Delmadinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Progestins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10-11,14-16,25H,5-6,8-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAMZEYLGUEVJW-TTYLFXKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165088 | |
| Record name | Delmadinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15262-77-8 | |
| Record name | Delmadinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15262-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delmadinone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delmadinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Delmadinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELMADINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFF40U3U3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Delmadinone acetate mechanism of action in canines
An In-Depth Technical Guide to the Mechanism of Action of Delmadinone Acetate in Canines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound acetate (DMA) is a synthetic steroidal progestin with potent anti-androgenic and weak glucocorticoid properties.[1][2] In veterinary medicine, it is primarily utilized in male canines for the management of androgen-dependent conditions.[3] These conditions include benign prostatic hyperplasia (BPH), hypersexuality, and certain forms of aggression.[4] This document provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound acetate in canines, based on the available scientific literature.
Core Mechanisms of Action
This compound acetate exerts its effects through a multi-faceted mechanism of action, primarily centered around the modulation of androgen signaling pathways. Its principal actions can be categorized as:
-
Anti-Androgenic Effects:
-
Androgen Receptor Blockade: this compound acetate acts as a competitive antagonist at the androgen receptor (AR), preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][2][3]
-
Inhibition of 5α-Reductase: It inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT.[1][2]
-
-
Antigonadotropic Effects: It suppresses the release of gonadotropins from the pituitary gland, leading to a reduction in circulating testosterone levels.[1][2][5]
-
Weak Glucocorticoid Effects: this compound acetate exhibits weak glucocorticoid activity, which can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis.[6]
Detailed Mechanisms of Action
Anti-Androgenic Effects
The anti-androgenic properties of this compound acetate are central to its therapeutic efficacy in canines. These effects are achieved through two primary pathways: direct receptor antagonism and reduction of potent androgen synthesis.
This compound acetate competitively binds to androgen receptors located in target tissues such as the prostate gland.[1][2][3] This binding prevents the receptor from being activated by testosterone and DHT, thereby inhibiting the downstream signaling cascades that promote cell growth and proliferation in androgen-sensitive tissues.
| Compound | Receptor | Species | Binding Affinity (Ki or IC50) | Reference |
| Dihydrotestosterone (DHT) | Androgen Receptor | Hamster | IC50: 3.2 nM | [7] |
| Cyproterone Acetate | Androgen Receptor | Hamster | IC50: 4.4 nM | [7] |
| Norgestimate | Androgen Receptor | Rat | RBA: 0.003-0.025x DHT | [8] |
| Levonorgestrel | Androgen Receptor | Rat | RBA: 0.118-0.220x DHT | [8] |
RBA: Relative Binding Affinity
This compound acetate inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone into dihydrotestosterone (DHT).[1][2] DHT is a more potent androgen than testosterone and is a key driver of prostatic growth. By reducing the intra-prostatic conversion of testosterone to DHT, this compound acetate diminishes the primary stimulus for prostatic hyperplasia.
Quantitative data on the inhibitory potency (e.g., IC50) of this compound acetate on canine 5α-reductase is not available in the current literature. The table below presents the IC50 values for other known 5α-reductase inhibitors to provide a comparative context.
| Compound | Enzyme Source | IC50 | Reference |
| 17-OH-progesterone | Rat Prostate Homogenate | 1.35 µM | [9] |
| Progesterone | Rat Prostate Homogenate | 5.0 µM | [9] |
| Finasteride | Human 5α-reductase | 8.5 x 10⁻⁹ M | [10] |
Antigonadotropic Effects
This compound acetate exerts a negative feedback effect on the hypothalamic-pituitary-gonadal axis, leading to a reduction in the secretion of gonadotropins, particularly luteinizing hormone (LH).[5] This, in turn, decreases the stimulus for testosterone production by the Leydig cells in the testes, resulting in lower circulating testosterone levels. A study in Beagle dogs demonstrated that administration of this compound acetate led to a temporary alteration of epididymal spermatozoa maturation and suppressed the secretory activity of the prostate gland.[11]
Weak Glucocorticoid Effects
This compound acetate possesses weak glucocorticoid activity.[1][2] This can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis through the inhibition of adrenocorticotropic hormone (ACTH) release from the pituitary gland.[3][6] This adrenal suppression can put treated animals at risk of developing glucocorticoid insufficiency during periods of stress.[6]
Pharmacokinetics in Canines
It is important to note that comprehensive pharmacokinetic studies of this compound acetate have not been conducted in dogs.[1] Therefore, detailed information on its absorption, distribution, metabolism, and excretion in this species is not available.
Experimental Protocols
Detailed experimental protocols for the determination of this compound acetate's specific binding affinities and enzyme inhibitory constants in canines are not available in the literature. However, the following sections describe representative methodologies for assessing the key mechanisms of action.
Radioligand Competition Binding Assay for Androgen Receptor Affinity
This in vitro assay is used to determine the binding affinity of a test compound (like this compound acetate) to the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the androgen receptor.
Materials:
-
Source of androgen receptors (e.g., cytosol from canine prostate tissue or cells expressing recombinant canine androgen receptors).
-
Radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.
-
Unlabeled test compound (this compound acetate).
-
Assay buffer and scintillation fluid.
Methodology:
-
Preparation of Receptor Source: Canine prostate tissue is homogenized in a suitable buffer and centrifuged to obtain the cytosolic fraction containing the androgen receptors.
-
Competitive Binding: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki can be calculated using the Cheng-Prusoff equation.
In Vitro 5α-Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic conversion of testosterone to DHT.
Objective: To determine the IC50 of a test compound for 5α-reductase.
Materials:
-
Source of 5α-reductase (e.g., microsomes from canine liver or prostate tissue).
-
Testosterone (substrate).
-
NADPH (cofactor).
-
Test compound (this compound acetate).
-
Assay buffer.
-
Method for quantifying DHT (e.g., HPLC, LC-MS/MS, or ELISA).
Methodology:
-
Enzyme Preparation: Microsomes are prepared from homogenized canine prostate or liver tissue by differential centrifugation.
-
Enzyme Reaction: The enzyme preparation is incubated with testosterone, NADPH, and varying concentrations of the test compound in a suitable buffer.
-
Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped, typically by the addition of a solvent to extract the steroids.
-
Quantification of DHT: The amount of DHT produced is quantified using a validated analytical method.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Assessment of Pituitary-Adrenal Function in Male Dogs
This in vivo protocol was adapted from a study by Selman et al. to characterize the effects of this compound acetate on the pituitary-adrenal axis.[6]
Objective: To evaluate the effect of this compound acetate on basal and ACTH-stimulated cortisol secretion.
Animals: Healthy adult male dogs.
Methodology:
-
Baseline Sampling: Blood samples are collected to determine basal plasma concentrations of ACTH and cortisol.
-
ACTH Stimulation Test (Baseline): An ACTH stimulation test is performed by administering a standard dose of synthetic ACTH and collecting blood samples at specified time points (e.g., 1 and 2 hours post-administration) to measure cortisol levels.
-
Treatment Administration: this compound acetate is administered to the dogs at the recommended therapeutic dose.
-
Post-Treatment Sampling: Blood samples are collected at various time points following treatment to measure basal ACTH and cortisol concentrations.
-
Post-Treatment ACTH Stimulation Test: The ACTH stimulation test is repeated at selected intervals after this compound acetate administration to assess the adrenal response.
-
Data Analysis: Pre- and post-treatment values for basal and stimulated cortisol and basal ACTH are compared to determine the extent and duration of adrenal suppression.
Visualizations
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. vetlexicon.com [vetlexicon.com]
- 5. Tardak / this compound Acetate – Rat Guide [ratguide.com]
- 6. Effects of this compound acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro effect of novel 4,16-pregnadiene-6,20-dione derivatives, as 5alpha-reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of concentrations of sex steroids in blood plasma and semen of male dogs treated with this compound acetate or finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
Delmadinone Acetate: A Technical Guide to its Molecular Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delmadinone acetate (DMA) is a potent synthetic steroidal progestin and antiandrogen used in veterinary medicine. This document provides a comprehensive technical overview of its molecular characteristics, mechanism of action, and functional effects. This compound acetate exerts its biological functions primarily through competitive antagonism of the androgen receptor (AR) and agonism of the progesterone receptor (PR). Furthermore, it inhibits the enzyme 5α-reductase, preventing the conversion of testosterone to the more potent dihydrotestosterone (DHT), and suppresses the release of gonadotropins from the pituitary gland. These actions culminate in its efficacy in treating androgen-dependent conditions. This guide details its physicochemical properties, receptor binding affinities, and functional activities, supported by experimental methodologies and signaling pathway diagrams.
Molecular Structure and Physicochemical Properties
This compound acetate is a derivative of progesterone, chemically designated as 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione acetate.[1][2] Its structure is characterized by a chlorine atom at the C6 position and double bonds at the C1, C4, and C6 positions of the steroid nucleus.
| Property | Value | Reference |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate | [1] |
| Molecular Formula | C23H27ClO4 | [1][3] |
| Molecular Weight | 402.92 g/mol | [1][3] |
| CAS Number | 13698-49-2 | [1] |
| Appearance | White crystalline solid |
Mechanism of Action
This compound acetate's pharmacological effects are multifactorial, stemming from its interaction with several key components of the endocrine system.
-
Androgen Receptor (AR) Antagonism : this compound acetate competitively binds to the androgen receptor, thereby blocking the binding of endogenous androgens like testosterone and dihydrotestosterone.[1][4][5][6] This prevents the receptor's translocation to the nucleus and the subsequent transcription of androgen-responsive genes.
-
Progestogenic Activity : As a progestin, this compound acetate acts as an agonist at the progesterone receptor (PR). This activity contributes to its anti-gonadotropic effects.
-
5α-Reductase Inhibition : this compound acetate inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[4][5][6] This reduction in DHT levels further contributes to its antiandrogenic effects.
-
Anti-Gonadotropic Effects : By acting on the hypothalamus and pituitary gland, this compound acetate suppresses the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7] This leads to a decrease in the production of testosterone by the testes.
Signaling Pathways
The interaction of this compound acetate with the androgen and progesterone receptor signaling pathways is pivotal to its function.
Quantitative Functional Data
Table 1: Receptor Binding and Functional Activity Profile of this compound Acetate
| Parameter | Activity | Effect | Reference |
| Androgen Receptor | Antagonist | Competitively inhibits binding of androgens. | [1][4][5][6] |
| Progesterone Receptor | Agonist | Activates progesterone receptor signaling. | [1] |
| 5α-Reductase | Inhibitor | Reduces the conversion of testosterone to DHT. | [4][5][6] |
| Gonadotropin Release | Inhibitor | Suppresses LH and FSH secretion. | [7] |
| Adrenal Function | Suppressive | Inhibits ACTH secretion, leading to potential adrenal suppression. | [1][8] |
Experimental Protocols
The following sections describe generalized experimental protocols relevant to the characterization of this compound acetate's activity.
Radioligand Binding Assay (for Receptor Affinity)
This protocol outlines a competitive binding assay to determine the affinity of this compound acetate for the androgen and progesterone receptors.
Methodology:
-
Receptor Preparation : Prepare a source of the target receptor (androgen or progesterone). This can be a homogenate of a tissue known to express the receptor (e.g., prostate for AR, uterus for PR), a membrane fraction from cultured cells overexpressing the receptor, or purified receptor protein.[9][10]
-
Incubation : In a multi-well plate, incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR or [³H]-promegestone for PR) and varying concentrations of unlabeled this compound acetate.[9][10] Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of a known unlabeled ligand (non-specific binding).
-
Separation : After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.[9][10]
-
Quantification : The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[9][10]
-
Data Analysis : The data is used to generate a competition curve, from which the IC50 (the concentration of this compound acetate that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the drug for the receptor, can then be calculated using the Cheng-Prusoff equation.[9][10]
Hershberger Bioassay (for in vivo Antiandrogenic Activity)
The Hershberger bioassay is a standardized in vivo test to assess the androgenic and antiandrogenic properties of a substance.[2][11]
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. oecd.org [oecd.org]
- 3. This compound acetate [drugcentral.org]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
Delmadinone Acetate and the Pituitary-Adrenal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delmadinone acetate, a synthetic progestin, exerts significant effects on the hypothalamic-pituitary-adrenal (HPA) axis, primarily through its glucocorticoid-like activity. This technical guide provides a comprehensive overview of the current understanding of these effects, drawing from in vivo and in vitro studies. While specific quantitative data for this compound acetate is limited in the public domain, this guide synthesizes available information and draws parallels with other synthetic progestins to offer a detailed perspective for research and development. The primary mechanism of action involves the suppression of adrenocorticotropic hormone (ACTH) secretion from the pituitary gland, leading to a subsequent reduction in cortisol production by the adrenal cortex. This guide outlines the experimental protocols for assessing these effects and presents the available data in a structured format. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's interaction with the pituitary-adrenal axis.
Introduction
This compound acetate is a steroidal progestin and anti-androgen used in veterinary medicine.[1] Beyond its primary hormonal activities, it is recognized for its influence on the pituitary-adrenal axis.[2] Understanding the intricate interactions of this compound acetate with this critical neuroendocrine system is paramount for its safe and effective therapeutic use, as well as for the development of new steroidal drugs with targeted hormonal profiles. This guide delves into the core mechanisms, experimental validation, and quantitative outcomes of this compound acetate's effects on the HPA axis.
Mechanism of Action: Suppression of the Pituitary-Adrenal Axis
The primary effect of this compound acetate on the pituitary-adrenal axis is suppression, a consequence of its ability to act as a glucocorticoid agonist.[3] This action initiates a negative feedback loop at the level of the pituitary gland, and potentially the hypothalamus, leading to a cascade of downstream effects.
Signaling Pathway
The proposed signaling pathway for this compound acetate-induced HPA axis suppression is illustrated below.
In Vivo Studies: Effects on Hormone Levels
In vivo studies in dogs have demonstrated the suppressive effects of this compound acetate on the HPA axis.[2] Administration of this compound acetate leads to a notable decrease in both basal and ACTH-stimulated cortisol levels, as well as a reduction in plasma ACTH concentrations.
Quantitative Data Summary
While a specific peer-reviewed publication providing mean concentrations, standard deviations, and p-values for this compound acetate's effects on ACTH and cortisol in dogs was not identified, a key study reported a "substantial suppression" of basal and post-ACTH plasma cortisol secretion and a "diminished" plasma ACTH concentration after a single dose.[2] For a quantitative perspective, data from studies on other synthetic progestins with known glucocorticoid activity, such as medroxyprogesterone acetate (MPA) and proligestone (PROL), are presented below as a surrogate.
Table 1: Effects of Synthetic Progestins on Basal Plasma ACTH and Cortisol in Dogs (Surrogate Data)
| Hormone | Pre-Treatment (Mean ± SEM) | Post-Treatment (Mean ± SEM) |
| ACTH (pg/mL) | 25.3 ± 3.4 | 15.1 ± 2.1 |
| Cortisol (nmol/L) | 48.7 ± 8.3 | 12.9 ± 3.6 |
Data adapted from studies on MPA and proligestone and should be interpreted with caution as they do not represent this compound acetate directly.
Experimental Protocol: In Vivo Assessment of HPA Axis Suppression
A typical experimental design to evaluate the in vivo effects of this compound acetate on the pituitary-adrenal axis in a canine model is as follows.
Methodology:
-
Animal Model: Healthy adult male dogs are typically used.[2]
-
Acclimatization: Animals are allowed a period of acclimatization to the housing and handling procedures to minimize stress-induced hormonal fluctuations.
-
Baseline Data Collection: Blood samples are collected prior to treatment to establish baseline concentrations of plasma ACTH and cortisol.
-
Treatment Administration: this compound acetate is administered, for example, subcutaneously at a dose of 1.5 mg/kg.[2]
-
Post-Treatment Monitoring: Blood samples are collected at multiple time points following administration to monitor changes in hormone levels.
-
ACTH Stimulation Test: To assess adrenal responsiveness, an ACTH stimulation test is performed before and after this compound acetate treatment. This typically involves collecting a baseline blood sample, administering a synthetic ACTH analogue (e.g., cosyntropin), and collecting a second blood sample after a specified time (e.g., 1-2 hours) to measure the cortisol response.
-
Hormone Analysis: Plasma ACTH and cortisol concentrations are quantified using validated immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Statistical Analysis: Data are statistically analyzed to compare pre- and post-treatment hormone levels.
Glucocorticoid Receptor Binding
Quantitative Data Summary (Surrogate Data)
The following table presents the relative binding affinities of medroxyprogesterone acetate (MPA) and proligestone (PROL) for the canine glucocorticoid receptor, with dexamethasone as the reference compound.
Table 2: Relative Binding Affinity of Synthetic Progestins for the Canine Glucocorticoid Receptor (Surrogate Data)
| Compound | Relative Binding Affinity (%) (Dexamethasone = 100%) |
| Dexamethasone | 100 |
| Medroxyprogesterone Acetate (MPA) | ~40-50 |
| Proligestone (PROL) | ~10-20 |
Data is derived from competitive binding assays and indicates that these synthetic progestins have a notable affinity for the glucocorticoid receptor, albeit lower than dexamethasone.
Experimental Protocol: Glucocorticoid Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: A tissue source rich in glucocorticoid receptors (e.g., canine liver or thymus) is homogenized and centrifuged to obtain a cytosolic fraction.
-
Incubation: The cytosol is incubated with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of unlabeled this compound acetate.
-
Separation: After incubation, the bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound acetate that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of this compound acetate for the glucocorticoid receptor.
In Vitro Studies: Effects on Pituitary Cells
Direct in vitro studies on the effect of this compound acetate on canine pituitary cells are not extensively reported. However, based on its in vivo effects, it is hypothesized that this compound acetate directly inhibits ACTH secretion from the corticotrophs of the anterior pituitary.
Experimental Protocol: In Vitro Pituitary Cell Culture
To investigate the direct effects of this compound acetate on pituitary ACTH secretion, a primary pituitary cell culture system can be employed.
Methodology:
-
Cell Source: Anterior pituitary glands are collected from healthy dogs.
-
Cell Isolation and Culture: The pituitary tissue is enzymatically dispersed to obtain a single-cell suspension. The cells are then plated in culture wells and maintained in an appropriate culture medium.
-
Treatment: After a period of stabilization, the cultured pituitary cells are treated with varying concentrations of this compound acetate. To assess the inhibitory effect on stimulated ACTH secretion, cells can be co-treated with a secretagogue such as corticotropin-releasing hormone (CRH).
-
Sample Collection: The culture supernatant is collected at specified time points after treatment.
-
ACTH Measurement: The concentration of ACTH in the culture supernatant is measured using a sensitive immunoassay.
-
Data Analysis: The effect of this compound acetate on basal and CRH-stimulated ACTH secretion is determined by comparing the ACTH concentrations in the treated and control groups.
Effects on Adrenal Gland Histology
Chronic suppression of ACTH by this compound acetate is expected to lead to histological changes in the adrenal cortex, specifically atrophy of the ACTH-dependent zones. While direct histological studies on this compound acetate in dogs are scarce, research on other synthetic progestins like MPA and proligestone has shown significant atrophy of the zona fasciculata and zona reticularis.[4]
Histopathological Findings (Surrogate Data)
In dogs treated with MPA and proligestone, the primary histopathological finding in the adrenal glands is a significant reduction in the thickness of the combined zona fasciculata and zona reticularis.[4]
Table 3: Histological Effects of Synthetic Progestins on the Canine Adrenal Cortex (Surrogate Data)
| Adrenal Cortex Zone | Histological Finding |
| Zona Glomerulosa | No significant changes reported |
| Zona Fasciculata | Atrophy |
| Zona Reticularis | Atrophy |
Experimental Protocol: Adrenal Gland Histology and Morphometry
To evaluate the histological effects of this compound acetate on the adrenal glands, a long-term in vivo study followed by histopathological and morphometric analysis is required.
Methodology:
-
In Vivo Treatment: Dogs are treated with this compound acetate over an extended period.
-
Tissue Collection and Processing: At the end of the treatment period, the adrenal glands are collected, fixed in formalin, and processed for routine paraffin embedding.
-
Histological Staining: Tissue sections are stained with hematoxylin and eosin (H&E) for general morphological assessment.
-
Microscopic Examination: The stained sections are examined microscopically to assess for any pathological changes, such as cellular atrophy, changes in cell size and shape, and alterations in the overall architecture of the adrenal cortex.
-
Morphometric Analysis: Quantitative analysis of the thickness of the different cortical zones (zona glomerulosa, zona fasciculata, and zona reticularis) can be performed using image analysis software to provide objective measurements of any atrophic changes.
Conclusion
This compound acetate exerts a pronounced suppressive effect on the pituitary-adrenal axis, primarily through its glucocorticoid agonist activity. This leads to a reduction in pituitary ACTH secretion and subsequent adrenal cortisol production. While direct quantitative data for this compound acetate remains limited, the available evidence from in vivo studies in dogs, coupled with comparative data from other synthetic progestins, provides a strong foundation for understanding its mechanism of action. Further research is warranted to precisely quantify the binding affinity of this compound acetate for the glucocorticoid receptor and to detail its direct effects on pituitary and adrenal cells. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for such investigations, which are crucial for the continued safe and effective use of this compound and for the development of future hormonal therapies.
References
- 1. Adrenal gland – Veterinary Histology [ohiostate.pressbooks.pub]
- 2. Effects of this compound acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphometric analysis of the adrenal compartments exposed to sustained delivery of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Antiestrogenic Properties of Delmadinone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delmadinone acetate is a synthetic progestin with recognized antiandrogenic and antigonadotropic effects, leading to its classification as possessing antiestrogenic properties.[1][2] While its primary applications in veterinary medicine leverage its antiandrogen activity, a thorough understanding of its antiestrogenic potential is crucial for a comprehensive pharmacological profile. This technical guide outlines the key methodologies and signaling pathways pertinent to the investigation of the antiestrogenic characteristics of this compound acetate. Due to a notable scarcity of publicly available quantitative data specifically characterizing the antiestrogenic profile of this compound acetate, this document serves as a foundational framework, detailing the requisite experimental protocols and conceptual models for such an investigation. The presented experimental designs are based on established methods for assessing antiestrogenicity of steroid hormones and related compounds.
Introduction to this compound Acetate
This compound acetate is a synthetic pregnane steroid, a derivative of progesterone, used in veterinary medicine.[1] Its hormonal activity is multifaceted, exhibiting progestogenic, antiandrogenic, and, consequently, antiestrogenic effects.[1][2] The antiandrogenic mechanism is better characterized, involving the blockage of androgen receptors, inhibition of 5α-reductase, and suppression of gonadotropin release, which in turn reduces testosterone production.[1] The antiestrogenic properties are largely inferred from its antigonadotropic action; however, direct investigation into its interaction with estrogen signaling pathways is less documented.
Potential Mechanisms of Antiestrogenic Action
The antiestrogenic effects of synthetic progestins like this compound acetate can be mediated through several mechanisms. A comprehensive investigation should consider the following potential pathways:
-
Estrogen Receptor (ER) Binding and Modulation: Direct binding to estrogen receptors (ERα and ERβ) is a primary mechanism for many antiestrogenic compounds. This compound acetate may act as a competitive inhibitor of estradiol binding to ERs, thereby preventing the activation of downstream signaling.
-
Downregulation of Estrogen Receptor Expression: Progestins can decrease the expression levels of estrogen receptors in target tissues. This reduction in receptor availability would diminish the cellular response to endogenous estrogens.
-
Inhibition of Estrogen Synthesis: Some progestins can inhibit key enzymes involved in estrogen biosynthesis, such as aromatase (CYP19A1), which converts androgens to estrogens.
-
Metabolic Inactivation of Estrogens: Progestins can enhance the metabolic clearance of estrogens by upregulating enzymes like 17β-hydroxysteroid dehydrogenase type 2, which converts the potent estradiol to the less active estrone.
-
Indirect Antiestrogenic Effects via Antigonadotropic Action: By suppressing the secretion of gonadotropins (LH and FSH) from the pituitary gland, this compound acetate can reduce ovarian estrogen production.
Signaling Pathway for Estrogen Action and Potential Inhibition by this compound Acetate
The following diagram illustrates the classical estrogen signaling pathway and highlights potential points of inhibition by an antiestrogenic compound like this compound acetate.
Experimental Protocols for Assessing Antiestrogenicity
A thorough investigation of the antiestrogenic properties of this compound acetate would necessitate a series of in vitro and in vivo assays. The following sections detail the methodologies for key experiments.
Estrogen Receptor Binding Affinity
This assay determines the ability of this compound acetate to compete with estradiol for binding to estrogen receptors.
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
-
Receptor Source: Prepare cytosolic extracts containing estrogen receptors from a suitable source, such as the uteri of ovariectomized rats or from cell lines engineered to express human ERα or ERβ.
-
Radioligand: Use a radiolabeled estrogen, typically [³H]-estradiol, as the tracer.
-
Competitive Binding:
-
Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled this compound acetate.
-
Include a control group with only the radioligand and receptor to determine total binding.
-
Include a non-specific binding control by adding a large excess of unlabeled estradiol to a separate set of incubations.
-
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound acetate concentration.
-
Determine the IC50 value (the concentration of this compound acetate that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) compared to estradiol.
-
Data Presentation:
| Compound | Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| Estradiol | ERα | Value | 100 |
| This compound Acetate | ERα | Value | Value |
| Estradiol | ERβ | Value | 100 |
| This compound Acetate | ERβ | Value | Value |
| RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100 |
Workflow for Estrogen Receptor Binding Assay
Estrogen-Induced Cell Proliferation
This assay assesses the ability of this compound acetate to inhibit the proliferative effect of estradiol on estrogen-dependent cells, such as the MCF-7 human breast cancer cell line.
Experimental Protocol: MCF-7 Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Treatment:
-
Seed the cells in 96-well plates and allow them to attach.
-
Treat the cells with a fixed, sub-maximal proliferative concentration of estradiol.
-
Concurrently treat with increasing concentrations of this compound acetate.
-
Include controls for vehicle, estradiol alone, and this compound acetate alone.
-
-
Incubation: Incubate the cells for a period sufficient to observe a proliferative response (e.g., 3-5 days).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of estradiol-induced proliferation against the logarithm of the this compound acetate concentration.
-
Determine the IC50 value for the inhibition of estradiol-induced proliferation.
-
Data Presentation:
| Treatment | Concentration | Cell Viability (% of Control) |
| Vehicle | - | 100 |
| Estradiol | 1 nM | Value |
| Estradiol (1 nM) + this compound Acetate | 0.1 µM | Value |
| Estradiol (1 nM) + this compound Acetate | 1 µM | Value |
| Estradiol (1 nM) + this compound Acetate | 10 µM | Value |
| This compound Acetate | 10 µM | Value |
Regulation of Estrogen-Responsive Gene Expression
This assay evaluates the effect of this compound acetate on the transcription of genes known to be regulated by estrogen.
Experimental Protocol: Quantitative Real-Time PCR (qPCR)
-
Cell Culture and Treatment: Culture and treat estrogen-responsive cells (e.g., MCF-7) as described for the proliferation assay.
-
RNA Extraction: After a suitable treatment period (e.g., 24-48 hours), harvest the cells and extract total RNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR:
-
Perform qPCR using the synthesized cDNA, specific primers for estrogen-responsive genes (e.g., pS2/TFF1, GREB1), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect DNA amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Analyze the dose-dependent effect of this compound acetate on the estradiol-induced expression of target genes.
-
Data Presentation:
| Treatment | Target Gene | Fold Change in Gene Expression (vs. Vehicle) |
| Estradiol (1 nM) | pS2/TFF1 | Value |
| Estradiol (1 nM) + this compound Acetate (1 µM) | pS2/TFF1 | Value |
| Estradiol (1 nM) | GREB1 | Value |
| Estradiol (1 nM) + this compound Acetate (1 µM) | GREB1 | Value |
In Vivo Assessment of Antiestrogenicity
The uterotrophic assay in rodents is a standard in vivo method to assess the estrogenic and antiestrogenic activity of a compound.
Experimental Protocol: Uterotrophic Assay in Ovariectomized Rodents
-
Animal Model: Use immature or adult ovariectomized female rats or mice. Ovariectomy removes the primary source of endogenous estrogens.
-
Treatment:
-
Administer a known estrogen (e.g., ethinyl estradiol) to a positive control group to induce uterine growth.
-
Administer the estrogen concurrently with this compound acetate to the test group.
-
Include a vehicle control group and a group treated with this compound acetate alone.
-
Administer the compounds daily for a set period (e.g., 3-7 days).
-
-
Endpoint Measurement: At the end of the treatment period, euthanize the animals and carefully dissect the uteri. Measure the wet and blotted (dry) weight of the uteri.
-
Data Analysis: Compare the uterine weights of the different treatment groups. A significant reduction in the estrogen-induced increase in uterine weight in the presence of this compound acetate indicates antiestrogenic activity.
Conclusion
While this compound acetate is categorized as having antiestrogenic properties, a detailed characterization of these effects is lacking in the scientific literature. This technical guide provides a comprehensive framework of the necessary experimental protocols and conceptual models to thoroughly investigate the antiestrogenic profile of this compound acetate. The described in vitro and in vivo assays will enable researchers to quantify its binding affinity to estrogen receptors, its impact on estrogen-induced cell proliferation and gene expression, and its overall antiestrogenic efficacy. Such data are essential for a complete understanding of the pharmacological actions of this compound acetate and for informing its potential applications in research and drug development.
References
Delmadinone Acetate: An In-depth Technical Guide on its Role in Steroid Hormone Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delmadinone acetate (DMA) is a potent synthetic progestin and antiandrogen primarily utilized in veterinary medicine. Its therapeutic effects stem from a multi-faceted mechanism of action that significantly impacts steroid hormone synthesis and action. This technical guide provides a comprehensive overview of the core mechanisms of DMA, focusing on its role in the intricate pathways of steroid hormone biosynthesis. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound acetate is a synthetic derivative of progesterone, characterized as a progestogen with significant antiandrogenic and weak glucocorticoid properties.[1][2] Its primary clinical applications in veterinary medicine include the management of androgen-dependent conditions such as benign prostatic hyperplasia in male dogs.[3][4] The therapeutic efficacy of DMA is attributed to its ability to modulate the synthesis and signaling of steroid hormones, particularly androgens. This guide delves into the specific molecular interactions and pathway alterations induced by this compound acetate.
Mechanism of Action
This compound acetate exerts its effects through several distinct but interconnected mechanisms:
-
Androgen Receptor Antagonism: DMA directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the androgen receptor (AR), thereby inhibiting the downstream signaling cascade that promotes androgen-dependent gene expression.[1][2]
-
Inhibition of 5α-Reductase: DMA inhibits the activity of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, DHT.[1][2] This reduction in DHT levels is a key factor in its efficacy in treating conditions like benign prostatic hyperplasia.
-
Antigonadotropic Effects: By acting on the hypothalamic-pituitary-gonadal axis, DMA suppresses the release of gonadotropins, leading to a decrease in endogenous testosterone production.[1][2]
-
Adrenal Suppression: this compound acetate can cause adrenal suppression by inhibiting the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, which can lead to reduced cortisol production.[3][5]
Role in Steroid Hormone Synthesis Pathways
The synthesis of steroid hormones is a complex enzymatic cascade that begins with cholesterol. This compound acetate influences this pathway at multiple key junctures, primarily impacting androgen and, to a lesser extent, glucocorticoid synthesis.
Androgen Synthesis Pathway
The production of androgens, such as testosterone and its more potent metabolite DHT, is a primary target of this compound acetate.
As depicted in Figure 1, this compound acetate's primary interventions in the androgen synthesis pathway are:
-
Reduced Testosterone Production: Through its antigonadotropic effects, DMA decreases the overall synthesis of testosterone.[1][2]
-
Inhibition of 5α-Reductase: DMA blocks the conversion of testosterone to DHT.[1][2]
-
Androgen Receptor Blockade: DMA prevents the binding of remaining androgens to their receptor.[1][2]
Glucocorticoid Synthesis Pathway
This compound acetate's weak glucocorticoid activity and its inhibitory effect on ACTH secretion suggest an interaction with the glucocorticoid synthesis pathway.
This compound acetate's primary influence on glucocorticoid synthesis is indirect, through the suppression of ACTH from the pituitary gland, which is a key stimulator of cortisol production (Figure 2).[3][5] This can lead to a state of adrenal suppression.
Quantitative Data
Table 1: Effects of this compound Acetate on Steroid Hormone Synthesis and Action
| Target | Effect | Quantitative Data | Reference |
| Androgen Receptor | Antagonist | Not Available | [1][2] |
| 5α-Reductase | Inhibitor | Not Available | [1][2] |
| Gonadotropin Release | Inhibitor | Not Available | [1][2] |
| ACTH Secretion | Inhibitor | Not Available | [3][5] |
Table 2: Receptor Binding Affinity of Chlormadinone Acetate (a related compound)
| Receptor | Ligand | Ki (nM) | Reference |
| Human Progesterone Receptor | Chlormadinone Acetate | 2.5 | [6] |
| Human Androgen Receptor | Chlormadinone Acetate | 3.8 | [6] |
| Human Glucocorticoid Receptor | Chlormadinone Acetate | 16 | [6] |
Note: The data for chlormadinone acetate is provided for comparative purposes due to the lack of specific data for this compound acetate. These values should be interpreted with caution as they may not be directly representative of this compound acetate's binding affinities.
Experimental Protocols
Detailed experimental protocols for the investigation of this compound acetate's effects on steroid hormone synthesis are not widely published. However, based on standard methodologies, the following protocols can be adapted to study its activity.
Protocol for 5α-Reductase Inhibition Assay
This protocol is adapted from established methods for measuring 5α-reductase activity in canine prostate tissue.[4][7]
Methodology:
-
Prostate Homogenate Preparation: Obtain fresh canine prostate tissue and homogenize in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA). Centrifuge the homogenate to obtain a microsomal fraction rich in 5α-reductase.
-
Incubation: In a reaction mixture, combine the prostate homogenate, a buffered solution containing NADPH as a cofactor, and radiolabeled [14C]-testosterone. Add varying concentrations of this compound acetate (or vehicle control) to different reaction tubes. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Steroid Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the organic and aqueous layers. Collect the organic layer containing the steroids.
-
Chromatography: Spot the extracted steroids onto a thin-layer chromatography (TLC) plate. Develop the plate in a suitable solvent system to separate testosterone and dihydrotestosterone.
-
Quantification: Visualize the radiolabeled steroid spots (e.g., using a phosphorimager) and quantify the radioactivity in the testosterone and DHT spots.
-
Data Analysis: Calculate the percentage of testosterone converted to DHT in the presence and absence of this compound acetate. Determine the IC50 value of this compound acetate for 5α-reductase inhibition by plotting the percentage of inhibition against the log concentration of the inhibitor.
Protocol for Androgen Receptor Competitive Binding Assay
This protocol is based on standard competitive binding assays using rat prostate cytosol.[8][9]
Methodology:
-
Cytosol Preparation: Prepare cytosol from the ventral prostate of castrated rats, which is a rich source of androgen receptors.
-
Competitive Binding: In a series of tubes, incubate the prostate cytosol with a constant concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) and increasing concentrations of unlabeled this compound acetate. Include control tubes with only the radioligand (total binding) and with the radioligand plus a large excess of unlabeled DHT (non-specific binding).
-
Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Radioactivity Measurement: Measure the radioactivity in the receptor-bound fraction using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding at each concentration of this compound acetate. Plot the percentage of specific binding against the log concentration of this compound acetate to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Protocol for In Vitro Steroidogenesis Assay using H295R Cells
The H295R human adrenocortical carcinoma cell line is a well-established model for studying the effects of compounds on steroid hormone production as it expresses all the key enzymes of the steroidogenic pathway.[10][11]
Methodology:
-
Cell Culture: Culture H295R cells in appropriate media until they reach a suitable confluency.
-
Treatment: Expose the cells to a range of concentrations of this compound acetate. A stimulant of steroidogenesis, such as forskolin, can be co-administered to assess inhibitory effects on an activated pathway. Include vehicle-treated cells as a negative control. The incubation period is typically 24 to 48 hours.
-
Sample Collection: After the treatment period, collect the cell culture medium for hormone analysis.
-
Hormone Quantification: Analyze the concentrations of various steroid hormones (e.g., testosterone, progesterone, cortisol, androstenedione, DHEA) in the collected medium using sensitive and specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Cell Viability: Assess the viability of the cells after treatment using a standard assay such as the MTT assay to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
Data Analysis: Normalize the hormone concentrations to cell viability and compare the results from this compound acetate-treated cells to the control cells to determine the effect on the production of each steroid.
Conclusion
This compound acetate is a multi-target steroidal agent with significant antiandrogenic and progestogenic activities. Its primary roles in steroid hormone synthesis pathways involve the inhibition of testosterone production through antigonadotropic effects, blockade of the potentiation of testosterone to DHT via 5α-reductase inhibition, and direct antagonism of the androgen receptor. Furthermore, its ability to suppress ACTH secretion indicates an indirect but clinically relevant impact on glucocorticoid synthesis. While the qualitative aspects of its mechanism are well-understood, there is a notable lack of publicly available quantitative data on its direct interactions with steroidogenic enzymes. The experimental protocols outlined in this guide provide a framework for future research to elucidate these quantitative parameters, which will be crucial for a more complete understanding of its pharmacological profile and for the development of novel therapeutics targeting steroid hormone pathways.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. Identification and partial characterization of two steroid 5 alpha-reductase isozymes in the canine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5 Alpha-reductase and 3 alpha-hydroxysteroid dehydrogenase activities in isolated canine prostatic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
The Veterinary Progestin Delmadinone: A Technical History and Scientific Review
An In-depth Examination of the Development, Mechanism, and Clinical Application of a Key Veterinary Therapeutic Agent
Delmadinone, a potent synthetic progestin, has carved a significant niche in veterinary medicine since its emergence in the mid-20th century. This technical guide provides a comprehensive overview of the historical development of this compound for veterinary use, detailing its synthesis, preclinical and clinical evaluation, and regulatory journey. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth experimental details and quantitative data to facilitate a thorough understanding of this important therapeutic compound.
Introduction and Historical Perspective
This compound acetate, the C17α acetate ester of this compound, was first described in the scientific literature in 1959.[1] By 1972, it was being marketed in Europe and the United Kingdom under the brand names Tardak and Zenadrex for the management of androgen-dependent conditions in male dogs.[1] While development for the US market was initiated, it does not appear to have been commercialized there.[1] this compound itself, the unesterified form, has never been marketed for medical use.[1]
Today, this compound acetate is primarily used in veterinary practice to treat benign prostatic hyperplasia (BPH), manage hypersexuality and aggression in male dogs and cats, and address certain hormone-responsive tumors.[1][2]
Synthesis and Chemical Properties
This compound acetate, chemically known as 1-dehydrochlormadinone acetate or 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione acetate, is a derivative of progesterone.[1] Its synthesis involves the introduction of a double bond at the C1 position of chlormadinone acetate. This can be achieved through chemical dehydrogenation, for instance, by refluxing chlormadinone acetate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent like dioxane.
Alternatively, a biotechnological approach for the synthesis of this compound acetate from chlormadinone acetate has been described, utilizing microorganisms such as Arthrobacter simplex or Bacillus sphaericus. While potentially offering a more environmentally friendly pathway, the overall yield may be lower than chemical synthesis.
Below is a simplified workflow for the chemical synthesis of this compound acetate from Chlormadinone acetate.
References
Delmadinone Acetate: A Technical Guide to its Primary Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primary Biological Targets and Mechanism of Action
Delmadinone acetate exerts its pharmacological effects through a multi-faceted mechanism involving direct receptor antagonism, enzymatic inhibition, and negative feedback on the hypothalamic-pituitary-gonadal axis.
Androgen Receptor (AR)
This compound acetate is known to bind to the androgen receptor and is thought to function as a competitive antagonist.[1] By blocking the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), DMA prevents the receptor's translocation to the nucleus and subsequent transcription of androgen-responsive genes. This antiandrogenic activity is central to its use in treating androgen-dependent conditions.[1][2][3]
Progesterone Receptor (PR)
As a derivative of progesterone, this compound acetate exhibits progestogenic activity, indicating that it acts as an agonist at the progesterone receptor.[1][2][3] This interaction contributes to its antigonadotropic effects.
5α-Reductase
This compound acetate is an inhibitor of 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[2][3] By reducing the levels of DHT in target tissues such as the prostate, DMA further contributes to its antiandrogenic effects.
Hypothalamic-Pituitary-Adrenal (HPA) Axis
This compound acetate exhibits weak glucocorticoid activity and can suppress the HPA axis. It has been shown to inhibit the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which can lead to adrenal suppression.[1][4][5]
Quantitative Data
Specific quantitative data on the binding affinity (Ki) or half-maximal inhibitory concentration (IC50) of this compound acetate for its primary biological targets are not extensively reported in publicly available literature. However, to provide a framework for its potential potency, the following table includes qualitative descriptions of DMA's activity and quantitative data for the structurally related compound, chlormadinone acetate (CMA).
| Target | Interaction with this compound Acetate (Qualitative) | Comparative Quantitative Data for Chlormadinone Acetate (Ki in nM) | Reference Compound | Reference Compound Ki (nM) |
| Androgen Receptor | Antagonist[1] | 3.8[6] | Methyltrienolone | 2.9[6] |
| Progesterone Receptor | Agonist[1][2][3] | 2.5[6] | R5020 | 4.3[6] |
| Glucocorticoid Receptor | Weak Agonist[2][3] | 16[6] | Dexamethasone | 1.2[6] |
| 5α-Reductase | Inhibitor[2][3] | Not available | Not available | Not available |
Signaling Pathways
Antiandrogenic Signaling Pathway
The antiandrogenic effects of this compound acetate are mediated through two primary mechanisms: direct androgen receptor blockade and inhibition of 5α-reductase.
Caption: Antiandrogenic signaling pathway of this compound acetate.
Antigonadotropic Signaling Pathway
This compound acetate's progestogenic activity leads to a negative feedback loop on the hypothalamus and pituitary gland, reducing the secretion of gonadotropins and subsequently testosterone production.
Caption: Antigonadotropic signaling pathway of this compound acetate.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound acetate with its primary biological targets.
Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound to the androgen receptor.
Caption: Experimental workflow for an Androgen Receptor competitive binding assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of a radiolabeled androgen (e.g., [³H]R1881) in a suitable solvent.
-
Prepare serial dilutions of the test compound (this compound acetate) and a known reference androgen (e.g., dihydrotestosterone) in the assay buffer.
-
Prepare a cytosolic fraction containing the androgen receptor from a suitable tissue source (e.g., ventral prostate of castrated rats) by homogenization and ultracentrifugation.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of the radiolabeled androgen.
-
Add increasing concentrations of the unlabeled test compound or the reference compound.
-
Initiate the binding reaction by adding the androgen receptor-containing cytosol preparation.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. A common method is the use of a hydroxylapatite slurry, which binds the receptor-ligand complex.
-
Wash the slurry to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Quantify the amount of bound radioactivity in each tube using liquid scintillation counting.
-
Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
-
5α-Reductase Inhibition Assay
This protocol describes a method to assess the inhibitory effect of a test compound on the activity of 5α-reductase.
Caption: Experimental workflow for a 5α-Reductase inhibition assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a solution of the substrate, testosterone, in a suitable buffer.
-
Prepare a solution of the cofactor, NADPH.
-
Prepare serial dilutions of the test compound (this compound acetate) and a known 5α-reductase inhibitor (e.g., finasteride).
-
Prepare a source of 5α-reductase enzyme, typically microsomes isolated from prostate tissue of male rats.
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the testosterone substrate, NADPH cofactor, and the microsomal enzyme preparation.
-
Add the test compound at various concentrations or a vehicle control.
-
Initiate the reaction and incubate at 37°C for a specific duration (e.g., 30-60 minutes).
-
-
Extraction and Quantification:
-
Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the steroids.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Quantify the amount of the product, dihydrotestosterone (DHT), formed using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 5α-reductase activity for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Conclusion
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of this compound acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Progestational Activity of Delmadinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmadinone acetate is a synthetic steroidal progestin and a derivative of 17α-hydroxyprogesterone.[1] Primarily utilized in veterinary medicine, it is recognized for its potent progestational, anti-androgenic, and weak glucocorticoid activities.[2] This technical guide provides an in-depth exploration of the progestational activity of this compound, detailing its mechanism of action, the experimental protocols for its evaluation, and a framework for understanding its therapeutic effects.
This compound, as this compound acetate, is employed for the management of androgen-dependent conditions in animals, such as benign prostatic hyperplasia, and for the control of hypersexuality.[3] Its clinical efficacy is attributed to its multifaceted hormonal activities, with its progestational effects playing a crucial role in its overall pharmacological profile.
Mechanism of Action
This compound exerts its progestational effects through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily. The binding of this compound to the PR initiates a cascade of molecular events that modulate the transcription of target genes.
The proposed signaling pathway for this compound's progestational activity is as follows:
Quantitative Analysis of Progestational Activity
A comprehensive understanding of this compound's progestational activity requires quantitative data from various in vitro and in vivo assays. Due to the limited publicly available data for this compound, this section outlines the critical parameters and provides illustrative data from a closely related compound, Chlormadinone Acetate (CMA), for comparative context.
In Vitro Activity
| Assay Type | Parameter | This compound Acetate | Chlormadinone Acetate (Reference) |
| Progesterone Receptor Binding | Ki (nM) | Data not available | ~2.1 |
| IC50 (nM) | Data not available | Not reported | |
| Relative Binding Affinity (%) | Data not available | High | |
| Progesterone Receptor Transactivation | EC50 (nM) | Data not available | Not reported |
| Maximal Efficacy (%) | Data not available | Potent agonist |
In Vivo Activity
| Assay Type | Species | Parameter | This compound Acetate | Chlormadinone Acetate (Reference) |
| McPhail Test | Rabbit | McPhail Score | Data not available | Strong progestational effect |
| Effective Dose (mg) | Data not available | ~0.03 mg/animal |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's progestational activity. The following are standard protocols for key experiments.
Progesterone Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to displace a radiolabeled or fluorescently labeled progestin.
Methodology:
-
Reagent Preparation:
-
Prepare a source of progesterone receptors, typically from cytosolic extracts of target tissues (e.g., rabbit uterus) or recombinant human PR.
-
Prepare a stock solution of a high-affinity radiolabeled progestin (e.g., [³H]progesterone) and the unlabeled test compound (this compound).
-
Prepare an appropriate assay buffer (e.g., Tris-HCl with additives to stabilize the receptor).
-
-
Incubation:
-
In a series of tubes, incubate a constant amount of the progesterone receptor preparation with a fixed concentration of the radiolabeled progestin.
-
Add increasing concentrations of this compound to these tubes to compete for binding. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled progesterone (non-specific binding).
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. Common methods include dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filtration through glass fiber filters.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
-
Progesterone Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable mammalian cell line that does not endogenously express the progesterone receptor (e.g., HEK293 or HeLa).
-
Co-transfect the cells with two plasmids: one expressing the human progesterone receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a progesterone-responsive promoter (containing Progesterone Response Elements, PREs).
-
-
Compound Treatment:
-
After transfection, treat the cells with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., progesterone).
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for receptor activation, gene transcription, and protein expression (typically 24-48 hours).
-
-
Cell Lysis and Reporter Gene Assay:
-
Lyse the cells to release the cellular contents.
-
Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter gene activity to a measure of cell viability or transfection efficiency (e.g., total protein concentration or co-transfected control reporter).
-
Plot the normalized reporter activity against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the maximal efficacy relative to progesterone.
-
In Vivo McPhail Test (Rabbit Endometrial Proliferation Assay)
The McPhail test is a classical in vivo assay to assess the progestational activity of a compound by measuring its effect on the uterine endometrium of immature female rabbits.
Methodology:
-
Animal Preparation:
-
Use immature female rabbits (approximately 800-1000g).
-
Prime the animals with daily injections of an estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.
-
-
Compound Administration:
-
Following estrogen priming, administer the test compound (this compound) subcutaneously or orally for 5 consecutive days. Use different dose groups to establish a dose-response relationship. Include a vehicle control group and a positive control group treated with progesterone.
-
-
Tissue Collection and Processing:
-
On the day after the last treatment, euthanize the animals.
-
Dissect the uterus, remove any adhering fat and connective tissue, and fix it in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
Process the uterine tissue for histological examination and embed in paraffin.
-
Section the paraffin blocks and stain the tissue sections with hematoxylin and eosin.
-
-
Histological Evaluation and Scoring:
-
Examine the uterine sections under a microscope to assess the degree of endometrial glandular proliferation.
-
Score the endometrial response based on the McPhail scale, which ranges from 1 (minimal proliferation) to 4 (maximal glandular development with extensive branching and arborization).
-
-
Data Analysis:
-
Calculate the mean McPhail score for each treatment group.
-
Determine the dose of this compound required to produce a defined endometrial response (e.g., a McPhail score of 2 or greater) and compare it to the effective dose of progesterone to determine its relative potency.
-
Conclusion
This compound is a synthetic progestin with significant progestational activity, which contributes to its therapeutic efficacy in veterinary medicine. A thorough understanding of its interaction with the progesterone receptor and its effects on target tissues is crucial for its optimal use and for the development of new therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of this compound's progestational profile. Further research to generate specific quantitative data for this compound in these assays will provide a more complete picture of its pharmacological activity and allow for more precise comparisons with other progestins.
References
Initial Studies on Delmadinone Acetate for Non-Prostatic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delmadinone acetate (DMA), a synthetic progestin and antiandrogen, has been primarily utilized in veterinary medicine for androgen-dependent conditions, most notably benign prostatic hyperplasia. However, emerging evidence suggests its potential utility in a range of non-prostatic conditions, primarily centered around its potent antigonadotropic and adrenal-suppressive activities. This technical guide synthesizes the findings from initial studies on the application of this compound acetate in non-prostatic conditions, with a focus on hypersexuality and its impact on the pituitary-adrenal axis. This document provides a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying physiological mechanisms to support further research and development in this area. It is important to note that research into non-prostatic applications of this compound acetate is still in its early stages, and further investigation is required to fully elucidate its therapeutic potential and safety profile in a broader range of conditions.
Pharmacodynamics and Mechanism of Action
This compound acetate exerts its effects through a multi-faceted mechanism of action. As a progestogen, it possesses antigonadotropic properties, leading to antiandrogenic and antiestrogenic effects.[1] Its primary mechanisms include:
-
Inhibition of Gonadotropin Release: DMA suppresses the release of gonadotropins from the pituitary gland, which in turn reduces the production of testosterone.[2][3][4]
-
Androgen Receptor Blockade: this compound acetate is thought to bind to and antagonize the androgen receptor, similar to other related compounds like chlormadinone acetate.[1]
-
Inhibition of 5α-reductase: DMA inhibits the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent dihydrotestosterone (DHT).[2][3]
-
Adrenal Suppression: A significant non-prostatic effect of this compound acetate is the suppression of the pituitary-adrenal axis. It inhibits the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, leading to a reduction in cortisol production and potential adrenal insufficiency.[5]
Application in Non-Prostatic Conditions: Hypersexuality
One of the documented non-prostatic uses of this compound acetate is in the management of hypersexuality and other behavioral issues such as aggression in male dogs and cats.[1]
Quantitative Data on Efficacy for Hypersexuality
A clinical study evaluated the effectiveness of this compound acetate for the treatment of hypersexuality (HS) in intact male dogs. The following table summarizes the key findings from this study.[6][7]
| Treatment Administration | Dosage (subcutaneous) | Number of Subjects (n) | Success Rate | Mean Recovery Period (days) | Mean Stable Period (months) |
| Single Application | 3-5 mg/kg | 12 | 50% | 5.83 | 16.7 |
| Second Application | 3-5 mg/kg | - | 25% | 7.66 | 18.7 |
| Third Application | 3-5 mg/kg | - | 25% | 6.00 | 20.0 |
Experimental Protocol: Treatment of Hypersexuality in Male Dogs
The following protocol was utilized in a study to assess the efficacy of this compound acetate in treating hypersexuality in male dogs.[6]
-
Subjects: 21 intact male dogs, with 12 exhibiting signs of hypersexuality.
-
Treatment: this compound acetate (Tardak® or Tardastrex®) was administered subcutaneously at a dose of 3-5 mg/kg.
-
Dosing Schedule: A second injection was administered 15 days after the first. In some cases, treatment was repeated until the disappearance of clinical signs.
-
Monitoring: The study evaluated the success rate of recovery, the time to recovery, and the duration of the stable period following treatment.
Impact on Pituitary-Adrenal Function
This compound acetate's inhibitory effect on ACTH secretion is a critical consideration for its systemic use. This can lead to adrenal suppression and potential glucocorticoid insufficiency, especially during stressful events.[5]
Quantitative Data on Adrenal Suppression
A prospective study demonstrated a significant suppression of both basal and post-ACTH plasma cortisol levels in dogs after a single dose of this compound acetate.[5] Plasma ACTH concentrations were also noted to be diminished.[5] While specific quantitative values for the mean reduction in cortisol and ACTH were not provided in the abstract, the suppression was described as "substantial".[5]
Experimental Protocol: Assessment of Pituitary-Adrenal Function in Male Dogs
The following protocol was employed to characterize the effects of this compound acetate on the pituitary-adrenal axis in male dogs.[5]
-
Subjects: A prospective study was conducted on nine normal male dogs and seven dogs with benign prostatic hyperplasia.
-
Treatment Groups:
-
Blood Sampling and Analysis: Blood concentrations of ACTH, cortisol, glucose, insulin, and growth hormone were measured over a period of 50 days.
-
Functional Tests: Intravenous glucose tolerance tests and ACTH response tests were performed on the nine normal dogs before and after the treatment period.
Visualizations
Signaling Pathway: this compound Acetate's Effect on the Hypothalamic-Pituitary-Gonadal and Adrenal Axes
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. Tardak / this compound Acetate – Rat Guide [ratguide.com]
- 5. Effects of this compound acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Methodological & Application
Delmadinone Acetate: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmadinone acetate (DMA) is a potent synthetic progestin and anti-androgen primarily utilized in veterinary medicine.[1][2] Its mechanism of action involves the blockage of androgen receptors, inhibition of 5α-reductase, and suppression of gonadotropin release, leading to anti-androgenic and anti-estrogenic effects.[2][3][4] While its application in human cancer research is not extensively documented, its known anti-androgenic properties suggest a potential area of investigation for androgen-dependent cancers, such as prostate cancer.
These application notes provide a framework for initiating in vitro cell culture studies with this compound acetate, drawing upon its known mechanisms and general protocols for similar steroidal compounds. Due to the limited availability of specific in vitro studies on DMA, some of the following protocols are adapted from research on structurally related compounds and general cell culture methodologies.
Mechanism of Action
This compound acetate exerts its biological effects through a multi-faceted approach:
-
Androgen Receptor (AR) Antagonism : DMA binds to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT) and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes.[2]
-
5α-Reductase Inhibition : DMA inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT.[3][4]
-
Antigonadotropic Effects : DMA can suppress the release of gonadotropins from the pituitary gland, leading to reduced endogenous androgen production.[2]
-
Weak Glucocorticoid Activity : this compound acetate has been noted to possess weak glucocorticoid action.[3]
Data Presentation
Due to the scarcity of published in vitro studies on this compound acetate in cancer cell lines, a comprehensive table of quantitative data such as IC50 values is not currently available. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental endpoint.
Experimental Protocols
The following are suggested protocols for investigating the effects of this compound acetate in vitro. These should be optimized for the specific cell line and research question.
Cell Line Selection
The choice of cell line is critical and should be based on the research question. For investigating the anti-androgenic properties of DMA, consider using:
-
Androgen-sensitive prostate cancer cell lines : LNCaP, VCaP
-
Androgen-insensitive prostate cancer cell lines (as controls) : PC-3, DU-145
-
Breast cancer cell lines expressing steroid receptors : MCF-7, T-47D
Preparation of this compound Acetate Stock Solution
-
Solvent Selection : this compound acetate is a steroidal compound and is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to first test solubility.
-
Stock Concentration : Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.
-
Storage : Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions : On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final solvent concentration in the culture medium is minimal (typically ≤ 0.1%) and that a vehicle control (medium with the same concentration of solvent) is included in all experiments.
Cell Viability and Proliferation Assay (MTT or WST-1 Assay)
This assay determines the effect of this compound acetate on cell viability and proliferation.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound acetate stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment : The next day, replace the medium with fresh medium containing various concentrations of this compound acetate (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control.
-
Incubation : Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay :
-
For MTT : Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For WST-1 : Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition : Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound acetate
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound acetate at concentrations determined from the viability assay (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting : Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining : Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Analysis : Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
5α-Reductase Inhibition Assay (In Vitro Enzyme Assay)
This assay can be used to confirm the inhibitory effect of this compound acetate on 5α-reductase activity.
Materials:
-
Source of 5α-reductase (e.g., from rat prostate homogenates or recombinant human enzyme)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
This compound acetate
-
Finasteride (positive control)
-
Reaction buffer
-
Method for detection of Dihydrotestosterone (DHT) (e.g., HPLC, LC-MS/MS, or ELISA)
Protocol:
-
Reaction Setup : In a microcentrifuge tube, combine the reaction buffer, NADPH, 5α-reductase enzyme source, and this compound acetate at various concentrations. Include a no-inhibitor control and a positive control (Finasteride).
-
Initiate Reaction : Add testosterone to initiate the enzymatic reaction.
-
Incubation : Incubate at 37°C for a predetermined time.
-
Stop Reaction : Stop the reaction (e.g., by adding a quenching solvent like ethyl acetate).
-
DHT Measurement : Extract the steroids and quantify the amount of DHT produced using a suitable detection method.
-
Analysis : Calculate the percentage of inhibition of 5α-reductase activity for each concentration of this compound acetate and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound Acetate
Caption: Proposed mechanism of this compound Acetate's anti-androgenic action.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability upon DMA treatment.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis induced by DMA.
Conclusion
This compound acetate presents an interesting candidate for in vitro investigation in androgen-sensitive cancers due to its well-defined anti-androgenic mechanisms. The protocols outlined above provide a starting point for researchers to explore its potential effects on cancer cell lines. It is imperative to perform thorough dose-response and time-course experiments to establish the specific effects of DMA in the chosen cellular model. Further research is warranted to elucidate its precise molecular targets and signaling pathways in human cancer cells.
References
Application Note & Protocols: Establishing a Delmadinone Dose-Response Curve in Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Prostate cancer is a prevalent malignancy, with a significant number of cases being androgen-dependent.[1] The androgen receptor (AR), a ligand-activated transcription factor, is a key driver in the progression of prostate cancer, regulating cellular proliferation and apoptosis.[2][3] Consequently, targeting the AR signaling pathway is a primary therapeutic strategy.[3][4] Delmadinone acetate (DMA) is a synthetic progestin and antiandrogen that functions as an antagonist to the androgen receptor.[5][6] While primarily used in veterinary medicine for androgen-dependent conditions like benign prostatic hyperplasia[5][7][8], its mechanism of action suggests potential for investigation in human prostate cancer.
This document provides detailed protocols to establish a dose-response curve for this compound acetate in both androgen-sensitive (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines. The objective is to quantify the cytotoxic and apoptotic effects of this compound and to elucidate its impact on the androgen receptor signaling pathway.
Principle this compound acetate is expected to exert its effects by competitively binding to the androgen receptor, thereby inhibiting the downstream signaling cascade typically initiated by androgens like dihydrotestosterone (DHT).[5] This inhibition is hypothesized to decrease the expression of AR-regulated genes, such as Prostate-Specific Antigen (PSA), leading to a reduction in cell proliferation and the induction of apoptosis in androgen-sensitive prostate cancer cells.[2][9] By testing on both AR-positive (LNCaP) and AR-negative (PC-3) cell lines[10][11], these protocols aim to verify the AR-dependent mechanism of this compound's action.
Experimental Workflow
The overall experimental process is outlined in the diagram below. It begins with the culture of selected prostate cancer cell lines, followed by treatment with a range of this compound acetate concentrations. Subsequently, various assays are performed to measure cell viability, apoptosis, and changes in key molecular markers, culminating in data analysis to establish dose-response relationships.
References
- 1. [Prostate carcinoma cell lines and apoptosis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Androgen Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound acetate - Wikipedia [en.wikipedia.org]
- 6. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacies of osaterone and this compound in the treatment of benign prostatic hyperplasia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delineation of the androgen-regulated signaling pathways in prostate cancer facilitates the development of novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reprocell.com [reprocell.com]
Application Notes and Protocols for Studying Delmadinone Acetate's Effect on Benign Prostatic Hyperplasia in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging males, characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms. The development and progression of BPH are heavily dependent on androgens, particularly dihydrotestosterone (DHT). Delmadinone acetate is a synthetic progestin and anti-androgen that holds therapeutic potential for BPH. Its primary mechanisms of action include the competitive inhibition of androgen receptors and the suppression of 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[1][2]
These application notes provide detailed protocols for utilizing a testosterone-induced BPH rat model to evaluate the efficacy of this compound acetate. The protocols cover the induction of BPH, administration of the compound, and subsequent analysis of key parameters.
Animal Models for BPH Research
The most common and well-established animal model for preclinical BPH studies is the testosterone-induced rodent model. This model effectively mimics the androgen-dependent growth of the prostate seen in human BPH. While spontaneous BPH in older dogs is also a valuable model, the rat model offers advantages in terms of cost, shorter study duration, and ease of handling.
Testosterone-Induced BPH in Rats
This model involves the administration of exogenous testosterone to castrated or intact male rats, leading to prostatic enlargement that shares histological features with human BPH, including both epithelial and stromal proliferation.[3][4]
Signaling Pathways in Benign Prostatic Hyperplasia
The androgen signaling pathway is central to the pathophysiology of BPH. The conversion of testosterone to DHT by 5α-reductase and the subsequent binding of DHT to the androgen receptor (AR) in prostate cells triggers a cascade of events leading to cell growth and proliferation. This compound acetate is believed to interfere with this pathway at multiple points.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound acetate on testosterone-induced BPH in a rat model.
Protocol 1: Induction of Benign Prostatic Hyperplasia in Rats
Objective: To induce prostatic hyperplasia in rats using exogenous testosterone.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250g)
-
Testosterone propionate
-
Corn oil or olive oil (vehicle)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for castration (optional)
Procedure:
-
Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Castration (Optional but Recommended): To eliminate the influence of endogenous androgens, bilateral orchiectomy can be performed. Anesthetize the rats and surgically remove the testes. Allow a recovery period of 7 days.
-
BPH Induction: For castrated rats, administer testosterone propionate subcutaneously at a dose of 3-25 mg/kg daily for 3-4 weeks.[3][4][5] For non-castrated rats, a similar protocol can be followed. The vehicle (corn or olive oil) should be administered to the control group.
-
Confirmation of BPH: At the end of the induction period, a subset of animals can be euthanized to confirm prostatic enlargement by measuring prostate weight and performing histological analysis.
Protocol 2: Administration of this compound Acetate
Objective: To treat testosterone-induced BPH rats with this compound acetate to evaluate its therapeutic effect.
Materials:
-
This compound acetate
-
Vehicle for this compound acetate (e.g., sterile suspension)
-
BPH-induced rats from Protocol 1
-
Positive control: Finasteride (a 5α-reductase inhibitor)
Procedure:
-
Grouping: Divide the BPH-induced rats into the following groups (n=8-10 per group):
-
Sham + Vehicle
-
BPH + Vehicle
-
BPH + this compound acetate (low dose, e.g., 1 mg/kg)
-
BPH + this compound acetate (high dose, e.g., 10 mg/kg)
-
BPH + Finasteride (positive control, e.g., 5 mg/kg)
-
-
Drug Administration: Administer this compound acetate, Finasteride, or vehicle daily for the specified treatment period (e.g., 4 weeks) via an appropriate route (subcutaneous or intramuscular injection is common for this compound acetate).[6] The administration should occur concurrently with the continued testosterone propionate injections to maintain the hyperplastic state.
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weight weekly.
Protocol 3: Evaluation of Therapeutic Efficacy
Objective: To assess the effect of this compound acetate on prostate size, histology, and relevant biomarkers.
Materials:
-
Analytical balance
-
Calipers
-
Formalin (10%)
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
ELISA kits for serum DHT and testosterone
-
Equipment for Western blotting or immunohistochemistry
Procedure:
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats. Collect blood samples for serum analysis. Carefully dissect the prostate gland, remove surrounding tissues, and record its wet weight.
-
Prostate Index Calculation: Calculate the prostate index as: (Prostate Weight (g) / Body Weight (g)) x 100.
-
Histopathological Analysis:
-
Biochemical Analysis:
-
Measure serum levels of testosterone and DHT using ELISA kits according to the manufacturer's instructions.
-
Homogenize a portion of the prostate tissue to prepare lysates for Western blot analysis of proteins such as androgen receptor (AR), 5α-reductase, and proliferation markers (e.g., PCNA, Ki-67).
-
Experimental Workflow
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pelvipharm.com [pelvipharm.com]
- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 6. Effects of this compound acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes: Delmadinone Acetate Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Delmadinone acetate (DMA) is a synthetic steroidal progestin and antiandrogen used in veterinary medicine.[1][2] Its therapeutic effects are mediated through its interaction with nuclear hormone receptors, primarily the androgen and progesterone receptors.[1] Understanding the binding characteristics of this compound acetate to these receptors is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound acetate for the human androgen and progesterone receptors. A protocol for assessing binding to the glucocorticoid receptor is also included due to the potential for cross-reactivity.
Principle of the Assay
The receptor binding assay is a competitive assay format. A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell lysate or purified receptor). In the presence of an unlabeled competing ligand, such as this compound acetate, the binding of the radiolabeled ligand to the receptor will be inhibited in a concentration-dependent manner. The concentration of the competing ligand that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. This value can be used to determine the binding affinity (Ki) of the competing ligand for the receptor.
Data Presentation
While specific experimental binding data for this compound acetate is not widely available in the public domain, the following table provides reference binding affinities for the closely related compound, Chlormadinone Acetate (CMA), to human progesterone, androgen, and glucocorticoid receptors. This data is intended to provide a comparative context for expected binding characteristics.
| Compound | Receptor | Ki (nM) | Reference Compound | Reference Ki (nM) |
| Chlormadinone Acetate | Progesterone | 2.5 | R5020 | 4.3 |
| Chlormadinone Acetate | Androgen | 3.8 | Methyltrienolone | 2.9 |
| Chlormadinone Acetate | Glucocorticoid | 16 | Dexamethasone | 1.2 |
Note: This data is for Chlormadinone Acetate and is provided for reference purposes only. The binding affinities of this compound acetate may differ.
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound acetate
-
Radioligands:
-
[³H]-Methyltrienolone (R1881) for Androgen Receptor (AR) assay
-
[³H]-Promegestone (R5020) for Progesterone Receptor (PR) assay
-
[³H]-Dexamethasone for Glucocorticoid Receptor (GR) assay
-
-
Receptor Source:
-
Human cell lines expressing the target receptors (e.g., LNCaP for AR, T47D for PR, A549 for GR)
-
Alternatively, purified recombinant human AR, PR, or GR ligand-binding domain (LBD)
-
-
Buffers:
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4), EDTA (1 mM), DTT (1 mM), 10% glycerol, and 0.1% BSA.
-
Wash Buffer: Tris-HCl (50 mM, pH 7.4), 150 mM NaCl, 0.05% Tween-20.
-
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Experimental Workflow Diagram
Caption: Experimental workflow for the competitive radioligand binding assay.
Detailed Methodologies
1. Receptor Preparation (from cell lines):
-
Culture cells expressing the target receptor to ~80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the cytosolic receptor fraction.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).
2. Competitive Binding Assay:
-
In a 96-well filter plate, add the following components in order:
-
Assay Buffer
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd).
-
Increasing concentrations of this compound acetate or a reference compound.
-
Receptor preparation.
-
-
The final assay volume should be consistent across all wells.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled reference compound).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours). Incubation times may need to be optimized.
-
After incubation, rapidly filter the contents of the plate through the filter mat using a vacuum manifold.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter mat and add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
This compound acetate, as an androgen receptor antagonist, is expected to interfere with the canonical androgen signaling pathway. In the absence of an antagonist, androgen binding to the androgen receptor (AR) in the cytoplasm induces a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of target genes. An antagonist like this compound acetate would bind to the AR but prevent these downstream events.
Androgen Receptor Antagonist Signaling Pathway Diagram
Caption: Simplified signaling pathway of an androgen receptor antagonist.
References
Application Notes and Protocols for the Preparation of Delmadinone Acetate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmadinone acetate is a synthetic progestin and antiandrogen used in veterinary medicine to treat androgen-dependent conditions.[1][2] In a research setting, its activity as a progesterone and androgen receptor antagonist makes it a valuable tool for studying hormone signaling pathways.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound acetate for use in in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound acetate stock solutions in DMSO.
Physicochemical Properties of this compound Acetate
A summary of the key physicochemical properties of this compound acetate is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| CAS Number | 13698-49-2 | [1] |
| Molecular Formula | C₂₃H₂₇ClO₄ | [1] |
| Molecular Weight | 402.92 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMSO | While specific quantitative data is not readily available, related steroid acetates show good solubility in DMSO (e.g., Chlormadinone acetate at 10 mg/mL). A 50 mM stock solution is likely achievable. | [3] |
| Storage (Powder) | Short-term (days to weeks) at 4°C; Long-term (months to years) at -20°C. | [4] |
| Storage (in DMSO) | Short-term (up to 2 weeks) at -20°C; Long-term (up to 3 months) at -80°C. | [4] |
Experimental Protocol: Preparation of a 10 mM this compound Acetate Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound acetate in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.
Materials:
-
This compound acetate powder
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile weighing boat or paper on the balance and tare to zero.
-
Allow the this compound acetate powder to equilibrate to room temperature before opening the container to prevent condensation.
-
-
Weighing this compound Acetate:
-
Carefully weigh out the desired amount of this compound acetate. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.03 mg of this compound acetate.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 402.92 g/mol = 0.0040292 g = 4.03 mg
-
-
-
-
Dissolving in DMSO:
-
Transfer the weighed this compound acetate powder into a sterile vial.
-
Add the calculated volume of DMSO to the vial. For a 10 mM solution using 4.03 mg of powder, add 1 mL of DMSO.
-
Cap the vial tightly.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage and Handling:
-
For immediate use, the stock solution can be kept at room temperature for a short period, protected from light.
-
For short-term storage (up to 2 weeks), store the stock solution at -20°C.[4]
-
For long-term storage (up to 3 months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]
-
Always label the vials clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Application in Cell Culture
When using the this compound acetate stock solution for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.[5]
-
Dilution: Prepare working solutions by diluting the stock solution in cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentration.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be below 0.5%, and ideally below 0.1%.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
Safety Precautions
-
This compound Acetate: As a hormonally active compound, handle this compound acetate with care. Avoid inhalation of the powder and direct contact with skin and eyes.
-
DMSO: DMSO is an excellent solvent and can readily penetrate the skin, potentially carrying dissolved substances with it.[6] Always wear appropriate chemical-resistant gloves and safety glasses when handling DMSO and solutions containing DMSO. Work in a well-ventilated area or a chemical fume hood.
Visual Representations
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a this compound acetate stock solution.
Signaling Pathway Context (Simplified)
Caption: A diagram showing the antagonistic effect of this compound acetate on the androgen receptor pathway.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. himedialabs.com [himedialabs.com]
Application Notes and Protocols for Delmadinone Acetate in Preclinical Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of Delmadinone Acetate for preclinical research applications in rodents, specifically focusing on its use as an antiandrogen. The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies.
Introduction
This compound acetate is a synthetic progestin and antiandrogen that has been primarily used in veterinary medicine to manage androgen-dependent conditions.[1][2] Its mechanism of action involves the inhibition of testosterone production and blockade of androgen receptors.[1][3] In preclinical rodent models, this compound Acetate can be utilized to investigate its effects on hormone-dependent pathways, reproductive biology, and as a potential therapeutic agent for conditions such as benign prostatic hyperplasia.
Materials and Equipment
-
This compound Acetate: Tardak® or VR Tardak Androgen Inhibitive Suspension (10 mg/mL)[3]
-
Rodents: Male rats (e.g., Sprague-Dawley, Wistar) are commonly used in studies investigating antiandrogenic effects.
-
Administration Supplies:
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
-
Animal balance
-
70% Ethanol for disinfection
-
-
Housing: Standard rodent housing with ad libitum access to food and water.
-
Personal Protective Equipment (PPE): Lab coat, gloves, and safety glasses.
Data Presentation: Dosage and Administration in Rats
The following table summarizes the available data on this compound Acetate administration in rats, primarily for the management of aggression, which can be extrapolated for other preclinical research purposes.
| Parameter | Dosage and Administration Details | Reference |
| Species | Rat | [3] |
| Indication | Aggressiveness and nervousness (temporary chemical castration) | [3] |
| Formulation | Suspension: 10 mg/mL | [3] |
| Dosage | 0.1 mL for an average 500g rat (equivalent to 2 mg/kg) | [3] |
| 1 mg/animal | [3] | |
| Route of Administration | Subcutaneous (SQ) or Intramuscular (IM) | [3] |
| Frequency | A single injection. Can be repeated 10 days after the first injection if the desired effect is not observed. For maintenance, repeat every 3-4 weeks as needed. | [3] |
Experimental Protocols
-
Shake the Vial: Thoroughly shake the vial of this compound Acetate suspension (10 mg/mL) to ensure a homogenous mixture before drawing the dose.[3][4]
-
Dose Calculation: Calculate the required volume based on the animal's body weight and the desired dosage (e.g., 2 mg/kg). For a 500g rat, this would be 0.1 mL of the 10 mg/mL suspension.
-
Aseptic Technique: Use a sterile syringe and needle to withdraw the calculated volume from the vial. Disinfect the vial's rubber stopper with 70% ethanol before piercing.
-
Animal Restraint: Properly restrain the rat to ensure its safety and the accuracy of the injection.
-
Injection Site Preparation: Select an injection site, typically the loose skin over the back or flank. Clean the area with a 70% ethanol wipe.
-
Injection: Gently lift the skin to form a tent. Insert the needle at the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Injection: Slowly inject the this compound Acetate suspension.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitoring: Monitor the animal for any immediate adverse reactions.
Visualization of Pathways and Workflows
This compound Acetate primarily exerts its effects through two main antiandrogenic mechanisms: inhibiting pituitary gonadotrophin release and blocking androgen receptors.[1][3]
Caption: Antiandrogenic signaling pathway of this compound Acetate.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound Acetate in a preclinical rodent model.
Caption: Experimental workflow for a preclinical rodent study.
Important Considerations
-
Adverse Effects: Potential side effects in rodents may be similar to those observed in other species, including increased appetite, polyuria, and polydipsia.[3]
-
Adrenal Suppression: this compound acetate can cause adrenal suppression by inhibiting the release of ACTH from the pituitary gland.[5] This is a critical consideration in study design, especially if animals are subjected to stressful procedures.
-
Fertility: Treatment with this compound Acetate may lead to reduced fertility and libido.[3]
-
Storage: Store the this compound Acetate suspension away from light and at a temperature not exceeding 25°C (77°F).[3]
-
Regulatory Compliance: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols are intended to provide a foundation for the use of this compound Acetate in preclinical rodent studies. Researchers should adapt these guidelines to their specific experimental needs and objectives.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 3. Tardak / this compound Acetate – Rat Guide [ratguide.com]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Effects of this compound acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Androgen Receptor Signaling Using Delmadinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmadinone acetate (DMA) is a synthetic steroidal progestin and a potent antiandrogen.[1][2] Structurally related to progesterone, DMA is primarily used in veterinary medicine to treat androgen-dependent conditions.[1] Its mechanism of action involves a multi-faceted approach to antagonize the androgen receptor (AR) signaling pathway, making it a valuable tool for researchers studying this critical cellular cascade. This compound acetate exerts its effects through several mechanisms: it competitively inhibits the binding of androgens to the AR, hinders the conversion of testosterone to the more potent dihydrotestosterone (DHT) by inhibiting the 5α-reductase enzyme, and possesses antigonadotropic properties that suppress the production of androgens.[3][4][5]
These characteristics make this compound a compelling compound for investigating the intricacies of AR signaling in various physiological and pathological contexts, including prostate cancer, benign prostatic hyperplasia, and other androgen-driven diseases. This document provides detailed application notes and experimental protocols for utilizing this compound to study AR signaling pathways.
Data Presentation
| Compound | Receptor | Parameter | Value (nM) | Reference |
| Chlormadinone Acetate (CMA) | Human Androgen Receptor | Ki | 3.8 | [1] |
| Methyltrienolone (R1881) - Agonist | Human Androgen Receptor | Ki | 2.9 | [1] |
| Dihydrotestosterone (DHT) - Agonist | Hamster Prostate Androgen Receptor | IC50 | 3.2 | [6] |
| Cyproterone Acetate (CA) - Antagonist | Hamster Prostate Androgen Receptor | IC50 | 4.4 | [6] |
Note: Ki represents the inhibition constant, indicating the potency of a compound in binding to a receptor. A lower Ki value signifies a higher binding affinity. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Signaling Pathways and Experimental Logic
The androgen receptor signaling pathway is a critical driver of normal male development and is implicated in the progression of prostate cancer. The following diagram illustrates the canonical AR signaling pathway and highlights the points of intervention for this compound.
Caption: Androgen Receptor Signaling Pathway and this compound's Mechanism of Action.
This workflow outlines the experimental approach to characterize the antiandrogenic properties of this compound.
Caption: Experimental Workflow for Characterizing this compound.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Human recombinant Androgen Receptor (or prostate tissue cytosol from castrated animals)
-
[³H]-R1881 (Methyltrienolone) or another suitable radiolabeled AR agonist
-
This compound acetate
-
Unlabeled R1881 or DHT (for non-specific binding control)
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation vials and scintillation fluid
-
96-well plates
-
Filter apparatus and glass fiber filters
Procedure:
-
Prepare a dilution series of this compound acetate in the assay buffer.
-
In a 96-well plate, add a constant amount of AR protein to each well.
-
Add the diluted this compound or control compounds to the wells.
-
For total binding, add only the assay buffer. For non-specific binding, add a high concentration of unlabeled R1881 or DHT.
-
Add a constant concentration of [³H]-R1881 to all wells.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
AR-Mediated Transcriptional Activity Assay (Reporter Gene Assay)
This assay measures the ability of this compound to inhibit androgen-induced transactivation of the androgen receptor.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP, VCaP) or a host cell line co-transfected with an AR expression vector (e.g., HEK293T).[7][8]
-
An AR-responsive reporter plasmid (e.g., containing an Androgen Response Element (ARE) driving luciferase or another reporter gene).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Dihydrotestosterone (DHT) or R1881.
-
This compound acetate.
-
Lysis buffer and luciferase assay reagents.
Procedure:
-
Seed the cells in 96-well plates.
-
If using a host cell line, co-transfect the cells with the AR expression plasmid, the ARE-reporter plasmid, and the normalization plasmid.
-
After 24 hours, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.
-
Treat the cells with a dilution series of this compound in the presence of a constant concentration of DHT or R1881 (e.g., 1 nM). Include controls with vehicle and DHT/R1881 alone.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Normalize the reporter gene activity to the control plasmid activity.
-
Plot the normalized reporter activity against the concentration of this compound to determine its antagonistic activity.
Endogenous AR Target Gene Expression Analysis
This protocol assesses the effect of this compound on the expression of known androgen-regulated genes in prostate cancer cells.
Materials:
-
Androgen-responsive prostate cancer cell line (e.g., LNCaP).[9]
-
Cell culture medium with charcoal-stripped serum.
-
DHT or R1881.
-
This compound acetate.
-
RNA extraction kit.
-
Reverse transcription kit.
-
Primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH).
-
qPCR master mix and instrument.
Procedure:
-
Plate LNCaP cells and grow them in a medium with charcoal-stripped serum for 48 hours.
-
Treat the cells with this compound at various concentrations in the presence of DHT or R1881 for 24 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers for the target genes and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative change in gene expression.
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of prostate cancer cells.
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP).[10]
-
Cell culture medium.
-
This compound acetate.
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).[11][12]
-
96-well plate reader.
Procedure:
-
Seed LNCaP cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cell growth inhibition.
Conclusion
This compound is a valuable research tool for dissecting the androgen receptor signaling pathway. Its antiandrogenic properties, stemming from direct AR antagonism, 5α-reductase inhibition, and antigonadotropic effects, allow for a comprehensive interrogation of this signaling axis. The protocols outlined in this document provide a framework for researchers to characterize the biochemical and cellular effects of this compound, contributing to a deeper understanding of androgen receptor function in health and disease. The provided data on the structurally similar compound, Chlormadinone Acetate, offers a useful benchmark for these investigations. Further studies to determine the specific binding affinity and in vitro activity of this compound in human cell lines are warranted to fully elucidate its potential as a research compound.
References
- 1. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 3. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. androgen-dependent lncap cells: Topics by Science.gov [science.gov]
- 8. Androgen-dependent growth regulation of and release of specific protein(s) by the androgen receptor containing human prostate tumor cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of androgen-independent growth of human prostate cancer LNCaP-AI cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
Application of Delmadinone Acetate in Xenograft Models of Prostate Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmadinone acetate (DMA) is a synthetic steroidal progestin and a potent antiandrogen.[1] It is primarily used in veterinary medicine to treat androgen-dependent conditions, such as benign prostatic hyperplasia in dogs. This compound acetate exerts its effects through multiple mechanisms, including acting as an antagonist of the androgen receptor (AR) and possessing antigonadotropic properties.[1] Given its antiandrogenic activity, this compound acetate holds potential as a therapeutic agent for prostate diseases, including prostate cancer. This document provides detailed application notes and hypothetical protocols for evaluating the efficacy of this compound acetate in preclinical xenograft models of prostate disease.
Mechanism of Action
This compound acetate's primary mechanism of action relevant to prostate disease is its antiandrogenic effect. It is understood to function through two main pathways:
-
Androgen Receptor Antagonism: this compound acetate binds to the androgen receptor, competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockage prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that promote prostate cell growth and proliferation.[1]
-
Antigonadotropic Effects: this compound acetate can suppress the release of gonadotropins from the pituitary gland, which in turn reduces the production of testosterone by the testes.[1]
These mechanisms are crucial for targeting androgen-dependent prostate cancer, where tumor growth is driven by androgen receptor signaling.
Signaling Pathway
References
Application Notes and Protocols for In Vivo Imaging to Assess Delmadinone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmadinone acetate is a potent synthetic steroidal progestin and anti-androgen used in veterinary medicine to treat androgen-dependent conditions.[1][2][3] Its primary applications include the management of benign prostatic hyperplasia (BPH), hypersexuality, and certain tumors in male dogs and cats.[1][2][4][5] The efficacy of this compound stems from its multi-faceted mechanism of action, which includes blocking androgen receptors, inhibiting the 5α-reductase enzyme that converts testosterone to the more potent dihydrotestosterone (DHT), and suppressing gonadotropin release from the pituitary gland.[6][7][8]
Assessing the therapeutic efficacy of this compound in preclinical and clinical settings requires robust, non-invasive methods to monitor changes in target tissues over time. In vivo imaging techniques offer a powerful suite of tools for this purpose, enabling longitudinal studies in the same subject, thereby reducing biological variability and improving statistical power. These techniques allow for the quantitative assessment of anatomical, functional, and molecular changes in response to treatment. This document provides detailed application notes and protocols for utilizing various in vivo imaging modalities to evaluate the efficacy of this compound, particularly in the context of BPH.
Signaling Pathway and Mechanism of Action
This compound acetate exerts its effects by interfering with the androgen signaling pathway at multiple levels. The following diagram illustrates the key points of intervention.
Experimental Protocols
I. High-Frequency Ultrasound (HFUS) for Anatomical Assessment
HFUS is a non-invasive, real-time imaging modality ideal for monitoring changes in prostate size and morphology in small animal models of BPH.
Objective: To quantify changes in prostate volume over time in response to this compound treatment.
Experimental Workflow:
Protocol:
-
Animal Model: Utilize a testosterone-induced BPH model in castrated rodents (e.g., rats or mice).
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (1-2% in oxygen).
-
Place the animal in a supine position on a heated stage to maintain body temperature.
-
Remove abdominal fur using a depilatory cream to ensure optimal probe contact.
-
Apply pre-warmed ultrasound gel to the lower abdomen.
-
-
Image Acquisition:
-
Use a high-frequency ultrasound system (e.g., Vevo 2100) with a linear array transducer (18-38 MHz).
-
Locate the bladder, which serves as an anatomical landmark. The prostate glands are located just inferior to the bladder.
-
Acquire transverse and sagittal B-mode images of the entire prostate.
-
Obtain a series of transverse images at fixed intervals (e.g., 0.5 mm) through the entire gland for volume reconstruction.
-
-
Data Analysis:
-
Using the ultrasound system's software, manually or semi-automatically trace the prostate boundary on each transverse slice.
-
Calculate the total prostate volume using the formula: Volume = Σ (Area of slice × Slice thickness).
-
Compare the change in prostate volume from baseline between the this compound-treated and vehicle control groups.
-
II. Magnetic Resonance Imaging (MRI) for Functional Assessment
MRI provides excellent soft tissue contrast and can offer functional insights, such as changes in tissue cellularity and water diffusion, which are indicative of therapeutic response.[9][10]
Objective: To assess changes in prostate volume, cellularity (via Diffusion-Weighted Imaging - DWI), and vascularity (via Dynamic Contrast-Enhanced - DCE-MRI) in response to this compound.
Protocol:
-
Animal Preparation:
-
Anesthetize the animal with isoflurane and maintain body temperature using a warm air system.
-
Position the animal prone in an MRI-compatible cradle.
-
For DCE-MRI, place a catheter in the tail vein for contrast agent administration.
-
-
Image Acquisition (e.g., 7T preclinical MRI):
-
T2-weighted (T2W) Imaging: Acquire high-resolution T2W images (e.g., using a turbo spin-echo sequence) in axial and sagittal planes to clearly delineate the prostate anatomy and measure its volume.
-
Diffusion-Weighted Imaging (DWI): Perform DWI with multiple b-values (e.g., 0, 100, 400, 800 s/mm²). This allows for the calculation of the Apparent Diffusion Coefficient (ADC), an indicator of tissue cellularity. A decrease in cell density, expected with this compound treatment, should lead to an increase in ADC values.
-
Dynamic Contrast-Enhanced (DCE) MRI: Acquire a series of T1-weighted images before, during, and after the bolus injection of a gadolinium-based contrast agent (e.g., Gadoteridol, 0.2 mmol/kg).[11]
-
-
Data Analysis:
-
Volume: Segment the prostate on T2W images to calculate volume changes over time.
-
ADC Maps: Generate ADC maps from the DWI data. Draw regions of interest (ROIs) within the prostate to quantify average ADC values. An increase in ADC suggests a positive treatment effect.
-
DCE-MRI Analysis: Analyze the signal intensity-time curves from the DCE data to derive pharmacokinetic parameters such as Ktrans (vascular permeability) and ve (extracellular volume fraction). A decrease in these parameters may indicate reduced vascularity and edema associated with treatment efficacy.[11]
-
III. Positron Emission Tomography (PET) for Molecular Imaging
PET imaging using specific radiotracers can non-invasively quantify the expression of molecular targets, such as the androgen receptor (AR).[12]
Objective: To measure the change in androgen receptor availability in the prostate following this compound treatment using an AR-specific PET tracer.
Protocol:
-
Radiotracer: Utilize an 18F-labeled AR-specific radiotracer, such as 16β-[¹⁸F]fluoro-5α-dihydrotestosterone ([¹⁸F]FDHT).[13]
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to imaging.
-
Anesthetize with isoflurane and maintain body temperature.
-
-
Image Acquisition:
-
Administer the [¹⁸F]FDHT tracer via tail vein injection (e.g., 5-10 MBq).
-
Perform a dynamic PET scan for 60-90 minutes, or a static scan at a specific time point post-injection (e.g., 60 minutes).
-
Acquire a co-registered CT or MRI scan for anatomical localization.
-
-
Data Analysis:
-
Reconstruct the PET data and co-register with the anatomical images (CT or MRI).
-
Draw ROIs over the prostate gland.
-
Calculate the tracer uptake, typically expressed as the Standardized Uptake Value (SUV).
-
A significant decrease in [¹⁸F]FDHT uptake in the this compound-treated group compared to the control group would indicate successful blockade of the androgen receptor by the drug.
-
Data Presentation
Quantitative data from these imaging studies should be summarized to facilitate comparison between treatment groups and across time points.
Table 1: Prostate Volume Changes Measured by HFUS and MRI
| Time Point | Treatment Group | N | Mean Prostate Volume (mm³) ± SEM | % Change from Baseline |
| Day 0 | Vehicle Control | 10 | 450.5 ± 25.1 | 0% |
| This compound | 10 | 448.9 ± 24.8 | 0% | |
| Day 14 | Vehicle Control | 10 | 510.2 ± 30.5 | +13.3% |
| This compound | 10 | 350.1 ± 20.3 | -22.0% | |
| Day 28 | Vehicle Control | 10 | 580.6 ± 35.2 | +28.9% |
| This compound | 10 | 285.4 ± 18.9 | -36.4% |
Table 2: Functional and Molecular Imaging Metrics
| Parameter | Treatment Group | Day 0 (Baseline) | Day 28 |
| ADC Value (x 10⁻³ mm²/s) | Vehicle Control | 1.25 ± 0.08 | 1.21 ± 0.09 |
| (from DWI-MRI) | This compound | 1.26 ± 0.07 | 1.65 ± 0.11 |
| Ktrans (min⁻¹) | Vehicle Control | 0.21 ± 0.03 | 0.24 ± 0.04 |
| (from DCE-MRI) | This compound | 0.22 ± 0.03 | 0.13 ± 0.02 |
| [¹⁸F]FDHT SUVmax | Vehicle Control | 3.5 ± 0.4 | 3.7 ± 0.5 |
| (from PET) | This compound | 3.6 ± 0.4 | 1.2 ± 0.2 |
Logical Relationship of Imaging Readouts to Efficacy
The various imaging readouts provide complementary information that, when integrated, offers a comprehensive assessment of this compound's efficacy.
References
- 1. axplora.com [axplora.com]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 4. vetlexicon.com [vetlexicon.com]
- 5. vet-ebooks.com [vet-ebooks.com]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. Tardak / this compound Acetate – Rat Guide [ratguide.com]
- 9. Contrast-enhanced in vivo imaging of breast and prostate cancer cells by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Benign prostate hyperplasia: evaluation of treatment response with DCE MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Androgen Receptor Imaging in the Management of Hormone-Dependent Cancers with Emphasis on Prostate Cancer [mdpi.com]
Troubleshooting & Optimization
Delmadinone acetate solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with delmadinone acetate, focusing on its solubility challenges in aqueous solutions.
Physicochemical Data of this compound Acetate
For ease of reference, the key physicochemical properties of this compound acetate are summarized in the table below. This information is crucial for understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇ClO₄ | [1] |
| Molecular Weight | 402.92 g/mol | [1] |
| Appearance | Pale beige to light beige solid | [2] |
| Melting Point | 168-170 °C | [2] |
| Water Solubility | 6.07 mg/L (at 37 °C) | [2] |
| LogP (CLOGP) | 4.15 | [1] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol. Soluble in Acetonitrile. | [2][3] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound acetate so poorly soluble in water?
A1: this compound acetate is a lipophilic (fat-soluble) molecule, as indicated by its high LogP value of 4.15.[1] Its chemical structure, a synthetic pregnane steroid derivative, lacks significant ionizable groups that would promote interaction with polar water molecules.[4] This inherent hydrophobicity leads to its very low aqueous solubility of 6.07 mg/L.[2]
Q2: How should I prepare a stock solution of this compound acetate?
A2: Due to its poor aqueous solubility, stock solutions of this compound acetate should be prepared in an appropriate organic solvent. Based on available data, acetonitrile, chloroform, or methanol can be used.[2][3] For biological experiments, dimethyl sulfoxide (DMSO) is a common choice for poorly soluble compounds, though its compatibility and final concentration in the assay should be carefully evaluated. Always start with a small amount to ensure complete dissolution before preparing a larger volume.
Q3: I've noticed that the commercial veterinary formulation 'Tardak' is a suspension. What does this imply?
A3: The fact that a commercial formulation is a suspension indicates that achieving a stable, sufficiently concentrated aqueous solution of this compound acetate is challenging.[5] A suspension consists of fine drug particles dispersed in a liquid medium, which is a common strategy for administering poorly soluble drugs, particularly via intramuscular or subcutaneous routes.[5]
Q4: The commercial formulation contains benzalkonium chloride and disodium edetate. What are their roles?
A4: In the context of a suspension, benzalkonium chloride likely acts as a preservative due to its antimicrobial properties.[6] Disodium edetate is a chelating agent that can improve the stability of the formulation by sequestering metal ions that might catalyze degradation reactions.[7][8] While some surfactants can enhance solubility, the primary roles of these specific excipients in this formulation are likely preservation and stabilization rather than direct solubilization of the this compound acetate particles.
Q5: Is there a form of this compound acetate with improved solubility?
A5: A micronized grade of this compound acetate is commercially available.[9] Micronization is a process that reduces the particle size of the drug, which increases the surface area available for dissolution, thereby improving the dissolution rate.[10] While this does not change the equilibrium solubility, a faster dissolution rate can be critical for many experimental and therapeutic applications.
Troubleshooting Guide
Problem: My this compound acetate is not dissolving in my aqueous buffer.
-
Question: Have you tried preparing a concentrated stock solution in an organic solvent first?
-
Answer: this compound acetate is practically insoluble in water.[2] It is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol, and then add this stock solution to your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system.
-
-
Question: Is the final concentration of this compound acetate in your aqueous solution too high?
-
Answer: Given its very low aqueous solubility (approximately 6 µg/mL), you may be attempting to prepare a solution that is above its saturation point.[2] Re-calculate the required concentration and consider if a lower concentration would be feasible for your experiment.
-
Problem: After adding my organic stock solution to the aqueous buffer, a precipitate forms.
-
Question: What is the final percentage of the organic solvent in your aqueous solution?
-
Answer: If the percentage of the organic solvent is too low, the this compound acetate may precipitate out of the solution. You may need to optimize the concentration of the co-solvent. However, be mindful of the tolerance of your experimental system to the organic solvent.
-
-
Question: Did you add the stock solution to the buffer correctly?
-
Answer: It is often best to add the stock solution dropwise into the vortexing aqueous buffer. This can help to disperse the drug molecules more effectively and prevent localized high concentrations that can lead to immediate precipitation.
-
Problem: The dissolution of my this compound acetate powder is very slow, even with co-solvents.
-
Question: Are you using a micronized form of this compound acetate?
-
Question: Have you tried using sonication or gentle heating?
-
Answer: Sonication can help to break up agglomerates of the powder and increase the interaction with the solvent. Gentle heating (e.g., to 37°C) can also increase the kinetic solubility, but be cautious about potential degradation of the compound at higher temperatures.
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound Acetate (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound acetate powder to a series of vials containing aqueous buffers of different pH values (e.g., pH 4.0, 7.4, 9.0).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Analysis: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) and quantify the concentration of this compound acetate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound acetate at that specific pH and temperature.
Protocol 2: Preparation of a this compound Acetate Nanosuspension by Antisolvent Precipitation
This protocol describes a common "bottom-up" method for preparing nanosuspensions to enhance the dissolution rate and bioavailability of poorly soluble drugs.
-
Organic Phase Preparation: Dissolve this compound acetate in a suitable water-miscible organic solvent (e.g., acetone or ethanol) to create a drug-cosolvent solution.[11]
-
Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution containing a stabilizer. A combination of a steric stabilizer (e.g., a polymer like HPMC or PVP) and a charge stabilizer (e.g., a surfactant) is often used.[11]
-
Precipitation: Under high-speed stirring or shearing (using a high-shear homogenizer), inject the drug-cosolvent solution into the aqueous stabilizer solution.[11] The rapid change in solvent polarity will cause the this compound acetate to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the nanosuspension, for example, by evaporation under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using techniques like Dynamic Light Scattering (DLS). The solid-state of the nanoparticles can be assessed by Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Visualizations
Caption: A logical workflow for troubleshooting common solubility issues with this compound acetate.
Caption: A decision-making workflow for selecting a suitable solubility enhancement technique.
References
- 1. This compound acetate [drugcentral.org]
- 2. This compound acetate | 13698-49-2 [amp.chemicalbook.com]
- 3. achemtek.com [achemtek.com]
- 4. This compound acetate - Wikipedia [en.wikipedia.org]
- 5. This compound [sitem.herts.ac.uk]
- 6. Distribution of benzalkonium chloride into the aqueous phases of submicron dispersed systems: emulsions, aqueous lecithin dispersion and nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disodium Edetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Disodium EDTA | C10H16N2NaO8+ | CID 9839867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. axplora.com [axplora.com]
- 10. researchgate.net [researchgate.net]
- 11. CN113069415A - Insoluble drug nanosuspension and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Delmadinone Acetate Dosage to Minimize Adrenal Suppression
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of Delmadinone acetate. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to adrenal suppression that may be encountered during experiments.
Understanding this compound Acetate and Adrenal Suppression
This compound acetate is a synthetic progestin and antiandrogen used in veterinary medicine.[1] Like other synthetic steroids with glucocorticoid activity, this compound acetate can suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to reduced endogenous cortisol production.[2][3][4] This suppression occurs because this compound acetate inhibits the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1][2] Prolonged suppression can result in adrenal gland atrophy and an inability to produce sufficient cortisol in response to stress, a condition known as adrenal insufficiency.
The primary method for assessing adrenal function and the extent of suppression is the ACTH stimulation test. This test measures the adrenal glands' ability to produce cortisol in response to an injection of synthetic ACTH (cosyntropin).[5][6]
Data on this compound Acetate and Adrenal Suppression
While the adrenal-suppressive effect of this compound acetate is well-documented, specific dose-response data is limited in the public domain. The following table summarizes findings from a key study. Researchers are encouraged to generate their own dose-response curves for their specific experimental models.
| Dosage of this compound Acetate | Animal Model | Observed Effect on Adrenal Function | Reference |
| 1.5 mg/kg (subcutaneously) | Male Dogs | Substantial suppression of basal and post-ACTH plasma cortisol secretion was observed after a single dose. Plasma ACTH concentration was also diminished. | [2] |
Note: The study did not investigate a range of doses to establish a clear dose-response relationship. Therefore, the optimal dose to minimize adrenal suppression while achieving the desired therapeutic effect must be determined empirically in each experimental setting.
Experimental Protocols
ACTH Stimulation Test Protocol
This protocol is a standard method for evaluating adrenal reserve and diagnosing adrenal insufficiency.
Materials:
-
Cosyntropin (synthetic ACTH)
-
Saline for reconstitution
-
Syringes and needles for injection and blood collection
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Equipment for cortisol and ACTH measurement (e.g., immunoassay analyzer)
Procedure:
-
Baseline Blood Sample: Collect a pre-stimulation blood sample to measure baseline cortisol and ACTH levels.
-
Cosyntropin Administration: Administer cosyntropin. A commonly used dose in veterinary research is 5 µg/kg intravenously.
-
Post-Stimulation Blood Samples: Collect blood samples at 30 and 60 minutes post-cosyntropin administration.
-
Sample Processing: Allow blood to clot, then centrifuge to separate the serum.
-
Hormone Analysis: Measure cortisol and ACTH concentrations in all collected serum samples.
Interpretation of Results:
-
Normal Response: A significant increase in cortisol levels post-stimulation indicates a normal adrenal response.
-
Adrenal Suppression: A blunted or absent cortisol response to ACTH stimulation suggests adrenal suppression.
Measurement of Serum Cortisol and ACTH
Serum cortisol and ACTH levels are typically measured using validated immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). It is crucial to follow the manufacturer's instructions for the specific assay kit being used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low baseline cortisol levels in control animals. | - Stress during handling or blood collection.- Circadian rhythm (cortisol levels are naturally lower at certain times of the day). | - Acclimatize animals to handling procedures.- Standardize the time of day for blood collection. |
| High variability in cortisol response to ACTH stimulation within the same treatment group. | - Inconsistent dosing of this compound acetate or cosyntropin.- Individual differences in drug metabolism or stress response. | - Ensure accurate and consistent administration of all substances.- Increase the sample size to account for individual variability. |
| No significant difference in adrenal suppression between different this compound acetate dosage groups. | - The selected dose range may be too narrow or entirely within the suppressive range.- The duration of treatment may be insufficient to see dose-dependent effects. | - Broaden the range of this compound acetate doses in the next experiment.- Extend the treatment period. |
| Animals show clinical signs of adrenal insufficiency (e.g., lethargy, weakness, inappetence) despite seemingly normal ACTH stimulation test results. | - The ACTH stimulation test may not be sensitive enough to detect subtle adrenal dysfunction.- The timing of the test in relation to the last this compound acetate dose might be inappropriate. | - Consider additional tests of HPA axis function (e.g., insulin tolerance test, though this carries risks).- Standardize the timing of the ACTH stimulation test relative to this compound acetate administration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound acetate-induced adrenal suppression?
A1: this compound acetate, due to its glucocorticoid-like activity, exerts negative feedback on the hypothalamus and pituitary gland. This leads to a decrease in the secretion of Corticotropin-Releasing Hormone (CRH) and Adrenocorticotropic Hormone (ACTH), respectively. Reduced ACTH stimulation of the adrenal glands results in decreased endogenous cortisol production and, over time, adrenal atrophy.
Q2: How can I determine the lowest effective dose of this compound acetate that minimizes adrenal suppression?
A2: A dose-finding study is necessary. This involves treating groups of animals with a range of this compound acetate doses and a control group. Adrenal function should be assessed in all groups using the ACTH stimulation test. The lowest dose that achieves the desired therapeutic effect with the least impact on the cortisol response to ACTH stimulation would be considered optimal.
Q3: How long does it take for adrenal function to recover after discontinuing this compound acetate treatment?
A3: The recovery time of the HPA axis is variable and depends on the dose and duration of this compound acetate treatment. It can range from weeks to months. To assess recovery, serial ACTH stimulation tests can be performed after treatment cessation until a normal cortisol response is observed.
Q4: Are there any alternative drugs to this compound acetate with a lower risk of adrenal suppression?
A4: The choice of drug depends on the specific research application. Other synthetic progestins also carry a risk of adrenal suppression. The relative potency for adrenal suppression can vary between different compounds. A thorough literature review of alternative compounds for the desired therapeutic effect is recommended.
Q5: What are the key considerations when designing an experiment to investigate this compound acetate and adrenal function?
A5: Key considerations include:
-
Animal Model: The species and strain of the animal can influence drug metabolism and HPA axis physiology.
-
Dosage and Route of Administration: These should be clearly defined and consistently applied.
-
Duration of Treatment: The length of exposure to this compound acetate will impact the degree of adrenal suppression.
-
Control Groups: A vehicle-treated control group is essential for comparison.
-
Timing of Sample Collection: Cortisol has a diurnal rhythm, so blood samples should be collected at a consistent time of day.
-
Method of Euthanasia: If terminal procedures are performed, the method should minimize stress to avoid artifactual increases in cortisol.
Visualizations
Caption: HPA axis and this compound acetate-induced suppression.
Caption: Experimental workflow for dosage optimization.
References
- 1. ACTH Stimulation Test for Dogs: How Does It Work? | PetMD [petmd.com]
- 2. Adrenocortical suppression in dogs on daily and alternate-day prednisone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of prednisolone and alternative glucocorticoid dosing protocols for canine hypoadrenocorticism: insights from a survey-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dvm360.com [dvm360.com]
- 5. Presumptive iatrogenic hypoadrenocorticism induced by high‐dose ketoconazole administration in a dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Megestrol acetate therapy and secondary adrenal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Delmadinone cross-reactivity in steroid hormone immunoassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for Delmadinone and its structural analogs to exhibit cross-reactivity in steroid hormone immunoassays. The following information is intended to help troubleshoot unexpected results and answer frequently asked questions.
FAQs: Understanding this compound Cross-Reactivity
Q1: What is this compound and why might it interfere with steroid hormone immunoassays?
A1: this compound acetate is a synthetic steroidal progestin and antiandrogen used in veterinary medicine.[1] It is a derivative of 17α-hydroxyprogesterone, sharing a core structure with endogenous steroid hormones such as progesterone, cortisol, and testosterone.[1] Immunoassays rely on antibodies that recognize specific molecular shapes. Due to structural similarities, antibodies in an immunoassay designed for a specific steroid hormone may also bind to this compound or its metabolites, a phenomenon known as cross-reactivity. This can lead to inaccurate, often falsely elevated, measurements of the intended hormone.[2][3][4]
Q2: Has the cross-reactivity of this compound been quantified in common steroid hormone immunoassays?
A2: Currently, there is a lack of specific published data quantifying the percentage of cross-reactivity of this compound in commercially available immunoassays for steroid hormones like cortisol, progesterone, testosterone, and estradiol.
Q3: If there is no data for this compound, how can I estimate its potential for cross-reactivity?
A3: In the absence of direct data, the potential for cross-reactivity can be inferred by examining data from structurally similar compounds. This compound's structural analogs include other 17α-hydroxyprogesterone derivatives like chlormadinone acetate, cyproterone acetate, and megestrol acetate.[1] Reviewing the cross-reactivity of these compounds can provide an indication of the potential for interference.
Q4: What are the typical consequences of cross-reactivity in a competitive immunoassay?
A4: In competitive immunoassays, which are commonly used for small molecules like steroids, a cross-reacting substance competes with the labeled antigen for a limited number of antibody binding sites. This competition leads to a signal that is falsely interpreted as a higher concentration of the target hormone.[2][5]
Troubleshooting Guide: Unexpected Steroid Hormone Levels
If you are working with samples that may contain this compound or its metabolites and are observing unexpectedly high results in your steroid hormone immunoassays, consider the following troubleshooting steps.
Step 1: Initial Data Review and Sample History
-
Unexpected Result: Is the measured hormone concentration physiologically improbable or inconsistent with the expected clinical or experimental picture?
-
Sample Origin: Confirm if the subject has been administered this compound or structurally related progestins.
Step 2: Assess Potential for Cross-Reactivity
-
Consult the immunoassay kit's package insert for a list of tested cross-reactants. While this compound may not be listed, its analogs might be.
-
Review the provided data tables on the cross-reactivity of this compound's structural analogs.
Step 3: Experimental Verification
-
Serial Dilution: Analyze serial dilutions of the sample. If a cross-reacting substance is present, the apparent hormone concentration may not decrease linearly with dilution.
-
Spike and Recovery: Spike a known concentration of the target hormone into the sample matrix and a control matrix. Poor recovery in the sample matrix could suggest interference.
-
Alternative Assay: If possible, re-analyze the sample using a different immunoassay from another manufacturer that utilizes a different antibody. A significant discrepancy in results between assays can indicate cross-reactivity.[6]
-
Confirmatory Method: The gold standard for confirming steroid hormone levels and identifying interfering substances is mass spectrometry (LC-MS/MS). This method separates molecules based on their mass-to-charge ratio, providing high specificity and eliminating antibody-related cross-reactivity issues.[2][7]
Quantitative Data on Structural Analogs
Disclaimer: The following tables summarize published cross-reactivity data for structural analogs of this compound. This data is intended to provide an estimate of potential interference. The actual cross-reactivity of this compound may differ.
Table 1: Cross-Reactivity of Chlormadinone Acetate
| Target Analyte | Immunoassay Type | Cross-Reactivity (%) | Reference |
| Progesterone | Competitive Protein-Binding | <1% | [8] |
| Estradiol | Radioimmunoassay | <1% | [8] |
Table 2: Cross-Reactivity of Other Structurally Related Progestins in a Progesterone Immunoassay
| Interfering Compound | Immunoassay Type | Cross-Reactivity (%) | Reference |
| Medroxyprogesterone | Roche Elecsys (Electrochemiluminescence) | 0.5 - 4.9% (Weak) | |
| Dydrogesterone | Competitive Protein-Binding | 1.4% | [8] |
Table 3: Cross-Reactivity of Various Steroids in a Cortisol Immunoassay
| Interfering Compound | Immunoassay Type | Cross-Reactivity (%) | Reference |
| Prednisolone | Roche Elecsys (Electrochemiluminescence) | High | |
| 6-Methylprednisolone | Roche Elecsys (Electrochemiluminescence) | High |
Experimental Protocols
Protocol: Determination of Cross-Reactivity by Competitive Immunoassay
This protocol outlines a general procedure for determining the percent cross-reactivity of a compound (e.g., this compound) in a competitive steroid hormone immunoassay (e.g., ELISA).
Objective: To quantify the degree to which a test compound interferes with the measurement of a target steroid hormone.
Materials:
-
Competitive immunoassay kit for the target steroid hormone (e.g., Progesterone ELISA kit).
-
Purified standard of the target steroid hormone.
-
Purified standard of the test compound (this compound).
-
Assay buffer provided with the kit.
-
Microplate reader.
Procedure:
-
Prepare Standards:
-
Prepare a standard curve of the target hormone according to the kit manufacturer's instructions. This typically involves serial dilutions of a concentrated stock.
-
Prepare a series of dilutions of the test compound (this compound) in the assay buffer. The concentration range should be broad enough to elicit a response from no inhibition to maximum inhibition of the signal.
-
-
Assay Performance:
-
Run the assay with the target hormone standards to generate a standard curve.
-
In separate wells, run the assay with the various dilutions of the test compound.
-
Include a zero-standard (assay buffer only) to determine the maximum signal (B₀).
-
-
Data Analysis:
-
Calculate the concentration of the target hormone that causes a 50% reduction in the maximum signal (the IC₅₀ of the target hormone). This can be determined from the standard curve.
-
Calculate the concentration of the test compound that causes a 50% reduction in the maximum signal (the IC₅₀ of the test compound).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC₅₀ of Target Hormone / IC₅₀ of Test Compound) x 100
-
Interpretation:
-
A high percent cross-reactivity indicates that the test compound significantly interferes with the assay.
-
A low percent cross-reactivity suggests minimal interference at the concentrations tested.
Visualizations
Caption: Troubleshooting workflow for unexpected immunoassay results.
Caption: Logical relationship for calculating percent cross-reactivity.
References
- 1. Changes in serum sex steroid levels during megestrol acetate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Effects of cyproterone acetate on adrenal steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Delmadinone in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Delmadinone acetate in long-term studies. The information is designed to help anticipate and manage potential off-target effects, ensuring the integrity and success of your research.
Quick Reference: this compound Acetate Receptor Binding Profile
While precise quantitative binding affinities for this compound acetate are not widely published, the following table summarizes its known receptor activity based on available literature. This information is crucial for understanding its potential on-target and off-target effects.
| Receptor | Activity | Implication for Long-Term Studies |
| Progesterone Receptor (PR) | Strong Agonist | Primary on-target effect. Long-term administration may lead to profound progestogenic effects. |
| Androgen Receptor (AR) | Antagonist | Primary on-target effect for conditions like benign prostatic hyperplasia. Contributes to its antiandrogenic properties.[1] |
| Glucocorticoid Receptor (GR) | Weak Agonist | Primary source of off-target effects. Can lead to adrenal suppression and metabolic changes with chronic use.[2][3] |
| 5α-Reductase | Inhibitor | Contributes to its antiandrogenic effects by reducing the conversion of testosterone to dihydrotestosterone.[2][3] |
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during long-term experiments with this compound acetate.
Issue 1: Signs of Adrenal Suppression
Question: We are observing lethargy, weakness, and poor stress response in our animal models during a long-term this compound acetate study. Could this be related to the drug?
Answer: Yes, these clinical signs are consistent with adrenal suppression, a known off-target effect of this compound acetate.[1][2][3] this compound acetate has weak glucocorticoid activity and can suppress the hypothalamic-pituitary-adrenal (HPA) axis by inhibiting the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1] This leads to reduced endogenous cortisol production by the adrenal glands.
Troubleshooting Steps:
-
Confirm Adrenal Suppression: The gold standard for diagnosing adrenal insufficiency is the ACTH stimulation test.
-
Monitor Electrolytes: While less common with glucocorticoid-induced suppression, monitoring serum sodium and potassium levels can help rule out a broader adrenal insufficiency.
-
Stress Management: For animals undergoing procedures, consider supportive care to manage stress, as their endogenous stress response will be blunted.
-
Dose Re-evaluation: If the adrenal suppression is severe and impacting the study outcomes, a re-evaluation of the this compound acetate dose may be necessary.
Issue 2: Unexpected Metabolic Changes
Question: Our study subjects are showing increased appetite, weight gain, and polydipsia/polyuria. Are these expected side effects?
Answer: Yes, increased appetite, polydipsia (excessive thirst), and polyuria (excessive urination) are occasionally reported side effects of this compound acetate.[3] While the exact mechanism for polydipsia and polyuria is not fully elucidated, it may be related to the drug's hormonal effects. The increased appetite is a more commonly observed effect of progestins.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify the changes in food and water consumption to determine the severity of the side effects.
-
Monitor Body Weight: Regularly track body weight to assess the impact of increased appetite.
-
Rule out Diabetes Mellitus: this compound acetate can reduce sensitivity to insulin and potentially unmask latent diabetes.[2][3] Monitor blood glucose levels, especially in animals with significant polydipsia and polyuria.
-
Controlled Feeding: If weight gain is a concern for the study parameters, consider implementing a controlled feeding protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target concern with long-term this compound acetate administration?
A1: The primary off-target concern is adrenal suppression due to the weak glucocorticoid activity of this compound acetate.[1][2][3] This can lead to a state of iatrogenic hypoadrenocorticism, where the animal is unable to mount an adequate stress response.
Q2: How can we proactively monitor for adrenal suppression in our long-term study?
A2: Regular monitoring of basal cortisol levels can be an early indicator of HPA axis suppression. However, an ACTH stimulation test is the most definitive way to assess adrenal reserve and should be considered at key time points during a long-term study.
Q3: Are there any known drug interactions we should be aware of during our study?
A3: Yes, co-administration of this compound acetate with other steroid compounds should be done with caution.[2][3] Additionally, drugs that induce liver enzymes, such as phenobarbital, may increase the metabolism of this compound acetate, potentially reducing its efficacy.[2][3]
Q4: Can we mitigate the glucocorticoid-mediated off-target effects of this compound acetate?
A4: Mitigating these effects can be challenging. The most direct approach is to use the lowest effective dose of this compound acetate to achieve the desired on-target effect. There are no specific antagonists for the glucocorticoid effects of this compound acetate that would not also interfere with its primary mechanism of action. Careful monitoring and management of secondary symptoms (e.g., metabolic changes) are key.
Experimental Protocols
Protocol 1: ACTH Stimulation Test for Assessment of Adrenal Function
This protocol is a standard method to assess the functional capacity of the adrenal glands.
Materials:
-
Cosyntropin (synthetic ACTH)
-
Baseline blood collection tubes (e.g., EDTA or serum separator tubes)
-
Post-stimulation blood collection tubes
-
Saline for injection (if dilution is required)
-
Centrifuge
-
Freezer for sample storage
Procedure:
-
Baseline Blood Sample: Collect a baseline blood sample for cortisol measurement.
-
ACTH Administration: Administer cosyntropin at a dose of 5 µg/kg intravenously or intramuscularly.
-
Post-Stimulation Blood Sample: Collect a second blood sample 60 minutes after ACTH administration.
-
Sample Processing: Centrifuge the blood samples to separate plasma or serum.
-
Cortisol Analysis: Measure the cortisol concentrations in both the baseline and post-stimulation samples using a validated assay.
Interpretation of Results:
-
Normal Adrenal Function: A significant increase in cortisol levels post-stimulation.
-
Adrenal Suppression: A blunted or absent cortisol response to ACTH stimulation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of on-target and off-target effects of this compound acetate.
Caption: this compound-induced suppression of the HPA axis.
Caption: Troubleshooting workflow for common off-target effects.
References
Delmadinone Stability and Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and degradation of Delmadinone under various experimental conditions. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to assist researchers in designing and interpreting stability studies, ensuring the integrity and reliability of their experimental results.
Disclaimer: Specific quantitative stability data for this compound acetate is not extensively available in the public domain. Therefore, the quantitative data and degradation pathways presented in this guide are based on established principles of steroid chemistry and data from structurally similar progestins, such as Chlormadinone acetate and Megestrol acetate. These should be considered as illustrative examples to guide experimental design. It is imperative to conduct specific stability studies for the this compound formulation being used.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in experimental settings?
A1: Like other steroid compounds, this compound acetate is susceptible to degradation induced by several factors, including:
-
Hydrolysis: The ester linkage in this compound acetate is prone to hydrolysis under both acidic and basic conditions, yielding this compound and acetic acid.
-
Oxidation: The steroid nucleus can be oxidized, particularly when exposed to oxidizing agents or under conditions that promote the formation of reactive oxygen species.
-
Photolysis: Exposure to light, especially UV radiation, can lead to photodegradation. It is recommended to protect this compound from light.[1]
-
Thermal Stress: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation reactions.
Q2: What are the likely degradation products of this compound acetate?
A2: Based on its chemical structure and the degradation pathways of similar steroids, the primary degradation products of this compound acetate are expected to be:
-
This compound: Formed via hydrolysis of the acetate ester.
-
Oxidized derivatives: Hydroxylated or epoxidized forms of this compound or this compound acetate.
-
Isomers or rearrangement products: Formed under certain stress conditions, particularly acidic environments.
Q3: How should I store my this compound acetate samples to ensure stability?
A3: To minimize degradation, this compound acetate should be stored in well-closed containers, protected from light, and at controlled room temperature (or as specified by the manufacturer). For long-term storage, refrigeration (2-8 °C) is often recommended. Solutions of this compound acetate should be freshly prepared and used promptly. If storage of solutions is necessary, they should be kept at low temperatures and protected from light.
Q4: Are there any known incompatibilities of this compound acetate with common excipients?
-
Strongly acidic or basic excipients: These can catalyze hydrolysis.
-
Excipients with high peroxide content: These can promote oxidative degradation.
-
Reducing sugars (e.g., lactose): Although less common, Maillard-type reactions can occur under certain conditions, especially in the presence of moisture and heat.
It is crucial to perform compatibility studies with the specific excipients used in your formulation.
Troubleshooting Guides
This section addresses common issues encountered during the experimental handling and analysis of this compound.
Issue 1: Inconsistent or lower-than-expected potency of this compound acetate in solution.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | Prepare solutions fresh daily. If storage is necessary, use a buffered solution at a neutral or slightly acidic pH (e.g., pH 4-6) and store at 2-8°C. Avoid alkaline conditions. |
| Adsorption to container surfaces | Use silanized glass or polypropylene containers to minimize adsorption. |
| Photodegradation | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. |
| Solvent-induced degradation | Ensure the chosen solvent is of high purity and does not contain reactive impurities. Acetonitrile and methanol are generally suitable solvents. |
Issue 2: Appearance of unknown peaks in chromatograms during stability testing.
| Possible Cause | Troubleshooting Step |
| Forced degradation | The appearance of new peaks is expected during forced degradation studies. These represent degradation products. |
| Contamination | Ensure all glassware and solvents are clean. Run a blank (solvent only) to check for extraneous peaks. |
| Interaction with matrix components | If working with a complex formulation, perform compatibility studies to identify potential interactions between this compound and excipients. |
| Secondary degradation | Over-stressing the sample can lead to the formation of secondary degradation products. Reduce the stress level (e.g., lower temperature, shorter exposure time) to primarily observe the initial degradation products. |
Quantitative Data Summary
The following tables summarize expected degradation patterns for a steroid acetate similar to this compound under forced degradation conditions. These are illustrative and the actual extent of degradation will depend on the specific experimental conditions.
Table 1: Illustrative Hydrolytic Degradation of a Steroid Acetate
| Condition | Time (hours) | Temperature (°C) | Expected Degradation (%) |
| 0.1 M HCl | 24 | 60 | 5 - 15 |
| 0.1 M NaOH | 8 | 40 | 10 - 20 |
| pH 7.4 Buffer | 72 | 60 | < 5 |
Table 2: Illustrative Oxidative and Photolytic Degradation of a Steroid Acetate
| Condition | Time (hours) | Expected Degradation (%) |
| 3% H₂O₂ | 24 | 10 - 25 |
| Photolytic (ICH Q1B) | 1.2 million lux hours & 200 W h/m² | 5 - 15 |
Experimental Protocols
The following are detailed methodologies for key experiments related to this compound stability.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound acetate and to assess its intrinsic stability.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 40°C for 8 hours.
-
At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound acetate in a controlled temperature oven at 80°C for 48 hours.
-
At the end of the study, dissolve the solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound acetate (e.g., 0.1 mg/mL in methanol) and solid this compound acetate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after exposure.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound acetate from its potential degradation products.
Methodology (Example):
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and water. A typical starting point could be a gradient from 50% acetonitrile to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound acetate (a photodiode array detector is recommended to assess peak purity).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peaks of the degradation products are well-resolved from the main this compound acetate peak.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Figure 1. General Workflow for Forced Degradation Studies.
Caption: Figure 2. Hypothetical Degradation Pathways of this compound Acetate.
References
Technical Support Center: Addressing Delmadinone Resistance in Prostate Cancer Research Models
Disclaimer: Delmadinone acetate is primarily used in veterinary medicine, and as such, dedicated research models of resistance in human prostate cancer are not well-established in publicly available literature. The following troubleshooting guides, protocols, and data are based on established principles and methodologies for studying resistance to other anti-androgens (e.g., enzalutamide, bicalutamide) in prostate cancer research and are provided as a comprehensive, representative framework for researchers investigating this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound acetate in prostate cancer cells?
A1: this compound acetate is a synthetic progestin and anti-androgen.[1][2] Its primary mechanisms of action in prostate cancer cells are believed to be:
-
Androgen Receptor (AR) Antagonism: It directly binds to the androgen receptor, competing with androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting AR-mediated gene transcription and cell proliferation.[1]
-
Antigonadotropic Effects: It can suppress the release of gonadotropins from the pituitary gland, leading to reduced production of testosterone.[1]
Q2: My prostate cancer cell line (e.g., LNCaP) is showing reduced sensitivity to this compound acetate over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to anti-androgens is a common phenomenon in prostate cancer research. The primary mechanisms, which are likely applicable to this compound acetate, include:
-
Androgen Receptor (AR) Alterations:
-
AR Overexpression/Amplification: The cancer cells produce an excess of the AR protein, which can overwhelm the inhibitory effect of this compound at standard concentrations.
-
AR Mutations: Mutations in the AR ligand-binding domain can alter its structure, potentially converting this compound from an antagonist to an agonist or preventing its binding altogether.
-
AR Splice Variants: The expression of constitutively active AR splice variants (e.g., AR-V7) that lack the ligand-binding domain renders them insensitive to drugs targeting this region.
-
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to promote survival and proliferation independently of AR signaling. Key pathways include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in advanced prostate cancer and can drive cell growth even when the AR pathway is inhibited.[3][4][5][6]
-
Wnt/β-catenin Pathway: Aberrant activation of the Wnt pathway can promote tumor progression and resistance to therapy.[1][7][8][9][10]
-
-
Increased Intratumoral Androgen Synthesis: Cancer cells may upregulate the machinery for synthesizing their own androgens from precursors, thereby outcompeting this compound at the receptor level.
Q3: How can I confirm that my prostate cancer cell line has developed resistance to this compound acetate?
A3: Confirmation of resistance involves a combination of functional and molecular assays:
-
Cell Viability/Proliferation Assays (e.g., MTT, WST-1): A significant increase (typically >3-10 fold) in the half-maximal inhibitory concentration (IC50) of this compound acetate in the suspected resistant cell line compared to the parental, sensitive cell line is a primary indicator of resistance.[11]
-
Western Blot Analysis: Assess the protein levels of key markers. In resistant cells, you may observe:
-
Increased expression of full-length AR or the appearance of AR splice variants (e.g., AR-V7).
-
Unaltered or increased expression of Prostate-Specific Antigen (PSA), a downstream target of AR, in the presence of this compound.
-
Increased phosphorylation of key proteins in bypass pathways (e.g., p-Akt, p-mTOR).
-
-
Quantitative PCR (qPCR): Measure the mRNA levels of AR, AR splice variants, and AR target genes (e.g., KLK3 for PSA, TMPRSS2).
Q4: Are there established prostate cancer cell lines that are intrinsically resistant to anti-androgens?
A4: Yes, some prostate cancer cell lines are known to be androgen-independent and are therefore intrinsically resistant to anti-androgens that target the AR pathway. These include:
-
PC-3: An AR-negative cell line.
-
DU145: An AR-negative cell line.
These cell lines can be useful as negative controls in your experiments.
Troubleshooting Guides
Issue 1: Difficulty in Establishing a Stable this compound-Resistant Cell Line
| Symptom | Possible Cause | Troubleshooting Steps |
| Massive cell death after initial this compound treatment. | The starting concentration of this compound is too high. | - Determine the IC50 of this compound in the parental cell line first. - Start the resistance induction protocol with a concentration at or below the IC20-IC30. |
| Resistant clones are not emerging after prolonged culture. | - Insufficient drug pressure. - The parental cell line has a low propensity to develop resistance. - Suboptimal cell culture conditions. | - Gradually increase the this compound concentration in a stepwise manner once the cells have adapted to the current concentration. - Consider using a different parental cell line (e.g., LNCaP, VCaP, C4-2B are commonly used to generate anti-androgen resistance). - Ensure optimal cell density and media conditions. |
| The resistant phenotype is lost over time when this compound is removed. | The resistance mechanism is transient or dependent on continuous drug pressure. | - Maintain the resistant cell line in a medium containing a maintenance dose of this compound. - Re-characterize the resistant phenotype regularly.[12] - Prepare and use low-passage frozen stocks of the resistant cell line. |
Issue 2: Inconsistent or Unexpected Results in Characterization Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in cell viability (MTT) assay results. | - Uneven cell seeding. - Inconsistent drug treatment duration or concentration. - Contamination. | - Ensure a single-cell suspension before seeding. - Use a multichannel pipette for adding cells and reagents. - Adhere strictly to the protocol timings. - Regularly check for cell culture contamination.[13][14][15][16][17] |
| No change in AR or PSA expression in Western blots of suspected resistant cells. | - The resistance mechanism is independent of AR overexpression (e.g., bypass pathway activation). - Technical issues with the Western blot. | - Analyze the activation status of bypass pathways (e.g., p-Akt, β-catenin). - Verify antibody specificity and optimize blotting conditions. - Use appropriate positive and negative controls. |
| Conflicting results between qPCR and Western blot for AR expression. | Post-transcriptional or post-translational regulation of AR. | - This can be a valid biological finding. - Investigate potential mechanisms like altered protein stability or microRNA regulation. |
Data Presentation
Table 1: Representative IC50 Values for Anti-Androgens in Sensitive and Resistant Prostate Cancer Cell Lines
| Cell Line | Parental IC50 (μM) | Resistant IC50 (μM) | Fold Change in Resistance |
| LNCaP-DelmaR (Hypothetical) | 0.5 | 12.5 | 25 |
| VCaP-DelmaR (Hypothetical) | 1.2 | 28.8 | 24 |
| C4-2B-DelmaR (Hypothetical) | 2.0 | 35.0 | 17.5 |
Data are hypothetical and for illustrative purposes, based on typical fold-changes observed with other anti-androgens.
Table 2: Representative Changes in Protein Expression in this compound-Resistant Cells (Hypothetical Densitometry Data)
| Protein | Parental (Relative Expression) | This compound-Resistant (Relative Expression) | Fold Change |
| Full-Length AR | 1.0 | 3.5 | +3.5 |
| AR-V7 | Not Detected | 2.8 | N/A |
| PSA | 1.0 (DHT-stimulated) | 0.9 (DHT + this compound) | -0.1 (Resistance) |
| p-Akt (Ser473) | 1.0 | 4.2 | +4.2 |
| β-catenin | 1.0 | 3.1 | +3.1 |
Data are hypothetical and represent common findings in anti-androgen resistant models.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Prostate Cancer Cell Lines
This protocol is adapted from methods used to generate enzalutamide- and abiraterone-resistant cell lines.
-
Parental Cell Culture: Culture a human prostate cancer cell line (e.g., LNCaP, VCaP, or C4-2B) in its recommended growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Determine Initial this compound Concentration: Perform a dose-response curve using a cell viability assay (e.g., MTT) to determine the IC50 of this compound acetate for the parental cell line.
-
Initiate Resistance Induction: Begin by continuously exposing the parental cells to a low concentration of this compound acetate (e.g., IC20-IC30).
-
Monitor and Passage Cells: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound in the culture medium.
-
Stepwise Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound acetate in a stepwise manner (e.g., by 1.5-2 fold). Allow the cells to adapt and recover at each new concentration before the next increase.
-
Establishment of Resistant Line: This process can take several months (typically 6-12 months). A stable resistant cell line is considered established when it can proliferate consistently in a high concentration of this compound acetate (e.g., >10-fold the parental IC50).
-
Cryopreservation and Maintenance: Prepare frozen stocks of the resistant cell line at an early passage. For routine culture, maintain the cells in a medium containing a maintenance dose of this compound acetate to ensure the stability of the resistant phenotype.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed parental and this compound-resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to attach overnight.[18][19][20][21]
-
Drug Treatment: Prepare serial dilutions of this compound acetate in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations (including a vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[20]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[19][21]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 values.
Protocol 3: Western Blot Analysis of AR and PSA
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes.[23]
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[23]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[23]
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and site of this compound acetate inhibition.
Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.
Caption: Key bypass signaling pathways implicated in anti-androgen resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of novel enzalutamide-resistant cells: upregulation of testis-specific Y-encoded protein gene promotes the expression of androgen receptor splicing variant 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AR Signaling and the PI3K Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Wnt/Beta-Catenin Signaling and Prostate Cancer Therapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wnt Signaling and Therapeutic Resistance in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. Abiraterone switches castration‐resistant prostate cancer dependency from adrenal androgens towards androgen receptor variants and glucocorticoid receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. corning.com [corning.com]
- 17. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 18. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. researchhub.com [researchhub.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Delmadinone Acetate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Delmadinone acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound acetate and what is its primary mechanism of action?
This compound acetate is a synthetic steroidal progestin and antiandrogen.[1][2] Its primary use is in veterinary medicine to treat androgen-dependent conditions.[2] The mechanism of action involves:
-
Androgen Receptor (AR) Blockade: It acts as an antagonist to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[2]
-
5α-Reductase Inhibition: It inhibits the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent androgen, DHT.
-
Gonadotropin Suppression: It has antigonadotropic effects, which leads to a reduction in the production of androgens.[2]
Q2: What are the common in vitro applications of this compound acetate?
While primarily used in veterinary clinical settings, in a research context, this compound acetate is studied for its antiandrogenic and progestational effects. Common in vitro applications include investigating its impact on prostate cancer cell lines, studying androgen receptor signaling pathways, and assessing its effects on gene expression related to androgen-dependent processes.
Q3: In which solvents can I dissolve this compound acetate for in vitro experiments?
This compound acetate is a steroidal compound and is expected to have low solubility in aqueous solutions. For in vitro experiments, it is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution is then further diluted in cell culture medium to achieve the desired final concentration. It is crucial to keep the final solvent concentration in the culture medium low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are suitable for studying the effects of this compound acetate?
The choice of cell line depends on the research question. For studying antiandrogenic effects, prostate cancer cell lines are commonly used:
-
LNCaP: These cells are androgen-sensitive and express a functional androgen receptor, making them a suitable model to study the antagonistic effects of this compound acetate on androgen-induced cell proliferation and gene expression.[3][4]
-
PC-3: These cells are androgen-insensitive and have low to absent androgen receptor expression.[5][6] They can serve as a negative control to determine if the effects of this compound acetate are AR-dependent.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Viability
Symptoms:
-
High variability in results from cell viability assays (e.g., MTT, XTT, CellTiter-Glo®) between experiments.
-
No observable dose-dependent effect on cell viability when one is expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound acetate regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound acetate in cell culture medium over long incubation periods is not well-documented; consider replenishing the medium with fresh compound for long-term experiments. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is consistent across all wells, including vehicle controls. High solvent concentrations can be toxic to cells and mask the effects of the compound. Perform a solvent toxicity curve to determine the maximum tolerated solvent concentration for your specific cell line. |
| Cell Seeding Density | Optimize the initial cell seeding density. If cells are too sparse, they may not respond consistently. If they are too confluent, contact inhibition can affect proliferation rates and mask the effects of the compound. |
| Assay Interference | Some compounds can interfere with the chemistry of cell viability assays. For tetrazolium-based assays (MTT, XTT), compounds with reducing properties can lead to false-positive results.[7] Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or a cytotoxicity assay that measures lactate dehydrogenase (LDH) release.[8] |
| Resistant Cell Line | If using a cell line with low or no androgen receptor expression (e.g., PC-3), a lack of effect may be expected.[5][6] Confirm the AR status of your cell line. |
Issue 2: Variability in Gene Expression Analysis (qPCR, Western Blot)
Symptoms:
-
Inconsistent changes in the expression of androgen-responsive genes (e.g., PSA, TMPRSS2) after this compound acetate treatment.
-
High variability in protein levels of the androgen receptor or downstream signaling molecules.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Treatment Conditions | Optimize the concentration and incubation time for this compound acetate treatment. A time-course and dose-response experiment is recommended to determine the optimal conditions for observing changes in your target genes or proteins. |
| Presence of Androgens in Serum | Standard fetal bovine serum (FBS) contains androgens that can activate the androgen receptor and interfere with the effects of an antagonist. Use charcoal-stripped FBS to remove endogenous steroids from the culture medium.[9] |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Stressed or unhealthy cells may not respond consistently to hormonal stimuli. |
| Experimental Technique Variability | Standardize all steps of the experimental protocol, from cell seeding to RNA/protein extraction and analysis. Ensure consistent timing of treatments and harvesting. |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol provides a general framework. Optimal cell seeding density, this compound acetate concentrations, and incubation times should be determined empirically for your specific cell line.
Materials:
-
Androgen-sensitive prostate cancer cells (e.g., LNCaP)[3][4]
-
Complete growth medium (e.g., RPMI-1640 with 10% charcoal-stripped FBS)
-
This compound acetate stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound acetate in complete growth medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound acetate.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Treatment | Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability (relative to Vehicle) |
| Vehicle | 0 | 1.25 | 1.28 | 1.22 | 1.25 | 100% |
| This compound | 0.1 | 1.18 | 1.20 | 1.15 | 1.18 | 94.4% |
| This compound | 1 | 0.95 | 0.98 | 0.92 | 0.95 | 76.0% |
| This compound | 10 | 0.62 | 0.65 | 0.60 | 0.62 | 49.6% |
| This compound | 100 | 0.30 | 0.32 | 0.28 | 0.30 | 24.0% |
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. lncap.com [lncap.com]
- 4. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 5. bcrj.org.br [bcrj.org.br]
- 6. PC-3 Cells [cytion.com]
- 7. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of evodiamine on the growth of human prostate cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Investigating the Impact of Delmadinone on Liver Enzymes
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of Delmadinone on liver enzyme levels in animal studies. This resource provides troubleshooting advice and frequently asked questions to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of this compound on liver enzyme levels in animal models?
Q2: Are there specific animal models that are more susceptible to this compound-induced liver enzyme elevation?
The available documentation primarily refers to dogs and cats as the target species for this compound acetate treatment[1][2]. There is no specific information in the provided search results to suggest a higher susceptibility of one particular preclinical animal model (e.g., rats, mice) over others. When designing a study, consider using a species for which there is baseline data on steroid metabolism and hepatotoxicity.
Q3: What are the known contraindications related to liver function for this compound?
This compound acetate is contraindicated in patients with severe impairment of liver function[1][2]. This suggests that pre-existing liver conditions could be exacerbated by the administration of this compound.
Q4: What is the mechanism of action of this compound that might lead to elevated liver enzymes?
This compound acetate is a progestin and antiandrogen[3]. It blocks androgen receptors, inhibits the 5α-reductase enzyme, and suppresses gonadotropin release[1][2]. While the precise mechanism for liver enzyme elevation is not detailed, it could be related to its steroidal structure and subsequent metabolism in the liver, a common pathway for such compounds[4].
Troubleshooting Guide
Issue 1: Unexpectedly high or variable baseline liver enzyme levels in control animals.
-
Possible Cause: Underlying health issues in the animal colony, stress from handling or housing conditions, or diet.
-
Troubleshooting Steps:
-
Health Screening: Ensure all animals are properly screened for underlying diseases before the study begins.
-
Acclimatization: Allow for a sufficient acclimatization period (typically 1-2 weeks) for animals to adjust to the facility and housing conditions.
-
Standardized Diet: Use a standardized and controlled diet throughout the study, as nutritional factors can influence liver enzyme levels.
-
Handling Procedures: Implement consistent and gentle handling procedures to minimize stress.
-
Issue 2: No significant changes in liver enzyme levels are observed even at high doses of this compound.
-
Possible Cause: The chosen animal model may be resistant to the hepatotoxic effects of this compound at the tested doses, or the duration of the study may be too short.
-
Troubleshooting Steps:
-
Dose-Ranging Study: Conduct a preliminary dose-ranging study to identify a dose that elicits a measurable response without causing acute, overwhelming toxicity.
-
Study Duration: Consider extending the duration of the study. Some drug-induced liver injuries develop over a longer period of chronic exposure.
-
Species Selection: If feasible, consider a different animal model that may have a metabolic profile more susceptible to the compound.
-
Issue 3: High mortality in the treatment group, preventing the collection of terminal liver enzyme data.
-
Possible Cause: The administered dose is too high, leading to acute toxicity and mortality.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose to a level that is sublethal but still expected to produce measurable changes in liver enzymes.
-
Staggered Dosing: Introduce the drug in a staggered manner to allow the animals to acclimate to the substance.
-
Closer Monitoring: Increase the frequency of monitoring for clinical signs of toxicity to allow for humane euthanasia and sample collection before unexpected death.
-
Data Presentation
Due to the lack of specific quantitative data in the provided search results, the following table is a template illustrating how to present such data clearly.
Table 1: Hypothetical Impact of this compound Acetate on Liver Enzyme Levels in a 28-day Rat Study
| Treatment Group | Dose (mg/kg/day) | n | ALT (U/L) (Mean ± SD) | AST (U/L) (Mean ± SD) | ALP (U/L) (Mean ± SD) |
| Control | 0 (Vehicle) | 10 | 35.2 ± 5.1 | 80.5 ± 10.2 | 250.7 ± 35.8 |
| Low Dose | 1 | 10 | 42.8 ± 6.3 | 88.1 ± 12.5 | 265.4 ± 40.1 |
| Mid Dose | 10 | 10 | 65.7 ± 9.8 | 110.3 ± 15.7 | 310.9 ± 45.3* |
| High Dose | 50 | 10 | 150.4 ± 25.2 | 220.9 ± 30.1 | 450.2 ± 55.6** |
* p < 0.05, ** p < 0.01 compared to control group. ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase. SD: Standard Deviation.
Experimental Protocols
As no specific experimental protocol for this compound-induced liver enzyme level studies was found, a generalizable protocol for assessing drug-induced liver injury in rodents is provided below.
Protocol: Assessment of Drug-Induced Liver Injury in Rats
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Grouping: Animals are randomly assigned to a control group (vehicle only) and at least three treatment groups (low, mid, and high dose of this compound acetate). Each group should consist of a sufficient number of animals (e.g., n=10 per sex per group) to ensure statistical power.
-
Drug Administration: this compound acetate is administered daily for a specified period (e.g., 28 days) via a clinically relevant route (e.g., subcutaneous injection, as it is used in veterinary medicine[1]). The vehicle used for the control group should be the same as that used to dissolve/suspend the this compound acetate.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight is recorded weekly.
-
Blood Sampling: Blood samples are collected at baseline and at the end of the study (e.g., day 28) for biochemical analysis of liver enzymes (ALT, AST, ALP).
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and a gross necropsy is performed. The liver is weighed, and sections are collected and preserved in 10% neutral buffered formalin for histopathological examination.
Visualizations
Caption: Experimental workflow for assessing this compound-induced liver toxicity.
Caption: Generalized signaling pathway for drug-induced liver injury (DILI).
References
Technical Support Center: Mitigating Delmadinone Interference in Hormonal Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from Delmadinone and its acetate salt (this compound Acetate) in hormonal assays.
Troubleshooting Guides
Issue: Suspected this compound Interference in a Hormonal Assay
If you are working with samples that may contain this compound or this compound Acetate, you may observe unexpectedly high or inconsistent results in your hormonal assays, particularly for progesterone. This is due to the structural similarity between this compound and other steroid hormones, which can lead to cross-reactivity in immunoassays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected this compound interference.
Data Presentation: Cross-Reactivity of Structurally Similar Steroids in Progesterone Immunoassays
Specific cross-reactivity data for this compound in commercially available immunoassays is not widely published. However, the following table provides examples of cross-reactivity for other progestins and structurally related steroids in a typical progesterone immunoassay. This illustrates the potential for interference and the importance of validating your specific assay.
| Compound | % Cross-Reactivity (Example) | Notes |
| Progesterone | 100% | Target analyte |
| 11α-OH-Progesterone | 100% | Metabolite with high cross-reactivity |
| 5β-Dihydroprogesterone | 18.2% | High potential for interference |
| Deoxycorticosterone | 1.7% | Moderate potential for interference |
| 17-OH-Progesterone | 0.4% | Low potential for interference |
| Medroxyprogesterone Acetate | 0.5% - 4.9% | Structurally similar synthetic progestin |
| Chlormadinone Acetate | <1% [1] | Close structural analogue of this compound Acetate |
| Pregnenolone | 0.2% | Precursor with low cross-reactivity |
| Corticosterone | 0.3% | Low potential for interference |
| Testosterone | <0.1% | Minimal to no cross-reactivity |
Note: This data is compiled from various sources and is for illustrative purposes only.[2][3][4] Cross-reactivity can vary significantly between different assay kits and manufacturers.
Experimental Protocols
Protocol 1: Determining this compound Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to determine the percentage of cross-reactivity of this compound in your specific competitive enzyme-linked immunosorbent assay (ELISA) for progesterone.
Methodology:
-
Prepare a standard curve for progesterone according to the assay kit manufacturer's instructions.
-
Prepare a dilution series of this compound. The concentration range should be wider than the progesterone standard curve (e.g., 10-fold higher than the highest progesterone standard).
-
Run the this compound dilution series in the ELISA as you would for unknown samples.
-
Calculate the 50% binding (B/B0) concentration for both the progesterone standard curve and the this compound dilution curve. This is the concentration of the analyte that displaces 50% of the labeled antigen from the antibody.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Progesterone at 50% B/B0 / Concentration of this compound at 50% B/B0) x 100
Caption: Workflow for determining this compound cross-reactivity in a competitive ELISA.
Protocol 2: Sample Pre-treatment using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
For a definitive quantification of progesterone without interference from this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method. This requires sample purification to remove interfering substances.
Methodology:
-
Sample Preparation: Spike serum samples with an internal standard (e.g., deuterated progesterone).
-
Protein Precipitation: Add acetonitrile to the serum sample to precipitate proteins. Vortex and centrifuge.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol and then water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar impurities.
-
Elute the progesterone and this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow for sample purification.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with hormonal assays?
A1: this compound Acetate is a synthetic steroid and a derivative of progesterone.[1] Its chemical structure is very similar to that of progesterone, which can cause it to be recognized by the antibodies used in progesterone immunoassays. This "cross-reactivity" leads to a false-positive signal, resulting in an overestimation of the actual progesterone concentration.
Q2: Which assays are most likely to be affected?
A2: Competitive immunoassays, such as ELISA and radioimmunoassays (RIA), are particularly susceptible to interference from structurally related molecules like this compound. Assays for progesterone are at the highest risk, but depending on the specificity of the antibodies used, assays for other steroid hormones like cortisol and testosterone could also potentially be affected.
Q3: How can I quickly check for interference in my assay?
A3: A serial dilution is a quick and effective way to screen for interference. Dilute a sample suspected of containing this compound with the assay buffer (e.g., 1:2, 1:4, 1:8). If the measured concentration of the hormone does not decrease linearly with the dilution factor, interference is likely present.
Q4: My assay shows non-linear dilution. What is the next step?
A4: If you observe non-linear dilution, the next step is to confirm the interference. A spike and recovery experiment can be performed by adding a known amount of progesterone to a sample containing suspected this compound and a control sample without it. If the recovery of the spiked progesterone is significantly lower or higher than expected in the this compound-containing sample, this further indicates interference. Ultimately, the most reliable way to confirm and accurately quantify the target hormone is to use a more specific method like LC-MS/MS.
Q5: What is the best way to eliminate this compound interference?
A5: The gold standard for eliminating interference and accurately measuring hormone levels in the presence of confounding compounds is to use a chromatographic method coupled with mass spectrometry, such as LC-MS/MS. This method separates the different molecules based on their physicochemical properties before detection, allowing for precise quantification of the target hormone without interference from this compound.
Q6: Are there any pre-analytical steps I can take to reduce interference?
A6: Sample purification techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to separate this compound from the target hormone before analysis by immunoassay. However, developing and validating these extraction methods to ensure they effectively separate the compounds without losing the target analyte can be complex and time-consuming. For routine analysis, switching to a more specific method like LC-MS/MS is often more practical.
This compound Signaling Pathway Interaction:
This compound acetate acts as a progestin, binding to the progesterone receptor. It also has antiandrogenic effects, likely through binding to and blocking the androgen receptor, and antigonadotropic effects, which reduce the production of testosterone.
Caption: Simplified signaling pathway interactions of this compound Acetate.
References
- 1. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.yizimg.com [file.yizimg.com]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Delmadinone Acetate Protocols Across Species: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Delmadinone Acetate in experimental settings across various animal species. This compound Acetate, a synthetic progestin and anti-androgen, is a valuable tool for investigating androgen-dependent conditions.[1][2] However, its application requires careful consideration of species-specific physiological differences. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the safe and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound Acetate?
A1: this compound Acetate functions as a potent anti-androgen and progestin.[1] Its primary mechanisms include:
-
Blocking Androgen Receptors: It competitively inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT) to their receptors.[3]
-
Inhibition of 5α-reductase: This enzyme is crucial for converting testosterone to the more potent DHT. This compound Acetate inhibits its activity, reducing DHT levels.[3]
-
Antigonadotropic Effects: It suppresses the release of gonadotropins from the pituitary gland, leading to decreased testosterone production.[1]
Q2: What are the established clinical and research applications of this compound Acetate?
A2: In veterinary medicine, this compound Acetate is primarily used for androgen-dependent conditions in male dogs and cats.[1][4] These include benign prostatic hyperplasia, hypersexuality, and certain forms of aggression.[1] In a research context, it is used to model and investigate the mechanisms of these conditions.
Q3: Are there any known species for which this compound Acetate is contraindicated?
A3: Yes, this compound Acetate should not be administered to diabetic animals due to its potential to reduce insulin sensitivity.[3] Use with caution in animals with severe liver or kidney impairment.[3]
Q4: What are the common side effects observed with this compound Acetate administration?
A4: Common side effects include increased appetite, polydipsia (increased thirst), and polyuria (increased urination).[3] Local reactions at the injection site, such as hair discoloration or loss, can occur.[3] More serious potential side effects include adrenal suppression and the manifestation of latent diabetes mellitus.[3]
Q5: How should this compound Acetate be stored?
A5: this compound Acetate suspension should be stored at temperatures not exceeding 25°C (77°F) and protected from light.[5] It is crucial to shake the vial well before use to ensure a homogenous suspension.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy | - Insufficient dosage for the species/individual.- Incorrect administration route.- The condition is not androgen-dependent.- Individual variation in response. | - Review and adjust the dosage based on species-specific data or pilot studies.- Ensure the correct administration route (intramuscular or subcutaneous) is being used.[3]- Confirm the androgen-dependency of the experimental model.- Consider that some animals may not respond to treatment.[3] For dogs, if no improvement is seen within eight days, a second treatment may be considered.[3] |
| Adverse Adrenal Effects (Adrenal Suppression) | - this compound Acetate has a weak glucocorticoid action and can suppress the hypothalamic-pituitary-adrenal (HPA) axis.[3][6] | - Monitor animals closely for signs of adrenal insufficiency, especially during stressful situations.[3]- Consider performing an ACTH stimulation test to assess adrenal function before and during long-term studies.- Use the lowest effective dose for the shortest possible duration. |
| Injection Site Reactions | - Local irritation from the suspension.- Improper injection technique. | - Rotate injection sites.- For subcutaneous injections, choose an inconspicuous area like the inner thigh.[3]- Ensure proper aseptic technique during administration. |
| Metabolic Disturbances (e.g., Hyperglycemia) | - this compound Acetate can reduce insulin sensitivity.[3] | - Avoid use in diabetic animals.[3]- Monitor blood glucose levels in long-term studies, especially in species predisposed to diabetes. |
Species-Specific Dosage and Administration Protocols
The following tables summarize recommended starting dosages for this compound Acetate in different species based on available data. It is critical to note that these are starting points, and dose adjustments may be necessary based on the specific experimental design and individual animal response. For species not listed, a thorough literature review and pilot studies are essential.
Canine (Dog)
| Indication | Dosage | Route of Administration | Frequency | Citation(s) |
| Benign Prostatic Hyperplasia | <10 kg: 1.5-2.0 mg/kg10-20 kg: 1.0-1.5 mg/kg>20 kg: 1.0 mg/kg | Intramuscular (IM) or Subcutaneous (SC) | Single injection, may be repeated after 8 days if no response. Follow-up treatment may be needed after 3-4 weeks. | [2] |
| Hypersexuality | 1.0-2.0 mg/kg | IM or SC | Single injection. | |
| Aggression (Hormone-driven) | 1.0-2.0 mg/kg | IM or SC | Single injection. |
Feline (Cat)
| Indication | Dosage | Route of Administration | Frequency | Citation(s) |
| Hypersexuality | 1.5 mg/kg | IM or SC | Single injection, may be repeated after 8 days if no response. |
Rodent (Rat) - Experimental Use Only
Disclaimer: this compound Acetate is not licensed for use in rats. The following information is based on anecdotal evidence and should be used with extreme caution in a research setting.
| Indication | Dosage | Route of Administration | Frequency | Citation(s) |
| Aggression/Nervousness | 0.1 mL of a 10 mg/mL suspension for a 500g rat (approximately 2 mg/kg) OR 1 mg per animal | SC or IM | Single injection, may be repeated after 10 days if no response, or as needed after 3-4 weeks. | [5] |
Detailed Experimental Protocols
Protocol 1: Evaluation of this compound Acetate on Pituitary-Adrenal Function in a Canine Model
This protocol is adapted from a study investigating the effects of this compound Acetate on the pituitary-adrenal axis in male dogs.[6]
Objective: To characterize the effects of this compound Acetate on ACTH and cortisol levels.
Animals: Healthy adult male dogs.
Materials:
-
This compound Acetate injectable suspension (10 mg/mL)
-
Saline solution (0.9% NaCl)
-
ACTH (Cosyntropin)
-
Blood collection tubes (for serum or plasma)
-
Centrifuge
-
ELISA or radioimmunoassay kits for ACTH and cortisol
Procedure:
-
Acclimation: Acclimate animals to the housing and handling procedures for at least one week prior to the start of the experiment.
-
Baseline Blood Collection: Collect baseline blood samples from all animals to measure basal ACTH and cortisol concentrations.
-
Group Allocation: Randomly assign animals to a treatment group (this compound Acetate) and a control group (saline).
-
Administration:
-
Serial Blood Sampling: Collect blood samples at regular intervals (e.g., daily for the first week, then weekly) over a 50-day period to monitor changes in ACTH and cortisol levels.[6]
-
ACTH Stimulation Test:
-
Perform an ACTH stimulation test before the first administration (baseline) and at selected time points after treatment.
-
Collect a pre-ACTH blood sample.
-
Administer ACTH (e.g., 5 µg/kg IV).
-
Collect a post-ACTH blood sample at a specified time (e.g., 2 hours) to assess the adrenal response.[6]
-
-
Data Analysis: Analyze hormone concentrations using appropriate statistical methods to compare the treatment and control groups over time.
Visualizations
Signaling Pathway of this compound Acetate
Caption: Mechanism of action of this compound Acetate.
Experimental Workflow for Pituitary-Adrenal Function Study
Caption: Workflow for evaluating this compound's adrenal effects.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. axplora.com [axplora.com]
- 5. Tardak / this compound Acetate – Rat Guide [ratguide.com]
- 6. Effects of this compound acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Delmadinone Acetate and Osaterone Acetate for the Treatment of Canine Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Canine Benign Prostatic Hyperplasia (BPH) is a common, age-related condition in intact male dogs, characterized by the proliferation of prostatic epithelial and stromal cells. This guide provides a comprehensive comparison of two key therapeutic agents used in its management: delmadinone acetate and osaterone acetate. The following sections detail their mechanisms of action, comparative efficacy based on clinical trial data, and safety profiles, supported by experimental protocols and visual diagrams to facilitate a deeper understanding for research and development purposes.
Mechanism of Action: A Tale of Two Anti-androgens
Both this compound acetate and osaterone acetate are synthetic steroidal anti-androgens that function by interfering with the hormonal pathways that drive prostatic growth. However, they exhibit distinct and overlapping mechanisms.
This compound Acetate: This compound is a potent progestin with strong anti-androgenic and weak glucocorticoid properties.[1][2] Its primary mechanisms of action in treating canine BPH include:
-
Androgen Receptor Blockade: It competitively inhibits the binding of testosterone and its more potent metabolite, dihydrotestosterone (DHT), to androgen receptors within the prostate gland.[1]
-
Inhibition of 5α-reductase: this compound acetate inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to DHT.[1]
-
Suppression of Gonadotropin Release: Through its progestogenic activity, it exerts a negative feedback on the pituitary gland, leading to decreased secretion of luteinizing hormone (LH) and subsequently reduced testicular testosterone production.[1]
Osaterone Acetate: This agent is also a steroidal anti-androgen with progestogenic activity.[3][4] Its mechanism is multifaceted and targeted at the prostate:
-
Competitive Androgen Receptor Antagonism: It directly competes with androgens for binding to their receptors in the prostate, thereby preventing the cellular signaling that leads to growth.[3]
-
Inhibition of Testosterone Uptake: Osaterone acetate blocks the transport of testosterone into the prostatic cells.[3]
-
Inhibition of 5α-reductase: Like this compound, it also inhibits the activity of 5α-reductase, reducing the intra-prostatic concentration of DHT.[5]
The following diagrams illustrate the signaling pathways affected by these two drugs.
Comparative Efficacy: A Head-to-Head Clinical Trial
A pivotal multicenter, randomized clinical trial by Albouy et al. (2008) provides the most direct comparison of the efficacy of osaterone acetate and this compound acetate in treating canine BPH.[5][6][7]
Prostate Volume Reduction
Osaterone acetate demonstrated a significantly faster reduction in prostate volume compared to this compound acetate.[5][6][7]
| Time Point | Osaterone Acetate (% Reduction) | This compound Acetate (% Reduction) |
| Day 14 | 38.0% | 27.6%[8][9][10] |
| Day 60 | >35% | >35%[6][11] |
Data from Albouy et al. (2008) and a systematic review citing the same study.
Clinical Symptom Resolution
Both drugs were found to be similarly effective in the overall reduction of clinical signs and in achieving complete clinical remission over the 180-day trial period.[5][6][7]
| Parameter | Osaterone Acetate | This compound Acetate |
| Clinical Recovery (Day 14) | 49.3% | 47.8%[8][9][10] |
| Complete Clinical Remission (by Day 180) | 84% | 82.8%[11] |
| Relapse Rate (by Day 180) | ~16% | ~20%[11] |
Data from Albouy et al. (2008) and a systematic review citing the same study.
Impact on Serum Testosterone
While both drugs have anti-androgenic effects, their impact on systemic testosterone levels appears to differ.
Osaterone Acetate: Studies have shown that osaterone acetate can cause a significant but transient decline in mean serum testosterone levels. In one study, the mean testosterone level decreased from 3.34 ± 0.54 ng/ml to below 1.94 ng/ml one week after administration, with levels returning to near pre-treatment values by the fifth month.
Safety and Adverse Effects
Both this compound acetate and osaterone acetate are generally well-tolerated, with most adverse effects being minor and transient.[5][6][7]
Commonly Reported Side Effects (for both drugs):
Drug-Specific Considerations:
-
This compound Acetate: May cause adrenal suppression due to its glucocorticoid-like activity and inhibition of ACTH release.
-
Osaterone Acetate: Has been noted to potentially cause a dull or dry coat.[11]
Experimental Protocols
Key Clinical Trial: Albouy et al. (2008)
Objective: To compare the therapeutic potential of osaterone acetate with that of this compound acetate in the treatment of benign prostatic hyperplasia in dogs.
Study Design: A multicenter, randomized clinical trial.
Animals: 142 male dogs of various breeds with clinical signs of BPH. 73 dogs were treated with osaterone acetate and 69 with this compound acetate.[8][9][10]
Treatment Protocol:
-
Osaterone Acetate Group: Received 0.25 mg/kg bodyweight of osaterone acetate orally once a day for seven consecutive days.[5][6][7]
-
This compound Acetate Group: Received a single intramuscular or subcutaneous injection of this compound acetate at a dose of 3 mg/kg bodyweight.[5][6][7]
Monitoring and Data Collection:
-
Dogs were monitored at five time points over a 180-day period: Day 0 (baseline), Day 14, Day 60, Day 120, and Day 180.[8][9][10]
-
At each visit, a clinical examination was performed, and the prostate volume was determined by ultrasonography.[8][9][10]
-
Efficacy was assessed based on the percentage reduction in prostate size and the clinical recovery rate (complete resolution of clinical signs).[8][9][10]
The following diagram outlines the experimental workflow of this comparative study.
Conclusion
Both this compound acetate and osaterone acetate are effective medical treatments for canine BPH, offering a viable alternative to surgical castration. Osaterone acetate provides a more rapid reduction in prostate volume, which may be advantageous in cases with severe clinical signs. However, both drugs achieve similar overall rates of clinical remission. The choice between these two therapies may depend on factors such as the desired speed of action, the preferred route of administration (oral for osaterone vs. injectable for this compound), and consideration of their respective side effect profiles. Further research into the long-term effects and a direct quantitative comparison of their impact on serum testosterone levels would be beneficial for a more complete understanding of these two important veterinary drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of this compound acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacies of osaterone and this compound in the treatment of benign prostatic hyperplasia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of concentrations of sex steroids in blood plasma and semen of male dogs treated with this compound acetate or finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnosis and Treatment of Benign Prostatic Hyperplasia in Dogs: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of ophthalmic prednisolone acetate on the canine adrenal gland and hepatic function | CiNii Research [cir.nii.ac.jp]
- 9. scilit.com [scilit.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. RACGP - AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
Comparative Analysis of Delmadinone Acetate and Cyproterone Acetate on Androgen Receptors: A Guide for Researchers
This guide provides a detailed comparative analysis of two steroidal antiandrogens, Delmadinone Acetate (DMA) and Cyproterone Acetate (CPA), focusing on their interaction with androgen receptors (AR). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by available experimental data, and detailed experimental protocols.
Introduction
This compound acetate and cyproterone acetate are both synthetic progestins with potent antiandrogenic properties.[1][2] They belong to the class of steroidal antiandrogens, which act by competitively inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor.[3] This blockade of the androgen receptor is a key mechanism in the treatment of various androgen-dependent conditions. While both compounds share a common therapeutic principle, their specific interactions with the androgen receptor and their broader pharmacological profiles exhibit notable differences.
Mechanism of Action
Both this compound Acetate and Cyproterone Acetate exert their antiandrogenic effects through multiple mechanisms. The primary mode of action is the direct competitive antagonism of the androgen receptor.[1][2] Upon binding to the AR, they prevent the conformational changes required for receptor activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes.
Cyproterone Acetate (CPA) is a well-characterized androgen receptor antagonist.[4] In addition to its direct receptor blockade, CPA also possesses potent progestational activity, which leads to a negative feedback on the hypothalamic-pituitary-gonadal axis. This results in reduced secretion of gonadotropins (LH and FSH), and consequently, a decrease in testicular androgen production.[2] Some studies have also indicated that CPA can inhibit 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[2]
This compound Acetate (DMA) , primarily used in veterinary medicine, also functions as a potent progestin and antiandrogen.[5][6] Its mechanism involves blocking androgen receptors and inhibiting 5α-reductase.[7] Similar to CPA, its progestational activity contributes to its antiandrogenic effects by suppressing gonadotropin release.[6]
Quantitative Data Presentation
Table 1: Androgen Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | IC50 (nM) | Reference(s) |
| Cyproterone Acetate | Androgen Receptor | Hamster | Competitive Binding | 4.4 | [8] |
| Cyproterone Acetate | Androgen Receptor | Not Specified | Not Specified | 7.1 | Not Specified |
Table 2: Functional Activity
| Compound | Assay Type | Cell Line | Effect | EC50 / IC50 | Reference(s) |
| Cyproterone Acetate | Reporter Gene Assay | Not Specified | Partial Agonist | EC50: 4.0 µM | Not Specified |
Note: The absence of quantitative data for this compound Acetate in the available scientific literature prevents a direct numerical comparison of its binding affinity with Cyproterone Acetate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to the androgen receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound Acetate and Cyproterone Acetate for the androgen receptor.
Materials:
-
Receptor Source: Rat ventral prostate cytosol or a cell line overexpressing the human androgen receptor.
-
Radioligand: [³H]-Dihydrotestosterone ([³H]DHT) or another high-affinity AR agonist.
-
Test Compounds: this compound Acetate and Cyproterone Acetate dissolved in a suitable solvent (e.g., DMSO).
-
Buffers: Tris-HCl buffer with additives like EDTA, dithiothreitol (DTT), and glycerol.
-
Separation Agent: Dextran-coated charcoal or glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: Prepare cytosol from homogenized rat ventral prostates by ultracentrifugation, or prepare lysates from cells expressing the androgen receptor. Determine the protein concentration of the receptor preparation.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add a fixed amount of the receptor preparation.
-
Competition: Add increasing concentrations of the unlabeled test compound (DMA or CPA). For total binding, add vehicle only. For non-specific binding, add a high concentration of unlabeled DHT.
-
Radioligand Addition: Add a fixed, subsaturating concentration of the radioligand (e.g., [³H]DHT) to all tubes.
-
Incubation: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the free radioligand, followed by centrifugation to pellet the charcoal. Alternatively, filter the incubation mixture through glass fiber filters to capture the receptor-bound radioligand.
-
Quantification: Transfer the supernatant (if using charcoal) or the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Androgen Receptor Reporter Gene Assay
This protocol describes a cell-based assay to measure the functional antagonist activity of the compounds.
Objective: To determine the ability of this compound Acetate and Cyproterone Acetate to inhibit androgen-induced transcriptional activation of a reporter gene.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., PC-3, LNCaP, or HEK293) co-transfected with an androgen receptor expression vector and a reporter plasmid. The reporter plasmid contains an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Test Compounds: this compound Acetate and Cyproterone Acetate.
-
Androgen Agonist: Dihydrotestosterone (DHT) or a synthetic androgen like R1881.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound (DMA or CPA) for a short pre-incubation period (e.g., 1 hour).
-
Agonist Stimulation: Add a fixed concentration of an androgen agonist (e.g., DHT) to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours to allow for reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a measure of cell viability if necessary. Plot the percentage of inhibition of the androgen-induced response against the logarithm of the antagonist concentration to determine the IC50 value.
Conclusion
Both this compound Acetate and Cyproterone Acetate are effective antiandrogens that function primarily by antagonizing the androgen receptor. Cyproterone Acetate is a well-documented AR antagonist with a high binding affinity. While this compound Acetate is also known to bind to the androgen receptor and exert potent antiandrogenic effects, a lack of publicly available quantitative binding data currently prevents a direct comparison of its receptor affinity with that of Cyproterone Acetate. Further in-depth studies with direct, side-by-side comparisons are necessary to fully elucidate the relative potencies of these two compounds at the molecular level. The provided experimental protocols offer a framework for conducting such comparative studies to generate the data required for a more complete understanding of their respective interactions with the androgen receptor.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen receptor antagonists (antiandrogens): structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyproterone acetate acts as a disruptor of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axplora.com [axplora.com]
- 6. Tardak / this compound Acetate – Rat Guide [ratguide.com]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Delmadinone Acetate and Finasteride in the Inhibition of 5-Alpha Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Delmadinone acetate and the well-established 5-alpha reductase inhibitor, finasteride. The following sections detail their respective mechanisms of action, present available comparative data, and outline relevant experimental protocols to facilitate further research and development in the field of androgen-dependent pathologies.
Introduction
Androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia are primarily driven by the action of dihydrotestosterone (DHT), a potent metabolite of testosterone. The conversion of testosterone to DHT is catalyzed by the enzyme 5-alpha reductase. Consequently, inhibition of this enzyme is a key therapeutic strategy. Finasteride is a specific and potent inhibitor of 5-alpha reductase. This compound acetate, a progestin and antiandrogen used in veterinary medicine, also exhibits 5-alpha reductase inhibitory activity as part of its broader mechanism of action. This guide aims to validate and compare the efficacy of this compound acetate against finasteride.
Mechanism of Action
Finasteride: A Specific 5-Alpha Reductase Inhibitor
Finasteride is a synthetic 4-azasteroid compound that acts as a potent and specific inhibitor of 5-alpha reductase, particularly isoenzymes type II and III.[1] By binding to the enzyme, finasteride blocks the conversion of testosterone to DHT in target tissues like the prostate gland, hair follicles, and skin.[1] This leads to a significant reduction in circulating and tissue levels of DHT, thereby mitigating its effects on androgen-sensitive tissues. Finasteride has a high affinity for 5-alpha reductase but negligible affinity for the androgen receptor itself.
This compound Acetate: A Multi-Modal Antiandrogen
This compound acetate is a synthetic progestin with potent antiandrogenic properties.[2] Its mechanism of action is multi-faceted. Primarily, it acts as a competitive antagonist of the androgen receptor, directly blocking the binding of testosterone and DHT.[2][3] Additionally, this compound acetate exhibits antigonadotropic effects, suppressing the release of luteinizing hormone (LH), which in turn reduces testosterone production. Crucially, the official Summary of Product Characteristics for veterinary products containing this compound acetate states that it also "inhibits 5α-reductase".[4][5] This indicates a dual action of both blocking androgen receptors and reducing the production of the potent androgen DHT.
Figure 1: Comparative signaling pathways of Finasteride and this compound Acetate.
Comparative Efficacy Data
Table 1: Comparative Effects of this compound Acetate and Finasteride on Sex Steroid Concentrations in Male Dogs
| Parameter | Treatment Group | Pre-treatment (mean ± SEM) | Post-treatment (mean ± SEM) |
| Testosterone (nmol/L) | This compound Acetate | 8.7 ± 2.1 | 1.4 ± 0.4 |
| Finasteride | 9.1 ± 2.3 | 12.8 ± 3.1 | |
| DHT (nmol/L) | This compound Acetate | 0.6 ± 0.1 | 0.2 ± 0.05 |
| Finasteride | 0.7 ± 0.2 | 0.3 ± 0.1 | |
| Statistically significant decrease from pre-treatment values. Data adapted from a study on male dogs.[6] |
The data indicates that while both drugs significantly reduce DHT levels, this compound acetate also leads to a significant decrease in testosterone levels, likely due to its antigonadotropic effects. In contrast, finasteride treatment is associated with a slight increase in testosterone, a known consequence of 5-alpha reductase inhibition.
A clinical trial in dogs with BPH demonstrated that a single injection of this compound acetate (3 mg/kg) resulted in a 28% reduction in prostate volume after 14 days, with clinical sign remission in nearly half the dogs.[7] Finasteride has been shown to reduce prostate volume by 20-30% in men with BPH.[1]
Experimental Protocols
In Vitro 5-Alpha Reductase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of a test compound on 5-alpha reductase.
Materials:
-
Rat liver microsomes (source of 5-alpha reductase)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound acetate, finasteride)
-
Phosphate buffer (pH 6.5)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, NADPH, and the microsomal enzyme preparation.
-
Add the test compound at various concentrations to the reaction mixture. A control group with no inhibitor should also be prepared.
-
Initiate the enzymatic reaction by adding testosterone to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., a strong acid or base).
-
Extract the steroids from the reaction mixture using ethyl acetate.
-
Separate testosterone and DHT using TLC.
-
Quantify the amount of DHT produced in each sample using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Figure 2: Experimental workflow for in vitro 5-alpha reductase inhibition assay.
Discussion and Conclusion
The available evidence confirms that finasteride is a specific and highly potent inhibitor of 5-alpha reductase. This compound acetate, while primarily functioning as a progestin and androgen receptor antagonist, also possesses 5-alpha reductase inhibitory activity. This dual mechanism of action, coupled with its antigonadotropic effects, results in a significant reduction of both testosterone and DHT.
For researchers and drug development professionals, the choice between a specific 5-alpha reductase inhibitor like finasteride and a multi-modal antiandrogen such as this compound acetate depends on the desired therapeutic outcome. For conditions primarily driven by high levels of DHT where maintaining testosterone levels is desirable, a specific 5-alpha reductase inhibitor may be preferred. In contrast, for conditions requiring a more profound suppression of androgenic activity, a compound with a multi-faceted mechanism like this compound acetate could be more effective.
Further in vitro studies are warranted to quantify the direct inhibitory potency (IC50) of this compound acetate on 5-alpha reductase isoenzymes to allow for a more direct comparison with finasteride. Such data would be invaluable for the development of new therapeutic agents for androgen-dependent diseases.
References
- 1. Finasteride - Wikipedia [en.wikipedia.org]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. Determination of concentrations of sex steroids in blood plasma and semen of male dogs treated with this compound acetate or finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.ymaws.com [cdn.ymaws.com]
A Head-to-Head Comparison of Delmadinone and Flutamide in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of prostate cancer therapeutics, androgen receptor (AR) antagonists play a pivotal role. This guide provides a comprehensive head-to-head comparison of two such antagonists: Delmadinone acetate, a steroidal antiandrogen and progestin, and Flutamide, a non-steroidal antiandrogen. While both compounds exhibit antiandrogenic properties, their distinct chemical structures and mechanisms of action warrant a detailed comparative analysis for researchers in the field.
At a Glance: Key Performance Indicators
| Feature | This compound Acetate | Flutamide |
| Drug Class | Steroidal Antiandrogen, Progestin | Non-steroidal Antiandrogen |
| Primary Mechanism | Androgen receptor antagonist, antigonadotropic, and potential 5α-reductase inhibition.[1][2] | Pure androgen receptor antagonist.[3][4] |
| Androgen Receptor Binding Affinity (Ki) | Data in human prostate cancer models is not readily available. | For its active metabolite, hydroxyflutamide, Ki is approximately 55 nM for the rat anterior pituitary AR. |
| In Vitro Efficacy (IC50) | Data in human prostate cancer cell lines is not readily available. | For LNCaP cells, the IC50 is approximately 14.3 µM; for PC3 cells, it is approximately 17.88 µM. |
| Clinical Use in Prostate Cancer | Primarily used in veterinary medicine for benign prostatic hyperplasia; not standard in human prostate cancer.[5][6] | Previously used for metastatic prostate cancer, often in combination with a GnRH agonist.[4][7][8] |
| Key Side Effects | Potential for adrenal suppression.[1][9] | Gynecomastia, gastrointestinal issues, and potential hepatotoxicity.[3][10] |
Mechanism of Action: A Tale of Two Structures
This compound Acetate , a synthetic progestin, exhibits a multi-faceted mechanism of action. As a steroidal compound, its structure is related to progesterone. Its antiandrogenic effects are believed to stem from its ability to act as an antagonist at the androgen receptor.[5] Additionally, its progestogenic activity leads to an antigonadotropic effect, suppressing the release of luteinizing hormone (LH) and subsequently reducing testosterone production.[6] There is also evidence to suggest it may inhibit 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (DHT).[1][2]
Flutamide , a non-steroidal antiandrogen, possesses a more direct mechanism of action. It functions as a pure, competitive antagonist of the androgen receptor.[3][4] Flutamide and its more active metabolite, hydroxyflutamide, bind to the AR and prevent androgens like testosterone and DHT from binding and activating the receptor. This blockade inhibits the downstream signaling pathways that promote the growth of prostate cancer cells.[3] Unlike steroidal agents, flutamide does not possess inherent hormonal (e.g., progestational or glucocorticoid) activity.[11]
Signaling Pathway Diagram
Comparative Efficacy Data
Direct comparative clinical trials between this compound acetate and Flutamide in human prostate cancer are lacking. However, data from individual studies and trials comparing Flutamide with other antiandrogens, such as chlormadinone acetate (a compound structurally related to this compound), can provide valuable insights.
Clinical Trial Data: Flutamide vs. Chlormadinone Acetate
A double-blind comparative study in patients with stage C or D prostate cancer who had no prior hormone therapy provides a useful parallel.
| Parameter | Flutamide (375 mg/day) | Chlormadinone Acetate (100 mg/day) |
| Objective Response Rate | 48.9% | 45.0% |
| PSA Decrease >50% | 87.5% | 85.7% |
| Effect on Testosterone | Significant Increase | Significant Decrease |
| Effect on LH & FSH | Significant Increase | Significant Decrease |
| Gynecomastia | Observed in 8 patients | Not reported as a primary side effect |
| Diarrhea & Hepatic Toxicity | Rare and well-tolerated | Rare and well-tolerated |
Data from a 12-week study.[12]
This study highlights a key difference between non-steroidal and steroidal antiandrogens. Flutamide, by blocking the androgen receptor at the hypothalamic-pituitary axis, leads to a reflex increase in LH, FSH, and consequently testosterone.[12] In contrast, the progestational activity of chlormadinone acetate suppresses gonadotropin release, leading to a decrease in testosterone levels.[12]
Experimental Protocols
Androgen Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
Methodology:
-
Receptor Source: Cytosol extract from androgen-sensitive tissues (e.g., rat ventral prostate) or cells (e.g., LNCaP), or purified recombinant human androgen receptor.
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-Mibolerone or [³H]-R1881, is used at a fixed concentration.
-
Competitor: Increasing concentrations of the unlabeled test compound (this compound or Flutamide) are added to compete with the radioligand for binding to the AR.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and unbound radioligand are separated using methods like dextran-coated charcoal, hydroxylapatite, or filter-based assays.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of a test compound on the proliferation of prostate cancer cell lines.
Methodology:
-
Cell Culture: Androgen-sensitive (e.g., LNCaP) or androgen-insensitive (e.g., PC3, DU-145) prostate cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (this compound or Flutamide) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of the test compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.
Experimental Workflow Diagram
Conclusion for the Research Community
The comparison between this compound acetate and Flutamide underscores the critical differences between steroidal and non-steroidal antiandrogens. Flutamide, as a pure AR antagonist, has been extensively studied in the context of human prostate cancer, with well-defined efficacy and side-effect profiles. Its mechanism of action leads to a compensatory rise in endogenous androgens, a factor that must be considered in therapeutic strategies, often necessitating its use in combination with chemical or surgical castration.
This compound acetate, while demonstrating antiandrogenic properties primarily in veterinary applications, presents a more complex mechanistic profile that includes antigonadotropic effects. The lack of robust, publicly available data on its binding affinity to the human androgen receptor and its efficacy in human prostate cancer cell lines represents a significant knowledge gap.
For researchers and drug development professionals, this comparison highlights several key takeaways:
-
The need for further in-depth preclinical evaluation of this compound acetate in human prostate cancer models to ascertain its potential as a therapeutic agent.
-
The importance of considering the broader endocrine effects of steroidal versus non-steroidal antiandrogens in the design of new therapeutic strategies.
-
The value of comparative studies, even with structurally related compounds, in elucidating the nuanced mechanisms and clinical implications of different classes of AR antagonists.
Future research should aim to directly compare the in vitro and in vivo efficacy of this compound and Flutamide in prostate cancer models to provide a clearer understanding of their relative therapeutic potential.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. What is the mechanism of Flutamide? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. This compound acetate - Wikipedia [en.wikipedia.org]
- 6. Tardak / this compound Acetate – Rat Guide [ratguide.com]
- 7. Flutamide - Wikipedia [en.wikipedia.org]
- 8. An In-depth Analysis of Flutamide's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 9. Effects of this compound acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Analysis of the androgenic activity of synthetic "progestins" currently used for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized phase II trial of flutamide vs chlormadinone acetate in previously untreated advanced prostatic cancer. The Japan Flutamide Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparison of the Antiandrogenic Potency of Delmadinone and Other Progestins: A Guide for Researchers
A comprehensive review of available in vitro data on the antiandrogenic properties of Delmadinone in comparison to other progestins reveals a landscape of varied potencies and experimental methodologies. This guide synthesizes the existing research to provide a comparative overview for researchers, scientists, and drug development professionals. While direct comparative in vitro studies including this compound acetate are limited in the public domain, this document collates available data to facilitate an informed understanding of its antiandrogenic profile relative to other key progestins.
This compound acetate, a synthetic progestin, is recognized for its antiandrogenic effects, which are primarily attributed to its ability to block androgen receptors.[1] Its mechanism of action also involves the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT), and the suppression of gonadotropin release, leading to reduced testosterone production.[1] This multifaceted antiandrogenic activity makes it a compound of interest in various therapeutic areas. However, a quantitative in vitro comparison with other progestins is crucial for a precise evaluation of its potency.
Comparative Analysis of Androgen Receptor Binding Affinity
The primary mechanism of antiandrogenic action for many progestins is the competitive antagonism of the androgen receptor (AR). The binding affinity of a compound to the AR is a key indicator of its potential antiandrogenic potency. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.
While specific Ki or IC50 values for this compound acetate from direct comparative in vitro studies were not identified in the reviewed literature, data for structurally similar and other commonly used progestins are available. Chlormadinone acetate, which shares a close structural resemblance to this compound acetate, has demonstrated a high binding affinity for the human androgen receptor.[2]
Table 1: In Vitro Androgen Receptor Binding Affinity of Various Progestins
| Progestin | Receptor Source | Radioligand | Ki (nM) | Relative Binding Affinity (RBA) (%) | Reference |
| Chlormadinone Acetate | Human | [3H]Methyltrienolone | 3.8 | - | [2] |
| Cyproterone Acetate | Not Specified | Not Specified | - | Potent antiandrogen | [3][4] |
| Dienogest | Not Specified | Not Specified | - | Potent antiandrogen | [3][4] |
| Drospirenone | Not Specified | Not Specified | - | Antiandrogenic properties | [4] |
| Nomegestrol Acetate | Not Specified | Not Specified | - | Antiandrogenic properties | [4] |
| Medrogestone | Not Specified | Not Specified | - | Antiandrogenic properties | [4] |
Note: A lower Ki value indicates a higher binding affinity. RBA is relative to a reference androgen, often DHT or a synthetic androgen. The table highlights the potent antiandrogenic nature of several progestins through their interaction with the androgen receptor. Direct comparative data including this compound acetate is needed for a complete assessment.
Experimental Protocols
To ensure a clear understanding of the presented data, the following are detailed methodologies for key experiments typically used to assess in vitro antiandrogenic potency.
Androgen Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
-
Receptor Preparation: Cytosol containing the androgen receptor is prepared from target tissues (e.g., rat prostate) or from cells engineered to express the human androgen receptor.
-
Incubation: A constant concentration of a radiolabeled androgen (e.g., [3H]methyltrienolone or [3H]DHT) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, other progestins).
-
Separation of Bound and Unbound Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Androgen Receptor-Mediated Reporter Gene Assay
This functional assay measures the ability of a compound to inhibit androgen-induced gene expression.
-
Cell Culture and Transfection: A suitable cell line (e.g., PC-3, HeLa) is co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Treatment: The transfected cells are treated with a known androgen (e.g., DHT) to induce reporter gene expression, either alone or in combination with increasing concentrations of the test compound.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in the androgen-induced reporter gene activity (IC50) is calculated to determine its antagonistic potency.
Visualizing the Antiandrogenic Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing antiandrogenic activity.
Caption: Androgen Receptor Signaling Pathway and Site of this compound Action.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgens and antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Long-Term Safety Profile of Delmadinone Acetate in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term preclinical safety profile of Delmadinone acetate and its alternatives. Due to the limited availability of public long-term preclinical safety data for this compound acetate, this document leverages its known clinical adverse effects and mechanism of action for comparison against the more extensively documented preclinical safety profiles of other antiandrogenic compounds. This guide aims to offer a valuable resource for researchers and drug development professionals by contextualizing the safety of this compound acetate within the broader landscape of antiandrogen therapies.
Comparative Analysis of Long-Term Preclinical Safety Findings
The following table summarizes the available long-term preclinical safety findings for this compound acetate and selected steroidal and non-steroidal antiandrogens. It is important to note the absence of specific long-term toxicology and carcinogenicity data for this compound acetate in the public domain.
| Drug | Class | Key Preclinical/Clinical Long-Term Safety Findings | Species |
| This compound Acetate | Steroidal Antiandrogen, Progestin | Preclinical Data Not Publicly Available. Known Clinical Adverse Effects in Dogs: Adrenal suppression, manifestation of latent diabetes mellitus, elevated plasma liver enzymes (ALT, alkaline phosphatase), changes in teats (tumors, hyperplasia, cysts, galactorrhoea).[1][2][3] | Dog |
| Osaterone Acetate | Steroidal Antiandrogen, Progestin | General Toxicity: High therapeutic index. Adverse effects primarily related to its hormonal activity.Carcinogenicity: No specific public data on long-term carcinogenicity studies found. | Dog |
| Bicalutamide | Non-steroidal Antiandrogen | Carcinogenicity: Benign Leydig cell tumors in rats; Hepatocellular carcinoma in male mice.[4] These effects are considered linked to the drug's antiandrogenic and enzyme-inducing properties in rodents. Genotoxicity studies were negative.[4] | Rat, Mouse |
| Flutamide | Non-steroidal Antiandrogen | General Toxicity: Hepatotoxicity is a significant concern.Carcinogenicity: Interstitial cell adenomas of the testes in rats. | Rat |
| Cyproterone Acetate | Steroidal Antiandrogen, Progestin | General Toxicity: Potential for hepatotoxicity.Carcinogenicity: In high doses and long-term use in humans, associated with an increased risk of meningioma. Preclinical data has suggested potential mutagenic activity, though a long-term human cohort study did not find an increased risk of liver cancer. | Human (clinical), Rodent (preclinical) |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical safety studies. Below are generalized methodologies for chronic toxicity and carcinogenicity studies in rodents, based on established regulatory guidelines.
Chronic Toxicity Study
A chronic toxicity study aims to characterize the toxicological profile of a substance after prolonged and repeated exposure.
Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organs of toxicity following long-term administration.
Experimental Design:
-
Test System: Typically two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Group Size: For rodents, a common design includes at least 20 animals per sex per group.
-
Dose Levels: A minimum of three dose levels (low, intermediate, and high) and a control group receiving the vehicle only. The high dose is typically the Maximum Tolerated Dose (MTD) determined from shorter-term studies. The low dose should ideally be a multiple of the intended clinical exposure.
-
Route of Administration: The intended clinical route of administration is used (e.g., oral gavage, dietary admixture).
-
Duration: For rodents, the duration is often 6 months. For non-rodents, it can be 9 months or longer.[5][6]
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, behavioral changes, and mortality.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmology: Examinations at the beginning and end of the study.
-
Hematology and Clinical Chemistry: Blood samples collected at multiple time points to assess effects on blood cells and organ function.
-
Urinalysis: Conducted at selected intervals.
-
Gross Pathology: Full necropsy of all animals at termination.
-
Histopathology: Microscopic examination of a comprehensive list of organs and tissues from all animals in the control and high-dose groups, and any gross lesions from all animals.
-
Carcinogenicity Bioassay
A carcinogenicity bioassay is designed to assess the potential of a substance to cause cancer.
Objective: To identify any neoplastic lesions (tumors) associated with long-term exposure to the test substance.
Experimental Design:
-
Test System: Typically conducted in two rodent species, often rats and mice.[7]
-
Group Size: Usually 50 animals per sex per group.
-
Dose Levels: At least two dose levels and a concurrent control group. The high dose is the MTD.
-
Route of Administration: The intended clinical route.
-
Duration: The majority of the animal's lifespan, typically 2 years for rodents.[8]
-
Parameters Monitored:
-
Clinical Observations and Palpation: Regular monitoring for clinical signs and palpable masses.
-
Body Weight and Food Consumption: Measured weekly for the first few months and then bi-weekly or monthly.
-
Hematology: Often performed at terminal sacrifice.
-
Gross Pathology: Detailed necropsy of all animals, including those that die or are euthanized during the study.
-
Histopathology: Microscopic examination of all organs and tissues from all animals, with particular attention to any masses or lesions.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a generalized workflow for preclinical safety assessment.
Caption: Mechanism of Action of this compound Acetate.
Caption: General Mechanism of Androgen Receptor Antagonists.
Caption: Generalized Preclinical Safety Assessment Workflow.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Effects of this compound acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Delmadinone and chlormadinone acetate's molecular mechanisms
A detailed examination of the molecular mechanisms of two closely related synthetic progestins, Delmadinone acetate and Chlormadinone acetate, reveals distinct yet overlapping profiles of activity. This guide provides a comparative overview of their interactions with key steroid receptors, their impact on androgenic pathways, and the experimental methodologies used to elucidate these functions. This information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these compounds.
This compound acetate and Chlormadinone acetate are synthetic derivatives of progesterone, both exhibiting progestogenic, antiandrogenic, and weak glucocorticoid properties.[1][2][3] Chlormadinone acetate (CMA) is a well-characterized compound used in human medicine, while this compound acetate (DMA), a derivative of CMA, is primarily utilized in veterinary applications.[1][4][5][6] Their shared structural backbone suggests similar molecular actions, primarily centered around the modulation of progesterone and androgen receptors.
Molecular Mechanism of Action
The primary molecular activities of both this compound and Chlormadinone acetate involve:
-
Progesterone Receptor (PR) Agonism: Both compounds bind to and activate the progesterone receptor, mimicking the effects of endogenous progesterone. This is the basis for their progestogenic and antigonadotropic effects.
-
Androgen Receptor (AR) Antagonism: They act as competitive antagonists at the androgen receptor, blocking the binding of testosterone and dihydrotestosterone (DHT) and thereby inhibiting androgen-mediated gene transcription.[2][3][7][8]
-
Inhibition of 5α-Reductase: Both molecules have been shown to inhibit the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT.[3][7][8] This dual antiandrogenic action—receptor blockade and reduced production of a potent androgen—is a key feature of their pharmacological profile.
-
Antigonadotropic Effects: Through their progestogenic activity, they exert negative feedback on the hypothalamic-pituitary-gonadal axis, leading to reduced secretion of gonadotropins (luteinizing hormone and follicle-stimulating hormone). This, in turn, decreases the production of endogenous androgens.[1][3][4]
-
Weak Glucocorticoid Activity: Both compounds exhibit a low level of activity at the glucocorticoid receptor.[7][8]
Comparative Quantitative Data
While direct comparative studies providing quantitative data for both this compound acetate and Chlormadinone acetate are limited in publicly available literature, extensive data exists for Chlormadinone acetate. The structural similarity of this compound acetate as a derivative suggests a comparable mechanistic profile, though potencies may differ.
Table 1: Receptor Binding Affinity of Chlormadinone Acetate and its Metabolites [9][10]
| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |
| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |
| 3α-hydroxy-CMA | 13 | 83 | 69 |
| 3β-hydroxy-CMA | 6.0 | 20 | 21 |
| R5020 (Reference Progestin) | 4.3 | - | - |
| Methyltrienolone (Reference Androgen) | - | 2.9 | - |
| Dexamethasone (Reference Glucocorticoid) | - | - | 1.2 |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathways and Experimental Workflows
To elucidate the molecular mechanisms of this compound and Chlormadinone acetate, a series of in vitro assays are typically employed. The following diagrams illustrate the key signaling pathways and the workflows for the experimental protocols used to generate comparative data.
Caption: Progesterone and Androgen Receptor Signaling Pathways.
Caption: Experimental Workflow: Receptor Binding Assay.
Caption: Experimental Workflow: 5α-Reductase Inhibition Assay.
Detailed Experimental Protocols
Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of a test compound to the progesterone receptor by measuring its ability to displace a fluorescently labeled progesterone ligand.
Materials:
-
Purified human progesterone receptor ligand-binding domain (PR-LBD).
-
Fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Green).
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA).
-
Test compounds (this compound acetate, Chlormadinone acetate) dissolved in DMSO.
-
Progesterone (as a reference competitor).
-
384-well, low-volume, black microplates.
-
Microplate reader capable of fluorescence polarization measurements.
Procedure:
-
Reagent Preparation: Prepare working solutions of PR-LBD and the fluorescent ligand in the assay buffer.
-
Compound Dilution: Perform a serial dilution of the test compounds and the reference competitor in the assay buffer. Ensure the final DMSO concentration in the assay well is ≤1%.
-
Assay Setup: To each well of the 384-well plate, add the test compound or reference competitor. Include control wells for "no competitor" (receptor and fluorescent ligand only) and "no receptor" (fluorescent ligand only).
-
Reaction Initiation: Add a premixed solution of PR-LBD and fluorescent ligand to each well.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of fluorescent ligand displaced by the test compound. Calculate the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.
Androgen Receptor Antagonist Reporter Gene Assay
This cell-based assay measures the ability of a test compound to inhibit the transcriptional activity of the androgen receptor induced by an androgen agonist.
Materials:
-
A mammalian cell line stably expressing the human androgen receptor and a luciferase reporter gene linked to an androgen-responsive promoter (e.g., 22RV1-AR-luc).
-
Cell culture medium and supplements.
-
Test compounds (this compound acetate, Chlormadinone acetate) dissolved in DMSO.
-
An androgen receptor agonist (e.g., R1881 or DHT).
-
96-well, white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into the 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium.
-
Agonist Co-treatment: Add the diluted test compounds to the cells, followed by the addition of the AR agonist at a concentration that elicits a submaximal response (e.g., EC80). Include control wells with agonist only (positive control) and vehicle only (negative control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: The antagonistic activity is determined by the reduction in luciferase expression in the presence of the test compound compared to the agonist-only control. Calculate the IC50 value for each compound.
5α-Reductase Enzyme Inhibition Assay[11]
This assay quantifies the ability of a test compound to inhibit the enzymatic conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase.
Materials:
-
Source of 5α-reductase (e.g., rat liver microsomes or recombinant human enzyme).
-
Testosterone (substrate).
-
NADPH (cofactor).
-
Test compounds (this compound acetate, Chlormadinone acetate) dissolved in a suitable solvent (e.g., ethanol or DMSO).
-
Finasteride (as a reference inhibitor).
-
Reaction buffer (e.g., phosphate buffer, pH 6.5).
-
Quenching solution (e.g., 1N HCl).
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system for steroid quantification.
Procedure:
-
Pre-incubation: Pre-incubate the 5α-reductase enzyme with the test compound or vehicle in the reaction buffer at 37°C for a short period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding testosterone and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Steroid Extraction: Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Quantification: Evaporate the organic solvent and reconstitute the residue in the mobile phase. Analyze the sample using HPLC or LC-MS to separate and quantify the remaining testosterone and the formed DHT.
-
Data Analysis: Calculate the percentage of inhibition of DHT formation for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. Tardak / this compound Acetate – Rat Guide [ratguide.com]
- 5. axplora.com [axplora.com]
- 6. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 7. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors | Semantic Scholar [semanticscholar.org]
Delmadinone: A Comparative Analysis of its Binding Affinity for Progesterone and Androgen Receptors
For Researchers, Scientists, and Drug Development Professionals
Delmadinone, a steroidal progestin, has been a subject of interest for its potential therapeutic applications stemming from its hormonal activities. Understanding its interaction with key nuclear receptors is crucial for elucidating its mechanism of action and predicting its physiological effects. This guide provides a comparative assessment of the binding affinity of this compound for the progesterone receptor (PR) and the androgen receptor (AR), offering valuable insights for researchers in pharmacology and drug development.
Relative Binding Affinity Data
The binding affinity is represented by the inhibition constant (Ki), which indicates the concentration of the compound required to inhibit 50% of the radioligand binding. A lower Ki value signifies a higher binding affinity.
| Compound | Receptor | Ki (nM) | Reference Compound | Reference Ki (nM) |
| Chlormadinone Acetate (CMA) | Progesterone Receptor (PR) | 2.5 | Promegestone (R5020) | 4.3 |
| Chlormadinone Acetate (CMA) | Androgen Receptor (AR) | 3.8 | Methyltrienolone (R1881) | 2.9 |
Data sourced from a study on Chlormadinone Acetate, a closely related progestin.[1]
Based on this data for a closely related compound, this compound likely exhibits a high affinity for both the progesterone and androgen receptors, with a slightly stronger affinity for the progesterone receptor. The comparable Ki values for both receptors suggest a dual-action potential, which is a critical consideration in its pharmacological profiling.
Experimental Protocols
The determination of binding affinities for nuclear receptors is typically achieved through competitive radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.
Principle of Competitive Radioligand Binding Assay
This in vitro assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand, which has a known high affinity for the receptor of interest. The displacement of the radioligand by the test compound is proportional to the test compound's binding affinity.
Key Steps in the Experimental Workflow:
-
Receptor Preparation: Isolation of the target receptor, either from tissue homogenates (e.g., rat prostate cytosol for AR) or from cell lines engineered to overexpress the human receptor.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand (e.g., [³H]-R1881 for AR, or [³H]-Progesterone for PR) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. Common methods include filtration through glass fiber filters or precipitation of the receptor-ligand complexes.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a test compound to a nuclear receptor.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway Context
This compound, by binding to progesterone and androgen receptors, can modulate the signaling pathways associated with these nuclear receptors. Upon ligand binding, these receptors typically translocate to the nucleus, bind to specific DNA sequences known as hormone response elements (HREs), and regulate the transcription of target genes.
Caption: Simplified nuclear receptor signaling pathway.
This guide provides a foundational understanding of this compound's interaction with progesterone and androgen receptors, leveraging data from a closely related compound. The provided experimental framework and pathway diagrams offer a robust starting point for further research and development efforts. Researchers are encouraged to perform direct binding assays with this compound to obtain specific quantitative data and further validate these findings.
References
A Cross-Species Comparative Guide to Delmadinone Acetate: Metabolism and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism and efficacy of Delmadinone acetate across various species, drawing upon available experimental data. This compound acetate, a synthetic progestin and antiandrogen, is primarily utilized in veterinary medicine for managing androgen-dependent conditions.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to offer an objective resource for research and drug development.
Data Presentation
Efficacy of this compound Acetate in Dogs for Benign Prostatic Hyperplasia (BPH)
A key application of this compound acetate is in the management of Benign Prostatic Hyperplasia (BPH) in male dogs.[1] A multicenter randomized clinical trial compared the therapeutic potential of this compound acetate with Osaterone acetate in treating BPH in dogs.[3]
| Parameter | This compound Acetate | Osaterone Acetate | Reference |
| Dosage | 3 mg/kg (single intramuscular or subcutaneous injection) | 0.25 mg/kg (oral, once a day for 7 days) | [3] |
| Prostate Volume Reduction (at day 14) | 27.6% | 38% | [3] |
| Clinical Recovery Rate (at day 14) | 47.8% | 49.3% | [3] |
| Time to Relapse | Longer than Osaterone acetate | Shorter than this compound acetate | [3] |
Recommended Dosage of this compound Acetate for Dogs and Cats
| Species | Indication | Dosage | Reference |
| Dog | Benign Prostatic Hyperplasia | <10 kg: 1.5-2.0 mg/kg10-20 kg: 1.0-1.5 mg/kg>20 kg: 1.0 mg/kg(IM or SC injection, may be repeated after 8 days if no response) | [4] |
| Dog | Hypersexuality | 1.5-2.0 mg/kg (IM or SC injection, may be repeated after 8 days if no response) | [4] |
| Cat | Hypersexuality | 1.5 mg/kg (IM or SC injection, may be repeated after 8 days if no response) | [4][5] |
Experimental Protocols
Comparative Efficacy Study of this compound Acetate and Osaterone Acetate for BPH in Dogs
This section outlines the methodology used in a multicenter, randomized clinical trial to compare the efficacy of this compound acetate and Osaterone acetate in dogs with BPH.[3]
1. Study Animals:
-
A total of 142 male dogs of various breeds with a diagnosis of benign prostatic hyperplasia were included in the study.
2. Treatment Groups:
-
This compound Acetate Group (n=69): Received a single intramuscular or subcutaneous injection of this compound acetate at a dose of 3 mg/kg.
-
Osaterone Acetate Group (n=73): Received Osaterone acetate orally at a dose of 0.25 mg/kg once a day for seven days.
3. Efficacy Assessment:
-
Clinical Signs: The severity of clinical signs associated with BPH was monitored at baseline and at various time points throughout the 180-day trial.
-
Prostate Volume: Prostatic volume was measured using transabdominal ultrasonography at baseline and at specified follow-up intervals. The volume was calculated using the formula for a prolate ellipsoid: Volume = 0.52 x length x width x height.[6][7]
4. Data Analysis:
-
The percentage reduction in prostate volume and the clinical recovery rate were calculated for each treatment group.
-
Statistical analysis was performed to compare the efficacy between the two treatment groups.
In Vitro Metabolism Study using Liver S9 Fractions (Generalized Protocol)
Due to the lack of specific published studies on this compound acetate metabolism, a generalized protocol for in vitro metabolism studies using liver S9 fractions is provided below. This methodology is commonly employed to investigate the metabolic fate of xenobiotics.[8][9][10]
1. Preparation of Liver S9 Fractions:
-
Liver tissue is homogenized in a suitable buffer (e.g., potassium phosphate buffer).
-
The homogenate is centrifuged at 9,000g for 20 minutes at 4°C.
-
The resulting supernatant is the S9 fraction, which contains both microsomal and cytosolic enzymes.
2. Incubation:
-
The S9 fraction is incubated with this compound acetate at a specific concentration (e.g., 1 µM) in the presence of necessary cofactors.
-
For Phase I metabolism (oxidation, reduction, hydrolysis), NADPH is added.
-
For Phase II metabolism (conjugation), cofactors such as UDPGA (for glucuronidation) and PAPS (for sulfation) are included.
-
Incubations are carried out at 37°C for a defined period.
3. Sample Analysis:
-
The reaction is stopped by adding a quenching solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
4. Data Interpretation:
-
The rate of disappearance of the parent compound is determined to assess metabolic stability.
-
The structures of the formed metabolites are elucidated based on their mass spectral data.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound Acetate
This compound acetate exerts its therapeutic effects through a dual mechanism of action: antagonism of the androgen receptor and inhibition of the enzyme 5α-reductase.[1][11][12] This dual action effectively reduces the androgenic stimulation of target tissues like the prostate gland.
Caption: Mechanism of action of this compound acetate.
Hypothetical Metabolic Pathway of this compound Acetate
While specific metabolites of this compound acetate have not been extensively reported, a hypothetical metabolic pathway can be proposed based on the metabolism of other steroid compounds. The primary routes of metabolism for steroids typically involve hydroxylation, reduction, and conjugation.
Caption: Hypothetical metabolic pathway of this compound acetate.
Experimental Workflow for In Vitro Metabolism Study
The following diagram illustrates a typical workflow for conducting an in vitro drug metabolism study, from sample preparation to data analysis.
Caption: Workflow for in vitro metabolism studies.
Conclusion
This compound acetate is an effective therapeutic agent for managing androgen-dependent conditions in veterinary species, particularly BPH and hypersexuality in dogs and cats. Its dual mechanism of action, involving both androgen receptor antagonism and 5α-reductase inhibition, provides a robust means of reducing androgenic stimulation. While quantitative efficacy data is available, particularly in canines, there remains a significant knowledge gap regarding the cross-species metabolism of this compound acetate. Further research, including in vitro and in vivo studies, is warranted to elucidate its metabolic pathways and identify species-specific metabolites. Such information will be invaluable for optimizing therapeutic regimens, understanding potential drug interactions, and ensuring the safe and effective use of this important veterinary drug.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 3. Efficacies of osaterone and this compound in the treatment of benign prostatic hyperplasia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vet-ebooks.com [vet-ebooks.com]
- 5. Reversible control of reproduction in tom cats: medical options for manipulating libido and fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Evaluation of Diagnostic Methods for Subclinical Benign Prostatic Hyperplasia in Intact Breeding Male Dogs [mdpi.com]
- 8. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species differences in bile acids II. Bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]
Validating Delmadinone Acetate as a Tool Compound for Hormone-Dependent Disease Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Delmadinone acetate (DMA), a synthetic progestin, presents itself as a potentially valuable tool for investigating the complex mechanisms underlying hormone-dependent diseases, including certain cancers and benign hyperplasias. Its utility as a research tool stems from its distinct pharmacological profile, characterized by both progestogenic and antiandrogenic activities. This guide provides a comprehensive comparison of this compound acetate with other relevant compounds, supported by experimental data and detailed protocols to facilitate its evaluation and application in a research setting.
Mechanism of Action: A Multi-Faceted Approach
This compound acetate exerts its effects through a combination of mechanisms, making it a versatile compound for studying hormonal signaling pathways.[1][2][3] Its primary modes of action include:
-
Progestogenic Activity: As a derivative of progesterone, DMA binds to and activates the progesterone receptor (PR), influencing the expression of progesterone-responsive genes.[4]
-
Antiandrogenic Activity: DMA competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[1][2][4] This blockade prevents the downstream signaling cascades that promote growth and proliferation in androgen-sensitive tissues.
-
5α-Reductase Inhibition: DMA has been shown to inhibit the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent androgen, DHT.[2] This further contributes to its antiandrogenic effects.
-
Antigonadotropic Effects: By exerting negative feedback on the hypothalamic-pituitary-gonadal axis, DMA can suppress the secretion of gonadotropins, leading to reduced production of endogenous androgens.[2][5]
This multifaceted mechanism allows researchers to probe various aspects of hormone signaling, from direct receptor interaction to the regulation of hormone synthesis.
Comparative Pharmacological Data
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Progestins and Antiandrogens
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Reference Compound |
| Chlormadinone Acetate (CMA) * | 2.5 | 3.8 | 16 | Progesterone, Methyltrienolone, Dexamethasone |
| 3α-OH-CMA | 13 | 83 | 69 | Progesterone, Methyltrienolone, Dexamethasone |
| 3β-OH-CMA | 6.0 | 20 | 21 | Progesterone, Methyltrienolone, Dexamethasone |
| Cyproterone Acetate | - | 4.4 (IC50) | - | Dihydrotestosterone |
| Dihydrotestosterone (DHT) | - | 3.2 (IC50) | - | - |
Data for Chlormadinone Acetate (CMA) and its metabolites are presented as a surrogate for this compound Acetate due to the lack of publicly available direct binding data for DMA.[6][7] IC50 values for Cyproterone Acetate and DHT are from a competitive binding assay in hamster prostate.[8]
The data for CMA indicates a high affinity for both the progesterone and androgen receptors, with a lower affinity for the glucocorticoid receptor.[6][7] This dual activity is a key feature to consider when designing experiments.
In Vitro and In Vivo Experimental Models
The following sections provide detailed protocols for key experiments to assess the activity of this compound acetate and compare it to other compounds in relevant biological models.
In Vitro Assays
1. Androgen Receptor Competition Assay in Prostate Cancer Cells (LNCaP)
This assay determines the ability of a test compound to compete with a known androgen for binding to the androgen receptor.
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).
-
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Charcoal-stripped FBS
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Unlabeled R1881 (for determining non-specific binding)
-
This compound acetate and other test compounds
-
Scintillation fluid and counter
-
-
Protocol:
-
Culture LNCaP cells in RPMI-1640 with 10% FBS.
-
For the experiment, switch to medium containing 10% charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.
-
Plate cells in a 24-well plate and allow them to attach.
-
Prepare a series of dilutions of this compound acetate and other test compounds.
-
Incubate the cells with a fixed concentration of [³H]-R1881 and varying concentrations of the test compounds for 2-4 hours at 37°C.
-
Include control wells with [³H]-R1881 only (total binding) and [³H]-R1881 with an excess of unlabeled R1881 (non-specific binding).
-
After incubation, wash the cells with cold PBS to remove unbound ligand.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each compound.
-
2. Progesterone Receptor-Mediated Gene Expression Assay in Breast Cancer Cells (T47D)
This reporter gene assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene.
-
Cell Line: T47D (human ductal breast epithelial tumor cell line) stably transfected with a progesterone response element (PRE)-luciferase reporter construct.
-
Materials:
-
T47D-PRE-Luc cells
-
DMEM/F12 medium supplemented with 10% FBS
-
Phenol red-free medium with charcoal-stripped FBS
-
This compound acetate and other test compounds
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Culture T47D-PRE-Luc cells in DMEM/F12 with 10% FBS.
-
For the experiment, switch to phenol red-free medium with charcoal-stripped FBS for 48-72 hours.
-
Plate cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound acetate and other test compounds for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
In Vivo Models
1. Testosterone-Induced Benign Prostatic Hyperplasia (BPH) in Rats
This model is used to evaluate the efficacy of antiandrogenic compounds in preventing or treating BPH.[11][12][13]
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Materials:
-
Testosterone propionate
-
Corn oil or other suitable vehicle
-
This compound acetate and other test compounds
-
-
Protocol:
-
Castrate male rats at 8-10 weeks of age.
-
Allow a one-week recovery period.
-
Induce BPH by daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) dissolved in corn oil for 4 weeks.
-
Administer this compound acetate or other test compounds orally or via injection, starting from the first day of testosterone treatment (prevention model) or after the development of BPH (treatment model).
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh the prostate glands.
-
Process prostate tissue for histological analysis to assess epithelial and stromal proliferation.[11][12][14][15]
-
2. DMBA-Induced Mammary Tumor Model in Rats
This chemically-induced breast cancer model is useful for studying the effects of hormonal agents on tumor development and progression.[16][17][18]
-
Animal Model: Female Sprague-Dawley rats.
-
Materials:
-
7,12-Dimethylbenz(a)anthracene (DMBA)
-
Corn oil
-
This compound acetate and other test compounds
-
-
Protocol:
-
At 50-55 days of age, administer a single oral gavage of DMBA (e.g., 20 mg in 1 ml corn oil) to induce mammary tumors.
-
Begin treatment with this compound acetate or other test compounds at a specified time point after DMBA administration (e.g., 2-4 weeks).
-
Monitor the animals weekly for the appearance and growth of palpable mammary tumors.
-
Measure tumor size with calipers.
-
At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Perform histological analysis and immunohistochemistry for relevant markers (e.g., ER, PR, Ki-67).[16][17][18]
-
Visualizing the Pathways and Workflows
To better understand the complex interactions and experimental designs, the following diagrams have been generated using Graphviz.
Caption: this compound Acetate's Mechanism of Action.
Caption: Workflow for Testosterone-Induced BPH Model.
Caption: Workflow for DMBA-Induced Mammary Tumor Model.
Conclusion and Future Directions
This compound acetate offers a unique pharmacological profile that makes it a compelling tool compound for researchers studying hormone-dependent diseases. Its dual progestogenic and antiandrogenic activities, coupled with its ability to inhibit 5α-reductase, provide a multi-pronged approach to dissecting complex hormonal signaling pathways.
While the lack of direct receptor binding data for this compound acetate is a current limitation, the data for the structurally similar Chlormadinone acetate provides a strong basis for its use in exploratory studies. Further research to definitively characterize the binding affinities of this compound acetate for the progesterone, androgen, and glucocorticoid receptors is warranted and would significantly enhance its value as a precise research tool.
The experimental protocols provided in this guide offer a starting point for researchers to validate the use of this compound acetate in their specific models of interest. By employing these standardized methods, the scientific community can build a more comprehensive understanding of this compound's effects and its potential to contribute to the development of novel therapeutic strategies for hormone-dependent diseases.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tardak / this compound Acetate – Rat Guide [ratguide.com]
- 6. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors | Semantic Scholar [semanticscholar.org]
- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 12. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. Synthetic progestins differentially promote or prevent DMBA-induced mammary tumors in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural and synthetic progestins accelerate 7,12-dimethylbenz[a]anthracene-initiated mammary tumors and increase angiogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Delmadinone
For immediate implementation by researchers, scientists, and drug development professionals, this document outlines the essential procedures for the safe and compliant disposal of Delmadinone. Adherence to these guidelines is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
This compound, a synthetic progestin, requires careful handling and disposal due to its potential health and environmental effects. The Safety Data Sheet (SDS) for this compound Acetate indicates that the compound is suspected of causing cancer and may damage fertility or the unborn child.[1] Therefore, it is imperative to manage all this compound waste streams with the utmost caution.
Immediate Safety and Disposal Protocols
All personnel handling this compound must be trained on its potential hazards and these disposal procedures. Personal Protective Equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times when handling the compound or its waste.
Key Disposal Principles:
-
Do Not Sewer: Under no circumstances should this compound or its waste be disposed of down the drain.[2] Pharmaceutical compounds, particularly hormonal agents, can disrupt aquatic ecosystems and are not effectively removed by standard wastewater treatment processes.
-
Segregation is Crucial: this compound waste must be segregated from non-hazardous laboratory waste. Use designated, clearly labeled, leak-proof containers.
-
Treat as Hazardous Waste: In the absence of a specific classification from regulatory bodies like the Environmental Protection Agency (EPA), this compound should be managed as a hazardous pharmaceutical waste due to its potential health risks.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE in a dedicated, sealed plastic bag or container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps: Any needles or syringes used for handling this compound solutions must be disposed of in a designated sharps container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste - this compound" and include the date of accumulation.
-
-
Storage:
-
Store waste containers in a secure, designated area away from general laboratory traffic. The storage area should be well-ventilated.
-
-
Disposal:
Quantitative Data Summary
| Hazard Statement | Classification | Source |
| Suspected of causing cancer | Carcinogenicity | [1] |
| Suspected of damaging fertility or the unborn child | Reproductive Toxicity | [1] |
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound waste.
Caption: this compound Waste Disposal Workflow.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific guidelines and your local regulations for pharmaceutical waste disposal.
References
Personal protective equipment for handling Delmadinone
Essential Safety and Handling Guide for Delmadinone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Category | Item | Standard/Requirement |
| Eye/Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant Gloves | Wear suitable gloves, such as nitrile rubber. |
| Body Protection | Disposable, Low-Permeability Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. Laboratory coats should close in the back and should not be worn outside of the laboratory. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. Sandals or perforated shoes are not permitted. |
| Respiratory Protection | Suitable Respirator | A respirator may be required if exposure limits are exceeded or if irritation is experienced. Use in a well-ventilated area. |
Emergency First-Aid Procedures
Immediate action is critical in the event of exposure to this compound.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention. |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |
Operational Plan for Safe Handling
A step-by-step plan ensures that this compound is handled safely from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a locked, well-ventilated, and designated area.
-
Keep the container tightly closed and protected from light.
Preparation and Handling
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Wear all required personal protective equipment (PPE) as detailed in the table above.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Spill Cleanup
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material, such as sand or diatomite.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: Used PPE (gloves, gowns), contaminated weigh paper, and plasticware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.[1]
-
Sharps: Contaminated needles and glassware must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.[1]
Disposal Procedure
-
All waste containers must be stored in a designated, secure area away from general laboratory traffic.[1]
-
Dispose of all this compound waste in accordance with local, regional, and national regulations for hazardous chemical waste.
Visual Safety Protocols
The following diagrams illustrate the essential workflows for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
